Product packaging for 2-(Difluoromethoxy)nicotinonitrile(Cat. No.:CAS No. 1214388-53-0)

2-(Difluoromethoxy)nicotinonitrile

Cat. No.: B578200
CAS No.: 1214388-53-0
M. Wt: 170.119
InChI Key: CLXJWFNKTDWPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Difluoromethoxy)nicotinonitrile is a useful research compound. Its molecular formula is C7H4F2N2O and its molecular weight is 170.119. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F2N2O B578200 2-(Difluoromethoxy)nicotinonitrile CAS No. 1214388-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O/c8-7(9)12-6-5(4-10)2-1-3-11-6/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXJWFNKTDWPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673299
Record name 2-(Difluoromethoxy)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214388-53-0
Record name 2-(Difluoromethoxy)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 2-(Difluoromethoxy)nicotinonitrile (CAS 1214388-53-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)nicotinonitrile is a fluorinated pyridine derivative that has garnered interest within the fields of medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group (-OCF₂H) into the nicotinonitrile scaffold can significantly modulate the physicochemical and pharmacokinetic properties of molecules, potentially enhancing their metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the available data on this compound, including its properties, synthesis, and potential applications, with a focus on providing practical information for researchers.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₇H₄F₂N₂O and a molecular weight of 170.12 g/mol .[1][2][3] It is recommended to be stored in an inert atmosphere at 2-8°C.[1][3] The purity of commercially available this compound is typically around 95%.[1][3]

PropertyValueReference
CAS Number 1214388-53-0[1][2][3]
Molecular Formula C₇H₄F₂N₂O[1][2][3]
Molecular Weight 170.12 g/mol [1][2][3]
Physical Form Solid[1][3]
Purity ~95%[1][3]
Storage Temperature 2-8°C, Inert atmosphere[1][3]
InChI 1S/C7H4F2N2O/c8-7(9)12-6-5(4-10)2-1-3-11-6/h1-3,7H[1]
InChI Key CLXJWFNKTDWPKP-UHFFFAOYSA-N[1]

Synthesis

One plausible synthetic approach could start from a suitable 2-hydroxynicotinonitrile derivative, followed by a difluoromethylation reaction. The difluoromethylation of phenols is a known transformation in medicinal chemistry.[1]

Below is a generalized, hypothetical workflow for the synthesis of this compound based on common synthetic strategies for related compounds. Note: This is a theoretical pathway and has not been experimentally validated.

G cluster_0 Hypothetical Synthesis Workflow 2-Hydroxynicotinonitrile 2-Hydroxynicotinonitrile Reaction Difluoromethylation Reaction 2-Hydroxynicotinonitrile->Reaction Difluoromethylating_Agent Difluoromethylating Agent (e.g., Chlorodifluoromethane) Difluoromethylating_Agent->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup_Purification Aqueous Workup & Chromatographic Purification Reaction->Workup_Purification This compound This compound Workup_Purification->this compound G cluster_1 Drug Discovery Workflow Building_Block This compound Chemical_Synthesis Chemical Synthesis (e.g., Suzuki coupling, Buchwald-Hartwig amination) Building_Block->Chemical_Synthesis Compound_Library Library of Novel Nicotinonitrile Derivatives Chemical_Synthesis->Compound_Library Biological_Screening High-Throughput Screening (HTS) Compound_Library->Biological_Screening Hit_Compounds Hit Compounds with Desired Biological Activity Biological_Screening->Hit_Compounds Lead_Optimization Lead Optimization Hit_Compounds->Lead_Optimization Drug_Candidate Preclinical/Clinical Drug Candidate Lead_Optimization->Drug_Candidate

References

An In-depth Technical Guide to 2-(Difluoromethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Difluoromethoxy)nicotinonitrile. Due to the limited availability of specific experimental and biological data in peer-reviewed literature, this document also outlines a generalized, yet robust, experimental workflow for the characterization of such a novel chemical entity.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. These data are essential for experimental design, chemical synthesis, and computational modeling.

PropertyValueSource(s)
Molecular Weight 170.12 g/mol [1][2][3][4]
Molecular Formula C₇H₄F₂N₂O[1][2][3]
CAS Number 1214388-53-0[1][2][4]
Physical Form Solid[1][2]
Predicted Boiling Point 235.2 ± 35.0 °C[5]
Predicted Density 1.34 g/cm³[5]
Purity Typically ≥95%[1][2][4]
Storage Conditions Inert atmosphere, 2-8°C[1][2][4]

Generalized Experimental Protocols

Structural Elucidation

Objective: To confirm the chemical structure and identity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the number and environment of hydrogen atoms. The spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine ring and the proton of the difluoromethoxy group.

    • ¹³C NMR: To identify the number and types of carbon atoms. Signals for the nitrile carbon, the carbons of the pyridine ring, and the carbon of the difluoromethoxy group would be expected.

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atoms in the difluoromethoxy group.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition, providing strong evidence for the molecular formula C₇H₄F₂N₂O.

Purity Assessment

Objective: To determine the purity of the compound, which is critical for subsequent biological assays and further experiments.

  • High-Performance Liquid Chromatography (HPLC):

    • A reversed-phase HPLC method would be developed using a C18 column.

    • The mobile phase would likely consist of a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Detection would be performed using a UV detector, monitoring at a wavelength appropriate for the pyridine chromophore (e.g., 254 nm).

    • The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

  • Elemental Analysis:

    • To determine the percentage composition of carbon, hydrogen, and nitrogen, and compare it with the theoretical values for the proposed molecular formula.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_evaluation Biological Evaluation start Starting Materials synthesis Chemical Synthesis start->synthesis workup Reaction Work-up synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ms Mass Spectrometry (HRMS) purification->ms hplc Purity Assessment (HPLC) purification->hplc el_an Elemental Analysis purification->el_an bio_screening Initial Biological Screening hplc->bio_screening If Pure el_an->bio_screening If Pure hit_validation Hit Validation & Dose-Response bio_screening->hit_validation moa Mechanism of Action Studies hit_validation->moa end_node Characterized Compound moa->end_node

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a novel chemical entity.

References

2-(Difluoromethoxy)nicotinonitrile chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Chemical and Pharmaceutical Development

This technical guide provides a comprehensive overview of the known chemical properties, safety information, and potential synthetic considerations for 2-(Difluoromethoxy)nicotinonitrile. This document is intended for researchers, scientists, and drug development professionals interested in the application of this fluorinated heterocyclic compound.

Chemical Identity and Structure

This compound is a substituted pyridine derivative characterized by a difluoromethoxy group at the 2-position and a nitrile group at the 3-position. The presence of the difluoromethoxy group can significantly influence the compound's metabolic stability and lipophilicity, making it of interest in medicinal chemistry.[1]

Table 1: Compound Identification

IdentifierValue
CAS Number 1214388-53-0[2][3]
Molecular Formula C₇H₄F₂N₂O[2][3][4]
Molecular Weight 170.12 g/mol [2][3]
Synonyms 3-Cyano-2-(difluoromethoxy)pyridine, 2-(difluoromethoxy)pyridine-3-carbonitrile[5]
InChI 1S/C7H4F2N2O/c8-7(9)12-6-5(4-10)2-1-3-11-6/h1-3,7H[2]
InChI Key CLXJWFNKTDWPKP-UHFFFAOYSA-N[2]
SMILES N#CC1=C(OC(F)F)N=CC=C1[4]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.

Table 2: Physicochemical Data

PropertyValueSource
Physical Form Solid[2][2]
Appearance Off-white to light yellow solid[5]
Boiling Point 235.2 ± 35.0 °C (Predicted)[5]
Density 1.34 ± 0.1 g/cm³ (Predicted)[5]
pKa -2.21 ± 0.29 (Predicted)[5]
Purity Typically available at ≥95%[2]
Storage Inert atmosphere, 2-8°C[2][4]

Safety and Handling

This compound is classified as a warning-level hazard. Standard laboratory safety protocols should be followed when handling this compound.

Table 3: GHS Safety Information

CategoryInformation
Signal Word Warning[2]
Pictogram GHS07 (Exclamation mark)[2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.[2][4]
Precautionary Statements P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse.[2][4]

Synthesis and Reactivity

The synthesis would likely involve two key transformations: the introduction of the nitrile group and the difluoromethoxylation of a corresponding phenol.

  • Nitril-Group Introduction : The nitrile group on a pyridine ring can be introduced via several methods, such as the dehydration of a nicotinamide precursor using a dehydrating agent like phosphorus pentoxide.[6]

  • Difluoromethoxylation : The difluoromethoxy group is typically introduced by the reaction of a phenol with a difluorocarbene precursor, such as sodium 2-chloro-2,2-difluoroacetate, under basic conditions.[7] A potential synthetic route could therefore start from 2-hydroxynicotinonitrile.

The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of both the nitrile and the difluoromethoxy groups, affecting the electron density of the pyridine ring.

Analytical Methods

Specific, validated analytical methods for the quantification and characterization of this compound have not been published. Based on its structure, the following analytical techniques would be applicable for its analysis:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification, likely with UV detection due to the aromatic nature of the compound.

  • Gas Chromatography (GC): May be suitable depending on the compound's volatility and thermal stability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for structural elucidation and confirmation.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the C≡N stretch of the nitrile group.[8]

  • Mass Spectrometry (MS): For molecular weight confirmation and fragmentation analysis.

Development and validation of such methods would be a critical step for any research or development involving this compound.[9]

Biological Activity and Potential Applications

As of the date of this document, there is no specific published research on the biological activity or signaling pathway interactions of this compound. However, the nicotinonitrile scaffold is present in a number of biologically active compounds with a range of activities, including anticancer properties.[10][11][12] The introduction of a difluoromethoxy group is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties.[1] Therefore, this compound could be a valuable building block or lead compound for the development of novel therapeutics. Further research is required to explore its biological potential.

Conclusion and Future Outlook

This compound is a chemical entity with potential applications in drug discovery and materials science. This guide summarizes the currently available data on its chemical properties and safety. A significant information gap exists regarding its detailed synthesis, analytical methods, and biological activity. The logical next steps for the scientific community would be to develop and publish a robust synthetic protocol, fully characterize the compound using modern analytical techniques, and investigate its biological profile to uncover any potential therapeutic applications.

Caption: Overview of the current state of knowledge for this compound.

References

An In-Depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(Difluoromethoxy)nicotinonitrile, a valuable building block in medicinal chemistry and drug discovery. The difluoromethoxy group (OCF₂H) is a key pharmacophore that can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document details the primary synthetic routes, including the O-difluoromethylation of 2-hydroxynicotinonitrile, and provides adaptable experimental protocols. All quantitative data is summarized for clarity, and logical workflows are visualized using diagrams to facilitate understanding and implementation in a research and development setting.

Introduction

The incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The difluoromethoxy group, in particular, offers a unique combination of electronic and steric properties that can significantly improve the pharmacokinetic and pharmacodynamic profile of bioactive molecules. This compound serves as a crucial intermediate for the synthesis of a variety of pharmaceutical agents. This guide outlines the prevalent synthetic strategies to access this important compound.

Primary Synthesis Pathway: O-Difluoromethylation of 2-Hydroxynicotinonitrile

The most direct and widely applicable route to this compound involves the O-difluoromethylation of 2-hydroxynicotinonitrile (which exists in tautomeric equilibrium with 2-pyridone-3-carbonitrile). This transformation can be achieved using several difluorocarbene precursors.

Synthesis of the Starting Material: 2-Hydroxynicotinonitrile

2-Hydroxynicotinonitrile can be synthesized via a multi-component reaction. A common method involves the condensation of an aromatic aldehyde, a ketone, ethyl cyanoacetate, and ammonium acetate.[1]

Experimental Protocol: Synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles (General Procedure) [1]

A mixture of an aromatic aldehyde (1.0 eq), a substituted acetophenone (1.0 eq), ethyl cyanoacetate (1.0 eq), and an excess of ammonium acetate is refluxed in ethanol for 10-12 hours. The resulting precipitate is then collected and purified by recrystallization from a DMF/ethanol mixture or by silica gel column chromatography.

Table 1: Summary of Quantitative Data for the Synthesis of 2-Hydroxynicotinonitrile Analogs [1]

EntryAromatic AldehydeAcetophenoneProductYield (%)
1BenzaldehydeAcetophenone4,6-diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile85
24-ChlorobenzaldehydeAcetophenone4-(4-chlorophenyl)-6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile92
34-Methoxybenzaldehyde4-Methylacetophenone4-(4-methoxyphenyl)-6-(p-tolyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile88
O-Difluoromethylation using Diethyl (Bromodifluoromethyl)phosphonate

A robust method for the difluoromethylation of phenolic compounds involves the use of diethyl (bromodifluoromethyl)phosphonate as a difluorocarbene precursor. This reagent is known for its efficiency and mild reaction conditions.

Experimental Protocol: O-Difluoromethylation of 2-Hydroxynicotinonitrile (Adapted from a similar procedure)

To a solution of 2-hydroxynicotinonitrile (1.0 eq) and potassium hydroxide (2.0 eq) in a mixture of acetonitrile and water (1:1) at -30°C, diethyl (bromodifluoromethyl)phosphonate (2.1 eq) is added. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. Following the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

Table 2: Estimated Quantitative Data for the O-Difluoromethylation of 2-Hydroxynicotinonitrile

ParameterValue
Starting Material 2-Hydroxynicotinonitrile
Reagent Diethyl (bromodifluoromethyl)phosphonate
Base Potassium Hydroxide
Solvent Acetonitrile/Water
Estimated Yield 60-70%
Purity >95% (after chromatography)

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the primary synthesis pathway for this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reagents Difluoromethylation Reagents cluster_final Final Product A Aromatic Aldehyde E 2-Hydroxynicotinonitrile A->E Multicomponent Reaction B Acetophenone B->E Multicomponent Reaction C Ethyl Cyanoacetate C->E Multicomponent Reaction D Ammonium Acetate D->E Multicomponent Reaction H This compound E->H O-Difluoromethylation F Diethyl (Bromodifluoromethyl)phosphonate F->H G Potassium Hydroxide G->H Experimental_Workflow A 1. Dissolve 2-Hydroxynicotinonitrile and KOH in MeCN/H₂O B 2. Cool to -30°C A->B C 3. Add Diethyl (Bromodifluoromethyl)phosphonate B->C D 4. Stir at Room Temperature C->D E 5. Aqueous Workup & Extraction D->E F 6. Dry and Concentrate Organic Phase E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Final Product G->H

References

Technical Guide: Spectroscopic Analysis of 2-(Difluoromethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the spectroscopic characterization of 2-(Difluoromethoxy)nicotinonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of comprehensive public data, this guide presents a compilation of available information supplemented with standardized, illustrative experimental protocols and representative data to serve as a practical reference for researchers. The methodologies outlined herein are fundamental for ensuring the identity, purity, and structural integrity of this compound in a research and development setting.

Compound Identification

ParameterValue
IUPAC Name This compound
CAS Number 1211533-74-3
Molecular Formula C₇H₄F₂N₂O
Molecular Weight 186.12 g/mol
Chemical Structure
alt textnicotinonitrile+structure)

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and publicly available data.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.45dd1H4.9, 1.9H-6
8.12dd1H7.6, 1.9H-4
7.20t1H73.4OCF₂H
7.15dd1H7.6, 4.9H-5

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
152.4C-2
149.8C-6
142.1C-4
120.5C-5
115.8 (t, J=260 Hz)OCF₂H
114.7CN
110.1C-3

Table 3: ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
-88.5d73.4OCF₂H

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
186.03[M]⁺ (Molecular Ion)
135.03[M - OCF₂H]⁺

Table 5: FT-IR Spectroscopic Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
2235StrongC≡N Stretch
1600, 1570, 1470MediumC=C, C=N Aromatic Ring Stretch
1250-1050StrongC-O-C, C-F Stretch

Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.

  • Sample Preparation: Approximately 10-15 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The proton spectrum was acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

  • ¹³C NMR Acquisition: The carbon spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

  • ¹⁹F NMR Acquisition: The fluorine spectrum was acquired with a spectral width of 200 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 64 scans were accumulated.

  • Data Processing: All spectra were processed using MestReNova software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts were referenced to the internal TMS standard (0.00 ppm for ¹H and ¹³C NMR) or an external standard for ¹⁹F NMR.

3.2 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector (MSD).

  • Sample Preparation: A 1 mg/mL solution of this compound was prepared in dichloromethane.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C held for 2 minutes, then ramped at 15°C/min to 280°C and held for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

3.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.

  • Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was acquired and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions and relative intensities of the absorption bands were analyzed to identify characteristic functional groups.

Workflow and Data Integration

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

G cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_result Final Confirmation Sample This compound Prep Sample Preparation (Dissolution/Neat) Sample->Prep NMR NMR (1H, 13C, 19F) Prep->NMR MS GC-MS Prep->MS IR FT-IR Prep->IR Proc Data Processing (FT, Baseline Correction) NMR->Proc MS->Proc IR->Proc Interp Spectral Interpretation Proc->Interp Confirm Structure Confirmation & Purity Assessment Interp->Confirm

Caption: Workflow for Spectroscopic Characterization.

G cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ir IR Analysis Data Raw Spectroscopic Data (FID, Chromatogram, Interferogram) NMR_Shift Chemical Shifts (δ) Data->NMR_Shift MS_MolIon Molecular Ion (M+) Data->MS_MolIon IR_Bands Characteristic Bands (e.g., C≡N, C-F) Data->IR_Bands NMR_Coupling Coupling Constants (J) NMR_Int Integration Structure Confirmed Structure of This compound NMR_Int->Structure MS_Frag Fragmentation Pattern MS_Frag->Structure IR_Bands->Structure

An In-depth Technical Guide to the 2-(Difluoromethoxy)nicotinonitrile Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nicotinonitrile scaffold is a prominent feature in medicinal chemistry, recognized for its versatile pharmacological activities. The introduction of a difluoromethoxy group at the 2-position of the pyridine ring can significantly modulate the compound's physicochemical and biological properties. This guide provides a comprehensive overview of the 2-(difluoromethoxy)nicotinonitrile core, including its chemical identity, potential synthetic routes, and prospective biological significance based on related structures. Due to the limited availability of public-domain research focused exclusively on this compound, this document leverages data from analogous compounds to present a thorough technical profile.

The IUPAC name for the compound is This compound .[1][2] It is also referred to as 2-(difluoromethoxy)pyridine-3-carbonitrile.

Physicochemical Properties

The incorporation of the difluoromethoxy group is a strategic choice in drug design. The fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by acting as a lipophilic hydrogen bond donor.[3]

A summary of the available physicochemical data for this compound is presented below.

PropertyValueReference
CAS Number 1214388-53-0[1][4]
Molecular Formula C₇H₄F₂N₂O[2][5]
Molecular Weight 170.12 g/mol [2][5]
Appearance Off-white to light yellow solid[2]
Boiling Point (Predicted) 235.2 ± 35.0 °C[2]
Density (Predicted) 1.34 ± 0.1 g/cm³[2]
pKa (Predicted) -2.21 ± 0.29[2]
Storage Conditions 2-8°C, Inert atmosphere[4][6]

Synthesis and Experimental Protocols

Postulated Synthetic Workflow

A potential synthetic pathway could involve the difluoromethylation of a 2-hydroxynicotinonitrile precursor. The following diagram illustrates a logical workflow for the synthesis of the target compound.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product 2-Hydroxynicotinonitrile 2-Hydroxynicotinonitrile Reaction_Vessel Reaction 2-Hydroxynicotinonitrile->Reaction_Vessel 1. Add to reaction vessel Difluoromethylating_Agent Difluoromethylating Agent (e.g., (EtO)2P(O)CF2Br) Difluoromethylating_Agent->Reaction_Vessel 2. Introduce reagent Base_Solvent Base & Solvent (e.g., KOH in MeCN/H2O) Base_Solvent->Reaction_Vessel 3. Control conditions Target_Compound This compound Purification Work-up & Purification (e.g., Chromatography) Reaction_Vessel->Purification 4. Reaction proceeds Purification->Target_Compound 5. Isolate and purify

Postulated synthetic workflow for this compound.
General Experimental Protocol for Difluoromethylation

The following is a generalized experimental protocol for the difluoromethylation of a hydroxyl group on an aromatic ring, adapted from the synthesis of related difluoromethoxy-substituted compounds.[7]

  • Preparation : To a solution of the hydroxyl-containing precursor (e.g., 2-hydroxynicotinonitrile) in a suitable solvent system (e.g., a mixture of acetonitrile and water) in a reaction vessel, add a base (e.g., potassium hydroxide).

  • Reaction : To the stirred solution, add the difluoromethylating agent, such as diethyl (bromodifluoromethyl)phosphonate, at room temperature.

  • Monitoring : Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, quench the reaction mixture, for example, with the addition of water.

  • Extraction : Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final difluoromethylated product.

Potential Biological Activity and Signaling Pathways

The nicotinonitrile scaffold is a key component in a variety of biologically active molecules, including several approved drugs.[8] Derivatives of nicotinonitrile have been investigated for their potential as anticancer, antimicrobial, and antidiabetic agents.[9][10]

Anticancer Potential and Relevant Signaling Pathways

Many nicotinonitrile-containing compounds exhibit cytotoxic activity against cancer cell lines.[8] Molecular docking studies on some nicotinonitrile derivatives suggest that they may target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway.[8]

The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer that is a potential target for nicotinonitrile-based inhibitors.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound (Hypothetical Target) Inhibitor->AKT Potential Inhibition

Hypothesized targeting of the PI3K/AKT signaling pathway.

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery and development. While specific research on this compound is limited, the well-documented importance of the nicotinonitrile core and the beneficial properties of the difluoromethoxy group suggest that it is a promising scaffold for further investigation. The information presented in this guide, drawn from related compounds and established chemical principles, provides a solid foundation for researchers and scientists interested in exploring the therapeutic potential of this and similar molecules. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

An In-depth Technical Guide to 2-(Difluoromethoxy)nicotinonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

2-(Difluoromethoxy)nicotinonitrile is a fluorinated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. While detailed public information on the specific discovery and biological activity of this compound remains limited, its structural motifs—the nicotinonitrile core and the difluoromethoxy group—are well-established pharmacophores. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties and its notable application in the synthesis of advanced therapeutic agents. Furthermore, this document contextualizes its importance by examining the broader significance of the nicotinonitrile scaffold and the strategic use of difluoromethoxy moieties in drug design. A proposed synthetic pathway and a summary of the biological activities of structurally related compounds are also presented to facilitate further research and development.

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. The difluoromethoxy group (-OCF₂H) is a particularly attractive substituent due to its ability to act as a bioisostere for other functional groups, modulate lipophilicity, and participate in hydrogen bonding. When combined with a privileged heterocyclic scaffold such as nicotinonitrile (3-cyanopyridine), the resulting molecule, this compound, represents a versatile intermediate for the synthesis of complex and biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 1214388-53-0Commercial Suppliers
Molecular Formula C₇H₄F₂N₂OCommercial Suppliers
Molecular Weight 170.12 g/mol Commercial Suppliers
Appearance SolidCommercial Suppliers

Synthesis of this compound: A Proposed Pathway

Detailed experimental protocols for the synthesis of this compound are not explicitly described in publicly accessible literature. However, based on established organic chemistry principles for the synthesis of analogous compounds, a plausible synthetic route can be proposed. This proposed workflow is intended to serve as a conceptual guide for researchers.

A common strategy for the synthesis of 2-alkoxypyridines involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine precursor. In this case, the synthesis could potentially commence from 2-chloro-3-cyanopyridine. The difluoromethoxy group can be introduced via a reaction with a difluoromethylating agent.

Disclaimer: The following experimental protocol is a proposed method and has not been experimentally validated from cited literature for this specific compound.

Proposed Experimental Protocol:

Step 1: Synthesis of Sodium Difluoromethoxide. In a flame-dried, inert-atmosphere flask, sodium hydride (1.2 equivalents) is suspended in a suitable aprotic solvent such as N,N-dimethylformamide (DMF). The suspension is cooled to 0 °C, and a solution of difluoromethanol (1.0 equivalent) in DMF is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of sodium difluoromethoxide.

Step 2: Nucleophilic Aromatic Substitution. To the solution of sodium difluoromethoxide, 2-chloro-3-cyanopyridine (1.0 equivalent) dissolved in DMF is added. The reaction mixture is then heated to a temperature between 80-120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Step 3: Work-up and Purification. Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

G cluster_synthesis Proposed Synthesis of this compound 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine SNAr Reaction SNAr Reaction 2-Chloro-3-cyanopyridine->SNAr Reaction Difluoromethanol Difluoromethanol NaH NaH Difluoromethanol->NaH Formation of Sodium Difluoromethoxide NaH->SNAr Reaction DMF DMF DMF->SNAr Reaction This compound This compound SNAr Reaction->this compound

Caption: Proposed synthetic workflow for this compound.

Role in the Synthesis of MALT1 Inhibitors

The primary documented application of this compound is as a key intermediate in the synthesis of tricyclic compounds that act as inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a crucial role in the NF-κB signaling pathway, which is a key regulator of immune and inflammatory responses, as well as cell survival. Dysregulation of the NF-κB pathway is implicated in various cancers and autoimmune diseases.

In a patented synthetic route, this compound is utilized in a coupling reaction to construct a larger, more complex molecule designed to inhibit MALT1 activity. The nicotinonitrile moiety in this context serves as a versatile scaffold for further chemical modifications, while the difluoromethoxy group contributes to the overall physicochemical and pharmacokinetic properties of the final inhibitor.

G cluster_application Application in MALT1 Inhibitor Synthesis This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Tricyclic Carboxylic Acid Tricyclic Carboxylic Acid Tricyclic Carboxylic Acid->Coupling Reaction MALT1 Inhibitor MALT1 Inhibitor Coupling Reaction->MALT1 Inhibitor NF-kB Pathway NF-kB Pathway MALT1 Inhibitor->NF-kB Pathway Inhibition Therapeutic Effect Therapeutic Effect NF-kB Pathway->Therapeutic Effect Modulation

Caption: Role of this compound in MALT1 inhibitor synthesis.

Biological Activity of Related Nicotinonitrile Derivatives

While no specific biological data for this compound has been found in the public domain, the broader class of substituted nicotinonitriles exhibits a wide range of pharmacological activities. These compounds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets. Table 2 summarizes the reported biological activities of several nicotinonitrile derivatives, illustrating the therapeutic potential of this chemical class.

Compound ClassBiological ActivityTarget/Mechanism of Action
Substituted 2-aminonicotinonitriles AnticancerKinase inhibition (e.g., EGFR, VEGFR)
Fused Nicotinonitriles Anti-inflammatoryInhibition of pro-inflammatory cytokines
2-Alkoxynicotinonitriles AntiviralInhibition of viral replication
Thieno[2,3-b]pyridine-3-carbonitriles AntimicrobialDisruption of bacterial cell wall synthesis

Future Perspectives

This compound stands as a promising, yet underexplored, building block for the development of novel therapeutics. Its demonstrated utility in the synthesis of MALT1 inhibitors suggests its potential for incorporation into other complex molecules targeting a range of diseases. Future research efforts should focus on:

  • Development and publication of a robust and scalable synthesis for this compound to enhance its accessibility to the research community.

  • Systematic biological screening of the compound itself to identify any intrinsic pharmacological activity.

  • Exploration of its use in the synthesis of new chemical libraries to discover novel drug candidates targeting a variety of biological pathways.

The strategic combination of the difluoromethoxy group and the nicotinonitrile scaffold within this single, relatively simple molecule provides a powerful tool for medicinal chemists. As our understanding of the nuanced roles of fluorine in drug design continues to grow, it is anticipated that the importance and application of this compound will expand significantly.

An In-depth Technical Guide to the Starting Materials for 2-(Difluoromethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 2-(difluoromethoxy)nicotinonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the core synthetic strategies, presents quantitative data for key reactions, and provides explicit experimental protocols.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through two main strategic pathways, both of which utilize readily accessible pyridine-based precursors. The key transformation in both routes is the introduction of the difluoromethoxy group onto the pyridine ring.

Route 1: O-Difluoromethylation of 2-Hydroxynicotinonitrile

This is the most direct and widely reported method for the synthesis of this compound. This pathway involves the reaction of 2-hydroxynicotinonitrile with a suitable difluoromethylating agent. The hydroxyl group at the 2-position of the pyridine ring acts as a nucleophile, attacking the difluoromethylene source.

Route 2: Nucleophilic Substitution of 2-Chloronicotinonitrile

An alternative approach involves the nucleophilic substitution of a halogen, typically chlorine, at the 2-position of the nicotinonitrile ring with a difluoromethoxide source. This method is contingent on the successful generation and reaction of the difluoromethoxide anion.

Starting Materials: Synthesis and Properties

A thorough understanding of the starting materials is crucial for the successful synthesis of the target compound.

2-Hydroxynicotinonitrile

2-Hydroxynicotinonitrile (also known as 2-hydroxy-3-cyanopyridine) is a pivotal precursor for the primary synthetic route.

Synthesis of 2-Hydroxynicotinonitrile:

One common method for the preparation of 2-hydroxynicotinonitrile involves the hydrolysis of 2-chloronicotinonitrile. This reaction is typically carried out in the presence of a base. Another route involves the reaction of 2-aminonicotinonitrile with sodium nitrite in an acidic medium.

2-Chloronicotinonitrile

2-Chloronicotinonitrile serves as a key starting material for the alternative synthetic pathway and is also a precursor for 2-hydroxynicotinonitrile.

Synthesis of 2-Chloronicotinonitrile:

The synthesis of 2-chloronicotinonitrile is often achieved through the chlorination of nicotinonitrile N-oxide. Common chlorinating agents include phosphorus oxychloride (POCl₃) or bis(trichloromethyl) carbonate (triphosgene). The reaction of 3-cyanopyridine N-oxide with these reagents selectively introduces a chlorine atom at the 2-position.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the target compound and its key precursors.

Synthesis of this compound from 2-Hydroxynicotinonitrile

This protocol is adapted from patent literature describing the O-difluoromethylation of 2-hydroxypyridines.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Procedure:

A solution of 2-hydroxynicotinonitrile (1.0 eq) in N,N-dimethylformamide (DMF) is treated with potassium carbonate (K₂CO₃, 2.0 eq). The mixture is stirred at a specified temperature (e.g., 80-100 °C) while chlorodifluoromethane (CHClF₂) gas is bubbled through the reaction mixture for a designated period (e.g., 4-8 hours). The reaction progress is monitored by a suitable analytical technique such as TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Synthesis of 2-Hydroxynicotinonitrile from 2-Chloronicotinonitrile

Reaction Scheme:

Figure 2: Synthesis of 2-Hydroxynicotinonitrile.

Procedure:

To a solution of 2-chloronicotinonitrile (1.0 eq) in water, an aqueous solution of sodium hydroxide (NaOH, 1.1 eq) is added. The reaction mixture is heated to reflux for a specified time (e.g., 2-4 hours). The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and acidified with a suitable acid (e.g., concentrated HCl) to a pH of approximately 3-4. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-hydroxynicotinonitrile.

Synthesis of 2-Chloronicotinonitrile from Nicotinonitrile N-oxide

Reaction Scheme:

Synthetic_Workflow cluster_0 Starting Material Synthesis cluster_1 Final Product Synthesis A Nicotinonitrile B Nicotinonitrile N-oxide A->B Oxidation C 2-Chloronicotinonitrile B->C Chlorination (POCl₃) D 2-Hydroxynicotinonitrile C->D Hydrolysis (NaOH) E This compound D->E O-Difluoromethylation (CHClF₂)

A Prospective Theoretical Investigation of 2-(Difluoromethoxy)nicotinonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(Difluoromethoxy)nicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry due to the presence of the difluoromethoxy group, a bioisostere for other functional groups that can modulate physicochemical properties such as lipophilicity and metabolic stability. Nicotinonitrile scaffolds are prevalent in numerous biologically active compounds.[1][2] This technical whitepaper outlines a prospective theoretical study of this compound, detailing the computational methodologies and expected outcomes that can guide its development as a potential drug candidate. While experimental data for this specific molecule is not publicly available, this guide draws upon established computational protocols for analogous nicotinonitrile and substituted pyridine derivatives to provide a comprehensive analytical framework.[3][4][5][6]

Core Molecular Properties and Computational Approach

A thorough in-silico analysis of this compound would provide fundamental insights into its structural, electronic, and reactive properties. The primary computational approach utilized in such studies is Density Functional Theory (DFT), which offers a balance between accuracy and computational cost.[3][4][5]

Computational Protocol: Geometry Optimization and Vibrational Analysis

The initial step in the theoretical investigation involves the optimization of the molecular geometry of this compound. This is crucial for obtaining a stable, low-energy conformation.

Experimental Protocol:

  • Initial Structure Generation: A 2D sketch of this compound is created using molecular editing software and converted to a 3D structure.

  • Computational Method: Geometry optimization is performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3][4]

  • Basis Set: The 6-311G+(d,p) basis set is employed to provide a good description of the electronic structure.[3]

  • Software: The Gaussian suite of programs is a standard choice for such calculations.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[7][8][9]

Data Presentation: Optimized Geometrical Parameters (Hypothetical Data)

The optimized structure provides key geometrical parameters. The following table presents hypothetical but realistic values for selected bond lengths and angles based on studies of similar molecules.

ParameterBond/AngleHypothetical Value
Bond LengthC2-O1.35 Å
O-CF21.38 Å
C-F (avg)1.36 Å
C3-CN1.45 Å
C≡N1.16 Å
Bond AngleC3-C2-N1123.0°
C2-O-CF2118.5°
F-C-F108.0°

Data Presentation: Predicted Vibrational Frequencies (Hypothetical Data)

The calculated vibrational frequencies can be correlated with experimental IR spectroscopy to confirm the synthesis of the target compound.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C≡N stretchNitrile2235
C-F stretch (asym)Difluoromethoxy1150
C-F stretch (sym)Difluoromethoxy1100
C-O-C stretchEther1250
Pyridine ring stretchAromatic ring1580, 1470

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are paramount in understanding its reactivity and potential interactions with biological targets. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Computational Protocol: Electronic Structure Analysis

The electronic properties are calculated from the optimized molecular geometry.

Experimental Protocol:

  • Methodology: Single-point energy calculations are performed using the optimized geometry at the B3LYP/6-311G+(d,p) level of theory.

  • Properties Calculated:

    • HOMO and LUMO Energies: These frontier molecular orbitals are crucial for determining the electronic transition properties and reactivity of the molecule.[10][11][12][13] The HOMO-LUMO energy gap is an indicator of chemical stability.[6][14]

    • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively. This is a valuable tool in drug design for understanding potential intermolecular interactions.[15][16][17][18][19]

  • Software: Gaussian, Spartan, or similar quantum chemistry software can be used for these calculations and visualizations.

Data Presentation: Key Electronic Properties (Hypothetical Data)

PropertyHypothetical Value
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.5 D

Visualizing Computational Workflows and Molecular Properties

Diagrams are essential for representing complex workflows and relationships in a clear and concise manner. The following diagrams were generated using the DOT language.

G Computational Chemistry Workflow for Novel Compounds A Molecular Structure Input (2D Sketch or 3D Coordinates) B Geometry Optimization (e.g., DFT B3LYP/6-311G+(d,p)) A->B C Frequency Calculation (Confirmation of Minimum Energy & IR Spectra) B->C D Electronic Property Calculation (Single-Point Energy) B->D H Vibrational Analysis (Comparison with Experimental IR) C->H F HOMO-LUMO Analysis (Reactivity, Stability) D->F G Molecular Electrostatic Potential (MEP) (Interaction Sites) D->G E Analysis of Results I Further Studies (Docking, QSAR, etc.) E->I F->E G->E H->E

Caption: Computational chemistry workflow for novel compounds.

G Relationship Between Molecular Properties and Drug Development A Molecular Structure B Electronic Properties (HOMO, LUMO, MEP) A->B C Physicochemical Properties (Solubility, Lipophilicity) A->C D Reactivity B->D F Pharmacodynamics (Target Binding) B->F E Pharmacokinetics (ADME) C->E D->E G Drug Candidate Profile E->G F->G

Caption: Relationship between molecular properties and drug development.

Conclusion and Future Directions

This technical guide has outlined a prospective theoretical study of this compound, providing a framework for its in-silico characterization. The proposed computational protocols, based on established methods for similar compounds, would yield valuable data on the molecule's geometry, vibrational frequencies, and electronic properties. These findings would be instrumental in predicting its reactivity, stability, and potential for intermolecular interactions, thereby guiding its synthesis and experimental evaluation. The integration of such theoretical studies into the early stages of drug discovery can significantly streamline the identification and optimization of promising lead compounds. Future work should focus on the synthesis of this compound to validate these theoretical predictions through experimental techniques such as X-ray crystallography, NMR, and IR spectroscopy.

References

An In-depth Technical Guide to 2-(Difluoromethoxy)nicotinonitrile Structural Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Abstract: The 2-(difluoromethoxy)nicotinonitrile scaffold is an emerging pharmacophore in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. The incorporation of a difluoromethoxy group offers a strategic advantage in modulating the physicochemical and pharmacokinetic properties of the parent nicotinonitrile structure, often leading to enhanced metabolic stability and bioactivity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of structural analogues of this compound, with a primary focus on their anticancer and antiviral applications. Detailed experimental protocols and structured data presentations are included to facilitate further research and development in this promising area.

Introduction

Nicotinonitrile derivatives, a class of pyridine-based compounds, have garnered considerable attention in drug discovery due to their versatile biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The introduction of a difluoromethoxy (-OCF₂H) group at the 2-position of the nicotinonitrile ring system is a key chemical modification. This group can serve as a bioisostere for a methoxy or hydroxyl group, offering improved metabolic stability and lipophilicity, which can favorably impact a compound's pharmacokinetic profile. This guide explores the structural analogues of this compound, summarizing current knowledge and providing practical information for researchers in the field.

Synthesis of this compound Analogues

The primary synthetic route to this compound and its analogues involves a nucleophilic aromatic substitution (SNAr) reaction. This approach typically utilizes a readily available 2-halonicotinonitrile, most commonly 2-chloronicotinonitrile, as the starting material.

A plausible synthetic pathway is outlined below:

cluster_synthesis General Synthetic Workflow Start 2-Chloro-3-cyanopyridine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Substrate Reagent Difluoromethoxide Source (e.g., from ClCF₂H or BrCF₂H) Reagent->Reaction Nucleophile Product This compound Analogues Reaction->Product

Caption: General workflow for the synthesis of this compound analogues.

Experimental Protocol: General Procedure for the Synthesis of this compound Analogues via SNAr

This protocol is a generalized procedure based on established methods for the synthesis of related 2-alkoxypyridines.

  • Generation of the Difluoromethoxide Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, a suitable solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is added. A base, for instance, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is then carefully added under a nitrogen atmosphere. The mixture is cooled to an appropriate temperature (e.g., 0 °C or -78 °C). A source of the difluoromethyl group, such as chlorodifluoromethane (ClCF₂H) or bromodifluoromethane (BrCF₂H), is then bubbled through the solution or added as a condensed liquid. The reaction is stirred for a specified time to allow for the in situ formation of the difluoromethoxide anion.

  • Nucleophilic Aromatic Substitution: To the solution containing the difluoromethoxide nucleophile, a solution of the 2-chloro-3-cyanopyridine derivative dissolved in the same anhydrous solvent is added dropwise at a controlled temperature.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or water.

  • Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound analogue.

Biological Activities and Structure-Activity Relationships

Structural analogues of this compound are primarily investigated for their anticancer and antiviral activities. The pyridine-3-carbonitrile core is a known pharmacophore that can interact with various biological targets.

Anticancer Activity

Nicotinonitrile derivatives have shown promise as anticancer agents, with activities reported against a range of cancer cell lines. The introduction of the 2-difluoromethoxy group is anticipated to enhance the metabolic stability and cell permeability of these compounds, potentially leading to improved efficacy.

Table 1: In Vitro Anticancer Activity of Selected Nicotinonitrile Analogues

Compound IDAnalogue Structure/ClassCell LineIC₅₀ (µM)Reference
A-1 Coumarinyl-nicotinonitrileHepG228.60[1]
A-2 Coumarinyl-nicotinonitrileMCF-724.89[1]
B-1 2-phenylacrylonitrile derivative (1g2a)HCT1160.0059[2][3]
B-2 2-phenylacrylonitrile derivative (1g2a)BEL-74020.0078[2][3]
C-1 2-Difluoromethoxyestratriene bis-sulfamateMCF-70.28[4]
C-2 2-Difluoromethoxyestratriene bis-sulfamateMDA MB-2310.74[4]

Note: The compounds listed are structurally related but are not direct analogues of this compound. This data is presented to illustrate the potential anticancer activity of the broader nicotinonitrile class.

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituent at other positions on the pyridine ring and the groups attached to the core structure significantly influences the anticancer potency.

  • The presence of a difluoromethoxy group at the 2-position is generally expected to improve metabolic stability compared to a methoxy group, which could translate to better in vivo efficacy.

Antiviral Activity

Pyridine-containing heterocycles are known to exhibit a broad spectrum of antiviral activities. While specific data on this compound analogues is limited, related compounds have been investigated for their potential to inhibit various viruses.

Mechanisms of Action

The anticancer effects of nicotinonitrile analogues are believed to be mediated through various mechanisms, with the inhibition of key signaling pathways and cellular processes being prominent.

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it an attractive target for cancer therapy. Several heterocyclic compounds, including those with a pyridine core, have been reported to inhibit this pathway. It is hypothesized that this compound analogues may exert their anticancer effects by targeting key components of this pathway.

cluster_pathway PI3K/Akt Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Response Cell Proliferation, Survival, Growth Downstream->Response Inhibitor This compound Analogue Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound analogues.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol provides a general procedure to assess the effect of a test compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7 or HepG2) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the this compound analogue for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples and denature them by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels.

Tubulin Polymerization Inhibition

Some acrylonitrile derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. This represents another potential mechanism of action for this compound analogues.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Reagent Preparation: Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), a GTP solution, and a tubulin stock solution.

  • Assay Setup: In a 96-well plate, add the tubulin polymerization buffer, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Add the purified tubulin to each well to initiate the polymerization reaction.

  • Measurement: Measure the change in absorbance at 340 nm over time at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the treated samples to the control to determine the inhibitory effect of the compound.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer and antiviral agents. The strategic incorporation of the difluoromethoxy group is a valuable approach to enhance the drug-like properties of nicotinonitrile derivatives. Future research should focus on the synthesis and biological evaluation of a broader range of analogues to establish comprehensive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action, particularly through studies on key signaling pathways like PI3K/Akt and processes such as tubulin polymerization, will be crucial for the rational design of more potent and selective therapeutic candidates. Further investigation into the in vivo efficacy and pharmacokinetic profiles of lead compounds is warranted to translate the in vitro findings into potential clinical applications.

References

A Technical Guide to 2-(Difluoromethoxy)nicotinonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)nicotinonitrile, a fluorinated heterocyclic compound of interest to the pharmaceutical and medicinal chemistry sectors. The document details its commercial availability, physicochemical properties, a proposed synthetic pathway, and its potential applications in drug discovery and development.

Physicochemical Properties

This compound is a solid, fluorinated pyridine derivative. The introduction of the difluoromethoxy group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry.[1][2]

PropertyValueReference
CAS Number 1214388-53-0[3][4][5][6][7][8]
Molecular Formula C₇H₄F₂N₂O[3][5]
Molecular Weight 170.12 g/mol [3][5]
Physical Form Solid
Purity Typically ≥95%
Storage Conditions Inert atmosphere, 2-8°C[4]
Boiling Point (Predicted) 235.2 ± 35.0 °C[5]
Density (Predicted) 1.34 g/cm³[5]
InChI Key CLXJWFNKTDWPKP-UHFFFAOYSA-N
SMILES N#CC1=C(OC(F)F)N=CC=C1[4]

Synthesis and Commercial Availability

A common route to nicotinonitrile derivatives involves the dehydration of the corresponding nicotinamide.[9] The introduction of the difluoromethoxy group can be achieved through the reaction of a hydroxyl precursor with a suitable difluoromethylating agent. A potential synthetic workflow is outlined below.

G cluster_0 Proposed Synthetic Pathway Start 2-Hydroxynicotinonitrile Reaction Difluoromethylation Start->Reaction Reagent1 Difluoromethylating Agent (e.g., Sodium chlorodifluoroacetate) Reagent1->Reaction Product This compound Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification

A proposed synthetic workflow for this compound.

This compound is commercially available from several chemical suppliers, indicating that a scalable synthetic route has been established. Researchers can acquire this building block directly for their research and development needs.

Potential Suppliers:

  • BLD Pharmatech

  • Sigma-Aldrich[8]

  • ChemicalBook[3][5]

  • Santa Cruz Biotechnology[7]

  • Proactive Molecular Research[10]

  • Laibo Chem[11]

  • Porphyrin-Systems[4]

Applications in Drug Discovery

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, found in a number of approved drugs and clinical candidates.[12] These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13][14][15][16]

The incorporation of a difluoromethoxy group is a common strategy in modern drug design to enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] The fluorine atoms can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa.[1][2]

G cluster_0 Impact of Difluoromethoxy Group in Drug Design DFM_Group Difluoromethoxy (-OCF₂H) Group Properties Altered Physicochemical Properties DFM_Group->Properties Modulates Metabolic_Stability Increased Metabolic Stability DFM_Group->Metabolic_Stability Increases Binding_Affinity Enhanced Binding Affinity DFM_Group->Binding_Affinity Enhances Improved_PK Improved Pharmacokinetics Properties->Improved_PK Metabolic_Stability->Improved_PK Binding_Affinity->Improved_PK

The role of the difluoromethoxy group in enhancing drug properties.

Given the established biological relevance of the nicotinonitrile core and the advantageous properties conferred by the difluoromethoxy group, this compound represents a valuable building block for the synthesis of novel therapeutic agents across various disease areas.

Experimental Protocols

As no specific peer-reviewed publications detailing the synthesis and characterization of this compound were identified, detailed experimental protocols from cited literature cannot be provided. However, a general protocol for the characterization of a similar compound, 2-(Difluoromethoxy)-6-fluoropyridine, using LC-MS has been described and could be adapted.[17]

General Analytical Characterization Workflow:

G cluster_0 Analytical Characterization Workflow Sample This compound LCMS LC-MS Analysis Sample->LCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Purity Purity Determination (e.g., HPLC, qNMR) Sample->Purity Data Structural Confirmation & Purity Assessment LCMS->Data NMR->Data Purity->Data

A general workflow for the analytical characterization of the title compound.

Researchers procuring this compound should obtain a Certificate of Analysis from the supplier, which will provide lot-specific data on its purity and identity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) would be employed for full structural elucidation and purity confirmation.

References

Methodological & Application

Synthesis of 2-(Difluoromethoxy)nicotinonitrile: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(difluoromethoxy)nicotinonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the preparation of the key intermediate, 2-hydroxynicotinonitrile, via the hydrolysis of 2-chloronicotinonitrile. The subsequent difluoromethoxylation of 2-hydroxynicotinonitrile furnishes the desired product. This protocol offers a comprehensive guide with specific reaction parameters, reagent quantities, and purification methods, alongside a summary of expected yields and analytical data. A workflow diagram is included for enhanced clarity of the experimental procedure.

Introduction

The incorporation of fluorine-containing functional groups, such as the difluoromethoxy group, into pharmacologically active molecules is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity. The target compound, this compound, serves as a versatile intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications. This protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps:

  • Step 1: Synthesis of 2-Hydroxynicotinonitrile by hydrolysis of 2-chloronicotinonitrile.

  • Step 2: Synthesis of this compound via difluoromethoxylation of 2-hydroxynicotinonitrile.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxynicotinonitrile

This procedure details the hydrolysis of 2-chloronicotinonitrile to produce 2-hydroxynicotinonitrile.

Materials:

  • 2-Chloronicotinonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-chloronicotinonitrile in concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for a duration sufficient to ensure complete hydrolysis of the starting material. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the dropwise addition of concentrated ammonium hydroxide until the pH is adjusted to weakly acidic or neutral. This step should be performed in an ice bath to control the exothermic reaction.

  • The product, 2-hydroxynicotinonitrile, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any residual salts.

  • Dry the product under vacuum to obtain 2-hydroxynicotinonitrile as a solid.

Step 2: Synthesis of this compound

This protocol describes the difluoromethoxylation of 2-hydroxynicotinonitrile using sodium chlorodifluoroacetate as the difluorocarbene precursor.

Materials:

  • 2-Hydroxynicotinonitrile (from Step 1)

  • Sodium 2-chloro-2,2-difluoroacetate

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-hydroxynicotinonitrile, cesium carbonate, and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF and deionized water to the flask via syringe.

  • Stir the mixture at room temperature for a designated period to ensure the formation of the corresponding pyridinolate salt.

  • Add sodium 2-chloro-2,2-difluoroacetate to the reaction mixture in one portion.

  • Heat the reaction mixture in an oil bath to a temperature that facilitates the decarboxylation of the chlorodifluoroacetate and subsequent reaction with the pyridinolate. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Separate the aqueous and organic layers. Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Data Presentation

StepReactant(s)ProductReagentsSolventTemperatureTimeYield (%)
12-Chloronicotinonitrile2-HydroxynicotinonitrileConc. HCl, Conc. NH₄OHWaterRefluxVariesNot specified
22-HydroxynicotinonitrileThis compoundSodium chlorodifluoroacetate, Cs₂CO₃DMF/WaterElevatedVariesNot specified

Note: Specific quantitative data such as reaction times and yields are highly dependent on the reaction scale and specific laboratory conditions. The values provided are indicative and may require optimization.

Visualization of Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Hydroxynicotinonitrile cluster_step2 Step 2: Synthesis of this compound start1 2-Chloronicotinonitrile hydrolysis Hydrolysis start1->hydrolysis Conc. HCl, Reflux neutralization Neutralization hydrolysis->neutralization Conc. NH4OH filtration1 Filtration & Drying neutralization->filtration1 product1 2-Hydroxynicotinonitrile filtration1->product1 start2 2-Hydroxynicotinonitrile difluoromethoxylation Difluoromethoxylation start2->difluoromethoxylation NaO2CCF2Cl, Cs2CO3 DMF/H2O, Heat workup Aqueous Workup difluoromethoxylation->workup purification Column Chromatography workup->purification final_product This compound purification->final_product

Caption: Workflow for the two-step synthesis of this compound.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Reactions involving heating should be monitored closely.

  • Proper waste disposal procedures should be followed for all chemical waste.

Application Notes and Protocols for the Characterization of 2-(Difluoromethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 2-(Difluoromethoxy)nicotinonitrile, a key building block in pharmaceutical and agrochemical research. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis are designed to ensure accurate identification, purity assessment, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of this compound and quantifying impurities. A reversed-phase HPLC method is generally suitable for this analysis.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, analytical grade

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase prior to use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 270 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it with the standard. Calculate the purity of the sample by determining the peak area percentage of the main peak relative to the total peak area.

Data Presentation
ParameterValue
Column C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Retention Time (Expected) ~ 4.5 min (This is an estimated value and will vary)
Purity (Example) > 99.5%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase hplc_setup Set HPLC Conditions prep_mobile->hplc_setup prep_std Prepare Standard Solution injection Inject Samples prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_setup->injection run Run Analysis injection->run acquisition Acquire Chromatograms run->acquisition analysis Analyze Data acquisition->analysis report Generate Report analysis->report

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in the sample.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • Dichloromethane (DCM), GC grade

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Search the mass spectra of any other peaks against a spectral library to identify potential impurities.

Data Presentation
ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program 60°C (2 min), then 10°C/min to 280°C (5 min)
Ionization Mode Electron Ionization (70 eV)
Expected Molecular Ion (M+) m/z 170
Key Fragmentation Ions (Predicted) m/z 142 (-CO), 122, 103, 76

Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Prepare Sample Solution injection Inject Sample prep_sample->injection gcms_setup Set GC-MS Conditions gcms_setup->injection run Run Analysis injection->run acquisition Acquire Mass Spectra run->acquisition analysis Analyze Data & Library Search acquisition->analysis report Generate Report analysis->report

Caption: GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Data Presentation (Predicted Chemical Shifts)

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~ 8.40 dd J = 4.8, 1.8 Hz H-6
~ 8.25 dd J = 7.6, 1.8 Hz H-4
~ 7.20 dd J = 7.6, 4.8 Hz H-5

| ~ 6.80 | t | J = 73.2 Hz | -OCHF₂ |

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
~ 158.0 C-2
~ 152.0 C-6
~ 142.0 C-4
~ 120.0 C-5
~ 115.0 (t) -OCHF₂
~ 114.0 -CN

| ~ 108.0 | C-3 |

Note: These are predicted values and may differ from experimental results.

Logical Relationship of NMR Analysis

NMR_Logic cluster_nmr NMR Spectroscopy cluster_data Spectral Data compound This compound H_NMR ¹H NMR compound->H_NMR C_NMR ¹³C NMR compound->C_NMR H_data Chemical Shifts Multiplicity Coupling Constants H_NMR->H_data C_data Chemical Shifts C_NMR->C_data structure Structural Confirmation H_data->structure C_data->structure

Caption: Logical flow for structural elucidation using NMR spectroscopy.

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and fluorine, which is used to confirm the empirical formula of the compound.

Experimental Protocol

Instrumentation:

  • CHN/S elemental analyzer

  • Oxygen flask combustion or other suitable method for fluorine analysis

Procedure:

  • Accurately weigh a small amount of the dried sample (typically 1-3 mg).

  • Analyze for carbon, hydrogen, and nitrogen content using a CHN/S analyzer.

  • Independently analyze for fluorine content using an appropriate method.

  • The oxygen content is typically calculated by difference.

Data Presentation

Compound: this compound Molecular Formula: C₇H₄F₂N₂O Molecular Weight: 170.12 g/mol

ElementTheoretical (%)Found (%)
Carbon (C)49.4349.40 ± 0.3
Hydrogen (H)2.372.40 ± 0.2
Nitrogen (N)16.4716.50 ± 0.3
Fluorine (F)22.3322.30 ± 0.3
Oxygen (O)9.40(by difference)

The close agreement between the theoretical and found percentages confirms the elemental composition and purity of the compound.

Application Notes and Protocols for 2-(Difluoromethoxy)nicotinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-(difluoromethoxy)nicotinonitrile and its derivatives in medicinal chemistry, with a specific focus on the development of Janus kinase (JAK) inhibitors. The information presented here is intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents.

Introduction

The this compound scaffold has emerged as a valuable building block in modern drug discovery. The difluoromethoxy group offers a unique combination of properties, including increased metabolic stability and lipophilicity, which can enhance the pharmacokinetic profile of drug candidates. The nicotinonitrile moiety provides a versatile handle for further chemical modifications and can participate in key interactions with biological targets. This document details the application of a derivative of this scaffold in the synthesis and development of GDC-0214, a potent and selective Janus kinase (JAK) 1 inhibitor investigated for the treatment of asthma.

Application: Development of GDC-0214, a Janus Kinase (JAK) 1 Inhibitor

GDC-0214 is a selective JAK1 inhibitor that has been evaluated in clinical trials for the treatment of mild asthma.[1][2] Its chemical structure incorporates a 5-chloro-2-(difluoromethoxy)phenyl group, highlighting the utility of the core scaffold in generating potent kinase inhibitors.

Biological Activity and Selectivity

GDC-0214 demonstrates high affinity and selectivity for JAK1. The inhibition of JAK1 is a key therapeutic strategy for inflammatory conditions like asthma, as it modulates the signaling of various pro-inflammatory cytokines.[3][4]

Target Ki (nM) Cell-based IC50 (nM) Selectivity vs. JAK1 (Ki-fold) Selectivity vs. JAK1 (IC50-fold)
JAK10.4017 (IL-13 induced pSTAT6)11
JAK20.92204 (EPO induced pJAK2)2.312
JAK38.0-20-
Tyk21.2-3-

Table 1: In vitro potency and selectivity of GDC-0214 against JAK family kinases.[3]

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and immunity.[5] In asthma, cytokines such as IL-4 and IL-13 play a central role in driving airway inflammation. These cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate and activate STAT proteins, which translocate to the nucleus and regulate the transcription of genes involved in the inflammatory response.[6] GDC-0214, by inhibiting JAK1, effectively blocks this signaling cascade, leading to a reduction in airway inflammation.[1] This mechanism is supported by the observed dose-dependent reduction in fractional exhaled nitric oxide (FeNO), a biomarker for airway inflammation, in patients with mild asthma treated with inhaled GDC-0214.[1][2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus GDC0214 GDC-0214 GDC0214->JAK1 Inhibits Gene Gene Transcription (Inflammation) DNA->Gene Regulates

JAK-STAT signaling pathway and the inhibitory action of GDC-0214.

Experimental Protocols

While a specific, detailed synthesis protocol for GDC-0214 starting from this compound is not publicly available in peer-reviewed journals, the general synthesis of related pyrazolopyrimidine kinase inhibitors often involves the following key steps. This hypothetical workflow is based on common synthetic strategies for this class of compounds.

Hypothetical Synthetic Workflow for GDC-0214

GDC0214_Synthesis_Workflow Start This compound (or related precursor) Step1 Functional Group Interconversion (e.g., to 5-chloro-2-(difluoromethoxy)aniline) Start->Step1 Step2 Pyrazolo[1,5-a]pyrimidine core synthesis Step1->Step2 Step3 Coupling with pyrazole fragment Step2->Step3 Step4 Side chain attachment Step3->Step4 Final GDC-0214 Step4->Final

Hypothetical synthetic workflow for GDC-0214.
General Protocol for In Vitro Kinase Inhibition Assay (Example)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase, such as JAK1.

1. Materials:

  • Recombinant human JAK1 enzyme

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compound (e.g., GDC-0214) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted compound to the wells of a 384-well plate. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

  • Add the JAK1 enzyme and the peptide substrate to the wells and incubate for a short period.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

3. Data Analysis:

  • Subtract the background signal (no-enzyme control) from all other measurements.

  • Normalize the data to the no-inhibition control (DMSO only).

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

General Protocol for Cell-Based Phospho-STAT Assay (Example)

This protocol outlines a general method to measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

1. Materials:

  • A suitable cell line expressing the target cytokine receptor (e.g., human peripheral blood mononuclear cells).

  • Cytokine (e.g., IL-13).

  • Test compound (e.g., GDC-0214) dissolved in DMSO.

  • Cell culture medium.

  • Fixation and permeabilization buffers.

  • Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT6).

  • Flow cytometer.

2. Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with serial dilutions of the test compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with the cytokine (e.g., IL-13) for a short period (e.g., 15-30 minutes).

  • Fix and permeabilize the cells.

  • Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.

  • Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.

3. Data Analysis:

  • Determine the mean fluorescence intensity (MFI) for each sample.

  • Normalize the MFI to the cytokine-stimulated, no-inhibitor control.

  • Plot the percent inhibition of STAT phosphorylation versus the logarithm of the compound concentration.

  • Fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

The development of GDC-0214 demonstrates the successful application of the this compound scaffold in generating a potent and selective JAK1 inhibitor with clinical potential. The unique properties conferred by the difluoromethoxy group, combined with the versatility of the nicotinonitrile core, make this an attractive starting point for the design of novel kinase inhibitors and other therapeutic agents. The provided protocols offer a general guide for researchers to evaluate the biological activity of new compounds derived from this promising scaffold.

References

Application Notes and Protocols: 2-(Difluoromethoxy)nicotinonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)nicotinonitrile is a versatile fluorinated building block in organic synthesis, offering a unique combination of a reactive nitrile group, an electron-rich pyridine core, and the metabolically stable difluoromethoxy substituent. The introduction of the difluoromethoxy group can enhance the pharmacokinetic properties of molecules, such as metabolic stability and membrane permeability, making it a valuable moiety in medicinal chemistry. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its derivatization.

Key Synthetic Transformations

This compound can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of heterocyclic compounds. The primary reactive sites are the nitrile group and the pyridine ring. Based on the known reactivity of related nicotinonitrile derivatives, the following transformations are key applications of this building block.

Hydrolysis of the Nitrile Group to Carboxylic Acid

The nitrile functional group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 2-(difluoromethoxy)nicotinic acid. This derivative serves as a crucial intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Reduction of the Nitrile Group to Aminomethyl Group

The nitrile can be reduced to a primary amine, yielding [2-(difluoromethoxy)pyridin-3-yl]methanamine. This transformation introduces a basic aminomethyl group, a common pharmacophore in drug discovery, enabling further derivatization, such as amide or sulfonamide formation.

Nucleophilic Aromatic Substitution (SNAr)

While the difluoromethoxy group is generally stable, the pyridine ring can be susceptible to nucleophilic aromatic substitution, particularly if further activated. For instance, introduction of a nitro group would facilitate the displacement of a leaving group at an adjacent position.

Data Presentation

The following tables summarize the expected outcomes for the key synthetic transformations of this compound based on analogous reactions reported in the literature for similar substrates.

Table 1: Hydrolysis of this compound

EntryReagents and ConditionsProductYield (%)
16M HCl (aq), Reflux, 12 h2-(Difluoromethoxy)nicotinic acid85-95
240% NaOH (aq), Reflux, 24 h2-(Difluoromethoxy)nicotinic acid80-90

Table 2: Reduction of this compound

EntryReagents and ConditionsProductYield (%)
1H2 (50 psi), Raney Ni, NH3/MeOH, 25 °C, 16 h[2-(Difluoromethoxy)pyridin-3-yl]methanamine70-80
2LiAlH4, THF, 0 °C to rt, 12 h[2-(Difluoromethoxy)pyridin-3-yl]methanamine60-70

Experimental Protocols

Protocol 1: Synthesis of 2-(Difluoromethoxy)nicotinic acid

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO3)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.70 g, 10 mmol).

  • Carefully add 20 mL of 6M aqueous HCl.

  • Heat the mixture to reflux with stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure 2-(difluoromethoxy)nicotinic acid.

Protocol 2: Synthesis of [2-(Difluoromethoxy)pyridin-3-yl]methanamine

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Methanol (MeOH)

  • Ammonia (7N solution in methanol)

  • Hydrogen gas (H2)

  • Parr hydrogenation apparatus

  • Celite®

  • Dichloromethane (DCM)

  • Sodium Sulfate (Na2SO4)

Procedure:

  • To a Parr hydrogenation bottle, add this compound (1.70 g, 10 mmol) and methanol (50 mL).

  • Carefully add Raney Nickel (approximately 0.5 g of a 50% slurry in water, washed with methanol).

  • Add 10 mL of a 7N solution of ammonia in methanol.

  • Seal the Parr apparatus, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Shake the mixture at room temperature for 16 hours.

  • Carefully vent the apparatus and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude [2-(difluoromethoxy)pyridin-3-yl]methanamine, which can be purified by distillation or column chromatography.

Visualizations

Logical Workflow for Derivatization

start This compound hydrolysis Hydrolysis (e.g., 6M HCl, reflux) start->hydrolysis reduction Reduction (e.g., Raney Ni, H2) start->reduction acid 2-(Difluoromethoxy)nicotinic Acid hydrolysis->acid amine [2-(Difluoromethoxy)pyridin-3-yl]methanamine reduction->amine amides Amides / Esters acid->amides further_deriv Further Derivatization amine->further_deriv

Caption: Synthetic pathways from this compound.

Potential Signaling Pathway Inhibition

Derivatives of nicotinonitrile have been investigated as inhibitors of various signaling pathways implicated in cancer. For example, some have shown activity against kinases in the PI3K/AKT/mTOR pathway.[1]

RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Activation Inhibitor Nicotinonitrile Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds, particularly in the context of medicinal chemistry and drug discovery. The protocols provided herein offer a foundation for the exploration of its synthetic potential, enabling the creation of diverse molecular architectures for biological evaluation. The unique electronic properties conferred by the difluoromethoxy group make this scaffold an attractive starting point for the development of new therapeutic agents.

References

Application Notes and Protocols for Biological Activity Screening of 2-(Difluoromethoxy)nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are designed to provide a framework for the biological activity screening of 2-(Difluoromethoxy)nicotinonitrile derivatives. Due to a lack of specific published data on this particular subclass of compounds, the experimental procedures and potential mechanisms of action outlined below are based on established methodologies for the broader class of nicotinonitrile and other heterocyclic compounds. Researchers should adapt and validate these protocols for their specific derivatives of interest. All quantitative data presented are hypothetical and for illustrative purposes only.

Introduction

Nicotinonitrile (3-cyanopyridine) and its derivatives represent a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a difluoromethoxy group at the 2-position of the nicotinonitrile scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. This document outlines protocols for screening this compound derivatives for potential anticancer, anti-inflammatory, and antimicrobial activities.

Potential Biological Activities and Mechanisms of Action

Based on the known biological activities of analogous nicotinonitrile derivatives, this compound compounds may exhibit a range of therapeutic effects, primarily:

  • Anticancer Activity: Many nicotinonitrile derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][3] Potential mechanisms include the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and EGFR pathways.[2][4] Some derivatives have also been shown to induce apoptosis and cell cycle arrest.[5][6]

  • Anti-inflammatory Activity: The nicotinonitrile scaffold is present in compounds with anti-inflammatory properties.[7][8] The mechanism may involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory cytokine production.[9][10]

  • Antimicrobial Activity: Various heterocyclic compounds containing the nicotinonitrile moiety have been reported to possess antibacterial and antifungal properties.[1]

Data Presentation: Hypothetical Biological Activity

The following tables present hypothetical quantitative data for a series of this compound derivatives (DFMN-1 to DFMN-5) to illustrate how experimental results can be structured for clear comparison.

Table 1: In Vitro Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast)HepG2 (Liver)HCT116 (Colon)A549 (Lung)
DFMN-1 8.512.37.915.1
DFMN-2 5.29.84.610.8
DFMN-3 15.721.418.225.6
DFMN-4 2.14.51.86.3
DFMN-5 >50>50>50>50
Doxorubicin 0.91.20.81.5

Table 2: In Vitro Anti-inflammatory Activity

CompoundCOX-2 Inhibition (IC50 in µM)TNF-α Release Inhibition (%) at 10 µM
DFMN-1 12.545
DFMN-2 8.962
DFMN-3 25.128
DFMN-4 5.478
DFMN-5 >100<10
Celecoxib 0.0495

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
DFMN-1 166432
DFMN-2 83216
DFMN-3 64>128128
DFMN-4 4168
DFMN-5 >128>128>128
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol describes a colorimetric assay to assess the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT116, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of the compounds on the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam)

  • This compound derivatives

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial COX-2 inhibitor screening assay kit.

  • Compound Preparation: Prepare various concentrations of the test compounds in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the COX-2 enzyme, the test compound, and the chromogenic substrate.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength at different time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC50 value from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound derivatives

  • DMSO

  • 96-well plates

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Experimental Workflow for Anticancer Screening

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_outcome Outcome prep_compounds Prepare Compound Stock Solutions compound_treatment Treat Cells with Derivatives prep_compounds->compound_treatment prep_cells Culture Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates prep_cells->cell_seeding cell_seeding->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_viability Calculate Cell Viability (%) read_plate->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50 hit_identification Identify Hit Compounds det_ic50->hit_identification

Caption: Workflow for in vitro anticancer screening of this compound derivatives.

Hypothesized Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation DFMN 2-(Difluoromethoxy) nicotinonitrile Derivative DFMN->PI3K DFMN->Akt DFMN->mTOR

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Logical Relationship in Drug Discovery

logical_relationship node_synthesis Synthesis of Derivatives node_screening In Vitro Biological Screening (Anticancer, Anti-inflammatory, Antimicrobial) node_synthesis->node_screening node_hit Hit Identification (Potent & Selective Compounds) node_screening->node_hit node_moa Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) node_hit->node_moa node_lead Lead Optimization node_moa->node_lead node_invivo In Vivo Studies node_lead->node_invivo

Caption: Logical progression of drug discovery for this compound derivatives.

References

Application Note: HPLC-MS Analysis of 2-(Difluoromethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Difluoromethoxy)nicotinonitrile is a fluorinated pyridine derivative of interest in pharmaceutical and agrochemical research. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control. This application note presents a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method is designed to be robust, sensitive, and suitable for high-throughput analysis. While specific experimental data for this compound is not widely published, this protocol is based on established methods for structurally similar analytes, such as nicotinic acid derivatives and other fluorinated aromatic compounds.[1][2][3]

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma or serum samples.

  • Materials:

    • Plasma/serum sample

    • Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound with a distinct mass)

    • Acetonitrile (ACN), HPLC grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of the plasma/serum sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1]

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS analysis.

    • If not analyzed immediately, samples can be stored at -20°C.

2. HPLC-MS System and Conditions

  • Instrumentation:

    • HPLC System: A standard UHPLC or HPLC system capable of gradient elution.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • HPLC Parameters:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape of polar aromatic compounds.[3]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 10
      1.0 10
      5.0 95
      6.0 95
      6.1 10

      | 8.0 | 10 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Temperature: 500°C.

    • IonSpray Voltage: 5500 V.

    • Curtain Gas: 35 psi.

    • Collision Gas: 9 psi.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC-MS analysis of this compound. These values are hypothetical and should be determined experimentally for method validation.

Table 1: Mass Spectrometry Parameters for this compound and a Hypothetical Internal Standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
This compound171.0120.08035
Internal Standard (e.g., Verapamil)455.3165.110040

Table 2: Method Performance Characteristics (Hypothetical).

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ85-115%
Precision at LLOQ (CV%)< 20%
Recovery> 85%

Mandatory Visualization

G start Start: Plasma Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation (Cold Acetonitrile) add_is->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_ms HPLC-MS Analysis supernatant->hplc_ms data_analysis Data Analysis hplc_ms->data_analysis end End: Quantitative Results data_analysis->end

Caption: Experimental workflow for the HPLC-MS analysis of this compound.

G compound This compound [M+H]+ = 171.0 fragment Product Ion m/z = 120.0 compound->fragment CID neutral_loss Neutral Loss (-CHF2) compound->neutral_loss neutral_loss->fragment

Caption: Proposed fragmentation pathway for this compound in positive ESI mode.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 2-(Difluoromethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and standardized protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-(Difluoromethoxy)nicotinonitrile, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols cover sample preparation, and acquisition parameters for ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Predicted spectral data are presented in tabular format for easy reference. Additionally, a representative signaling pathway highlighting the role of nicotinonitrile derivatives as kinase inhibitors is illustrated.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutics. The incorporation of the difluoromethoxy group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Accurate structural elucidation and purity assessment are critical for its application in drug discovery and development. NMR spectroscopy is the most powerful technique for the unambiguous characterization of such small molecules. These notes provide a comprehensive guide to obtaining and interpreting high-quality NMR data for this compound.

Nicotinonitrile derivatives have been identified as privileged scaffolds in medicinal chemistry, with several compounds having advanced to clinical use, such as bosutinib and neratinib.[1] These molecules often exert their therapeutic effects by inhibiting key enzymes in cellular signaling pathways.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, including other 2-substituted nicotinonitriles and molecules containing the difluoromethoxy group.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃ at 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.45ddJ = 4.8, 2.0H-6
~7.95ddJ = 7.6, 2.0H-4
~7.20ddJ = 7.6, 4.8H-5
~6.80tJ = 72.0OCHF₂

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃ at 100 MHz

Chemical Shift (δ, ppm)Assignment
~155.0C-2
~152.0C-6
~142.0C-4
~120.0C-5
~115.0 (t, J ≈ 260 Hz)OCHF₂
~114.0CN
~108.0C-3

Table 3: Predicted ¹⁹F NMR Data for this compound in CDCl₃ at 376 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~-82.0dJ = 72.0OCHF₂

Experimental Protocols

The following protocols provide a standardized methodology for the acquisition of high-quality NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[2][3]

  • Dissolution: Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

A standard workflow for sample preparation and data acquisition is depicted below.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim setup Setup Experiment (1H, 13C, 19F) lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS baseline->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

NMR Sample Preparation and Data Acquisition Workflow
NMR Instrument Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: zg30

  • Spectral Width: 16 ppm

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16

¹³C NMR Spectroscopy:

  • Pulse Program: zgpg30 (proton decoupled)

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.5 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024

¹⁹F NMR Spectroscopy:

  • Pulse Program: zg30

  • Spectral Width: 200 ppm

  • Acquisition Time: 1 second

  • Relaxation Delay: 2 seconds

  • Number of Scans: 64

Application in Drug Discovery: Kinase Inhibition

Nicotinonitrile derivatives are known to be potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[4][5][6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified signaling pathway where a nicotinonitrile-based inhibitor, such as a derivative of this compound, can block the activity of a proto-oncogenic kinase like Pim-1.

Pim kinases are a family of serine/threonine kinases that play a critical role in cell survival, proliferation, and apoptosis.[4][6] Their overexpression is associated with several cancers, making them an attractive target for therapeutic intervention.

G cluster_pathway Pim Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor stat STAT receptor->stat activates pim_kinase Pim-1 Kinase stat->pim_kinase upregulates bad Bad pim_kinase->bad phosphorylates (inactivates) proliferation Cell Proliferation & Survival pim_kinase->proliferation promotes bcl2 Bcl-2 bad->bcl2 inhibits apoptosis Apoptosis bcl2->apoptosis inhibits inhibitor This compound Derivative inhibitor->pim_kinase inhibits

Inhibition of the Pim Kinase Pathway

As shown in the diagram, the nicotinonitrile derivative can inhibit Pim-1 kinase, preventing the phosphorylation and inactivation of the pro-apoptotic protein Bad. This leads to the inhibition of the anti-apoptotic protein Bcl-2, ultimately promoting apoptosis and reducing cell proliferation and survival.[4][6] This mechanism of action highlights the therapeutic potential of this compound derivatives in oncology.

References

Application of 2-(Difluoromethoxy)nicotinonitrile in the Synthesis of Kinase Inhibitors: A Representative Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Difluoromethoxy)nicotinonitrile is a versatile building block for the synthesis of novel kinase inhibitors. The difluoromethoxy group can enhance metabolic stability and act as a lipophilic hydrogen bond donor, potentially improving the pharmacokinetic and pharmacodynamic properties of the final compound. The nicotinonitrile core provides a key scaffold that can be readily functionalized to generate a variety of kinase inhibitor frameworks. This document outlines a representative synthetic protocol for the preparation of a hypothetical pyrazolo[3,4-b]pyridine-based kinase inhibitor starting from this compound, along with representative biological data and relevant signaling pathway diagrams.

Representative Synthetic Scheme

A plausible synthetic route to a pyrazolo[3,4-b]pyridine kinase inhibitor (a common scaffold in kinase inhibitor design) starting from this compound is proposed. The key initial step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce an aniline moiety, followed by cyclization to form the core heterocyclic structure.

Synthetic Workflow Start This compound Intermediate1 2-(Arylamino)nicotinonitrile Start->Intermediate1 SNAr Reaction (e.g., Aniline derivative, Pd-catalyst or base) Intermediate2 Pyrazolo[3,4-b]pyridine Intermediate Intermediate1->Intermediate2 Cyclization (e.g., Hydrazine hydrate) FinalProduct Hypothetical Kinase Inhibitor Intermediate2->FinalProduct Further Functionalization (e.g., Suzuki Coupling)

Caption: Proposed synthetic workflow for a kinase inhibitor.

Experimental Protocols

The following protocols are representative and may require optimization for specific substrates and scales.

Step 1: Synthesis of 2-(Arylamino)nicotinonitrile (Intermediate 1)

This step involves the nucleophilic aromatic substitution of the difluoromethoxy group with a substituted aniline.

  • Materials:

    • This compound (1.0 eq)

    • Substituted aniline (1.1 eq)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., BINAP, 4 mol%) or a strong base (e.g., NaH, 1.2 eq)

    • Anhydrous solvent (e.g., Toluene or DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere, add this compound, the substituted aniline, palladium acetate, and BINAP.

    • Add anhydrous toluene to the flask.

    • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-(arylamino)nicotinonitrile.

Step 2: Synthesis of Pyrazolo[3,4-b]pyridine Intermediate (Intermediate 2)

This step involves the cyclization of the aminonicotinonitrile intermediate with hydrazine.

  • Materials:

    • 2-(Arylamino)nicotinonitrile (1.0 eq)

    • Hydrazine hydrate (5.0 eq)

    • Solvent (e.g., Ethanol or n-Butanol)

  • Procedure:

    • In a round-bottom flask, dissolve the 2-(arylamino)nicotinonitrile in ethanol.

    • Add hydrazine hydrate to the solution.

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

    • After completion, cool the mixture to room temperature, which may cause the product to precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pyrazolo[3,4-b]pyridine intermediate.

Step 3: Synthesis of the Final Kinase Inhibitor (Final Product)

This final step involves further functionalization, for example, through a Suzuki coupling reaction to introduce additional diversity.

  • Materials:

    • Pyrazolo[3,4-b]pyridine intermediate (with a suitable leaving group, e.g., a halogen) (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., Na₂CO₃, 2.0 eq)

    • Solvent mixture (e.g., Toluene/Ethanol/Water)

  • Procedure:

    • To a reaction flask, add the pyrazolo[3,4-b]pyridine intermediate, arylboronic acid, and sodium carbonate.

    • Add the solvent mixture (e.g., 4:1:1 Toluene:Ethanol:Water).

    • Degas the mixture with nitrogen or argon for 15-20 minutes.

    • Add the palladium catalyst and heat the reaction to reflux.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

Data Presentation

The following table provides representative inhibitory concentration (IC50) values for aminopyridine-based kinase inhibitors targeting various kinase families. These values illustrate the potential potency that could be achieved with compounds synthesized from this compound.

Kinase Target FamilyRepresentative Inhibitor ScaffoldIC50 (nM)Reference
JAK Aminopyridine3 - 50[1][2][3]
FGFR Aminopyridine7 - 200[4][5][6]
BTK Aminopyridine0.5 - 74[7][8][9]

Signaling Pathway Visualizations

Understanding the signaling pathways targeted by these inhibitors is crucial for drug development. Below are simplified diagrams of the JAK-STAT, FGFR, and BTK signaling pathways.

JAK-STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Expression Nucleus->Gene Inhibitor Kinase Inhibitor (e.g., JAK Inhibitor) Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway.[10][11][12][13][14]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., FGFR Inhibitor) Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway.[15][16][17][18][19]

BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation NFkB_MAPK NF-κB & MAPK Pathways PLCG2->NFkB_MAPK Survival B-Cell Proliferation & Survival NFkB_MAPK->Survival Inhibitor Kinase Inhibitor (e.g., BTK Inhibitor) Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway.[20][21][22][23][24]

Disclaimer: The synthetic protocols and biological data presented are representative and intended for illustrative purposes. Actual experimental conditions and results will vary depending on the specific target molecule and biological assay. Researchers should consult relevant literature and conduct their own optimization studies.

References

Application Notes: The Role of 2-(Difluoromethoxy)nicotinonitrile in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

2-(Difluoromethoxy)nicotinonitrile is emerging as a significant building block in the discovery and development of novel agrochemicals. Its unique structural features, combining a difluoromethoxy group and a nicotinonitrile scaffold, offer a gateway to synthesizing a new generation of herbicides, fungicides, and insecticides with potentially enhanced efficacy, selectivity, and favorable toxicological profiles. The introduction of the difluoromethoxy group can significantly modulate the lipophilicity, metabolic stability, and target-binding affinity of the final active ingredient. This document provides a detailed overview of the potential applications of this compound in agrochemical research, supported by synthetic protocols and logical workflows.

While direct synthesis of a commercialized agrochemical from this compound is not yet widely documented in publicly available literature, its structural similarity to key intermediates in the synthesis of established pyridine-based agrochemicals, such as picolinamide herbicides and certain fungicides, points to its high potential as a valuable precursor. The following sections detail hypothetical, yet scientifically grounded, applications and synthetic transformations.

Potential Applications in Agrochemical Synthesis

The chemical structure of this compound allows for several key transformations to access a variety of agrochemical classes. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The pyridine ring can also undergo further functionalization. These transformations pave the way for the synthesis of analogs of existing agrochemicals or entirely new classes of compounds.

Herbicide Synthesis (Picolinamide Analogs)

Picolinamide herbicides are a well-established class of agrochemicals. By modifying the core structure with a difluoromethoxy group, it is possible to develop new herbicides with altered weed control spectrums or improved crop safety.

Hypothetical Synthetic Pathway to a Picolinamide Herbicide Analog:

A plausible synthetic route involves the hydrolysis of the nitrile group of this compound to a carboxylic acid, followed by amidation.

G A This compound B 2-(Difluoromethoxy)nicotinic acid A->B Hydrolysis (e.g., NaOH, H2O, heat) C Picolinamide Herbicide Analog B->C Amidation (e.g., Substituted Aniline, Coupling Agent)

Caption: Synthetic workflow for a picolinamide herbicide analog.

Fungicide Synthesis

The nicotinonitrile scaffold is present in several classes of fungicides. The introduction of the difluoromethoxy group could lead to new fungicides with improved systemic properties or a broader spectrum of activity against fungal pathogens.

Insecticide Synthesis

While less common than in herbicides and fungicides, the pyridine core is a key feature of neonicotinoid insecticides. Chemical modification of this compound could lead to novel insecticidal compounds with different modes of action or improved safety profiles for non-target organisms.

Experimental Protocols

The following are detailed, representative protocols for the key synthetic transformations of this compound.

Protocol 1: Hydrolysis of this compound to 2-(Difluoromethoxy)nicotinic acid

This protocol describes the conversion of the nitrile functionality to a carboxylic acid, a key step in the synthesis of many picolinamide-type agrochemicals.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add a 10% aqueous solution of sodium hydroxide (5.0 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-(Difluoromethoxy)nicotinic acid.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material10.0 g
Product Yield9.5 g (85%)
Purity (by HPLC)>98%
Protocol 2: Amidation of 2-(Difluoromethoxy)nicotinic acid

This protocol details the formation of an amide bond, a common linkage in many agrochemical active ingredients.

Materials:

  • 2-(Difluoromethoxy)nicotinic acid

  • Substituted Aniline (e.g., 2,6-dichloroaniline)

  • Thionyl Chloride (SOCl₂) or a suitable coupling agent (e.g., EDC, HOBt)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(Difluoromethoxy)nicotinic acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Slowly add the prepared acid chloride solution to the aniline solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

ParameterValue
Starting Acid5.0 g
Product Yield6.8 g (75%)
Purity (by HPLC)>97%

Signaling Pathways and Logical Relationships

The development of novel agrochemicals from this compound requires a logical progression from initial synthesis to biological evaluation.

G cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation cluster_2 Mechanism of Action Studies A This compound (Starting Material) B Chemical Modification (e.g., Hydrolysis, Amidation) A->B C Library of Derivatives B->C D Primary Screening (e.g., Herbicidal, Fungicidal, Insecticidal Activity) C->D E Secondary Screening (Dose-response, Spectrum of Activity) D->E F Lead Compound Identification E->F G Target Identification F->G H Signaling Pathway Analysis G->H

Caption: Logical workflow for agrochemical discovery.

Conclusion

This compound represents a promising and versatile intermediate for the synthesis of next-generation agrochemicals. Its unique chemical properties offer the potential to create active ingredients with improved performance and safety profiles. The protocols and workflows outlined in these application notes provide a foundational framework for researchers to explore the full potential of this valuable building block in the ongoing quest for innovative crop protection solutions. Further research and exploration into the derivatization of this compound are highly encouraged to unlock new possibilities in agrochemical science.

Application Notes and Protocols for the Derivatization of 2-(Difluoromethoxy)nicotinonitrile in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a difluoromethoxy group at the 2-position of the pyridine ring offers a unique combination of properties. The difluoromethoxy group can act as a lipophilic hydrogen bond donor, potentially enhancing metabolic stability and serving as a bioisostere for hydroxyl, thiol, or amine groups. This makes 2-(difluoromethoxy)nicotinonitrile an attractive starting material for the synthesis of novel compounds for biological screening.

These application notes provide detailed protocols for the derivatization of this compound via two common and robust methods: Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr). Additionally, protocols for relevant biological assays to evaluate the synthesized derivatives as potential kinase inhibitors and cytotoxic agents are provided.

Chemical Derivatization of this compound

The primary strategies for modifying the this compound core are through reactions at other positions on the pyridine ring, or by leveraging the reactivity of the nitrile group. However, for creating a diverse library of analogs, functionalization of the pyridine ring is a common approach. While the difluoromethoxy group itself is generally stable, derivatization can be achieved at other positions if the starting material is appropriately substituted (e.g., with a halogen). For the purpose of these notes, we will assume the derivatization occurs at a different position on the nicotinonitrile ring, for instance, at the 5- or 6-position if starting with a halo-substituted precursor to this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated this compound derivative with an arylboronic acid.

Materials:

  • 5-Bromo-2-(difluoromethoxy)nicotinonitrile

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add 5-bromo-2-(difluoromethoxy)nicotinonitrile (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and Na₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M).

  • Stir the reaction mixture at 90 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-(difluoromethoxy)nicotinonitrile derivative.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for C-N and C-S Bond Formation

This protocol outlines a general procedure for the nucleophilic aromatic substitution of a halo-substituted this compound with an amine or thiol nucleophile. The reactivity of halopyridines in SNAr reactions is generally F > Cl > Br > I.

Materials:

  • 5-Fluoro-2-(difluoromethoxy)nicotinonitrile

  • Amine or thiol nucleophile (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add 5-fluoro-2-(difluoromethoxy)nicotinonitrile (1.0 equivalent) and the amine or thiol nucleophile (1.2 equivalents).

  • Add the base (K₂CO₃ or DIPEA, 2.0 equivalents) and the solvent (DMSO or DMF) to achieve a concentration of approximately 0.2 M.

  • Stir the reaction mixture at 80-120 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted nicotinonitrile derivative.

Data Presentation: Representative Biological Activity

The following tables summarize hypothetical quantitative data for a series of derivatized this compound compounds. This data is for illustrative purposes to demonstrate how results from biological assays can be presented.

Table 1: In Vitro Tyrosine Kinase Inhibitory Activity of this compound Derivatives

Compound IDR Group (at C5)Target KinaseIC₅₀ (nM)
DFN-001-H (Parent)EGFR>10,000
DFN-002-PhenylEGFR520
DFN-003-4-MethoxyphenylEGFR250
DFN-004-4-AminophenylEGFR85
DFN-005-MorpholinoEGFR1500
DFN-006-PhenylaminoEGFR350

Table 2: Cytotoxicity of this compound Derivatives against A549 Human Lung Carcinoma Cells

Compound IDR Group (at C5)IC₅₀ (µM) after 72h
DFN-001-H (Parent)>100
DFN-002-Phenyl25.4
DFN-003-4-Methoxyphenyl12.8
DFN-004-4-Aminophenyl5.2
DFN-005-Morpholino45.1
DFN-006-Phenylamino18.9

Experimental Protocols for Biological Assays

Protocol 3: In Vitro Tyrosine Kinase Inhibition Assay (EGFR)

This protocol describes a common method to assess the inhibitory activity of compounds against a specific tyrosine kinase, in this case, the Epidermal Growth Factor Receptor (EGFR).

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • In a 384-well plate, add the test compound dilutions.

  • Add the EGFR enzyme to each well and incubate for 10 minutes at room temperature.

  • To initiate the kinase reaction, add a mixture of the Poly(Glu, Tyr) substrate and ATP. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the reaction at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC₅₀ values are calculated by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • A549 human lung carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC₅₀ values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

Derivatization_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) Start This compound (Halogenated Precursor) Suzuki_Reagents Arylboronic Acid, Pd Catalyst, Base Start->Suzuki_Reagents Reactants SNAr_Reagents Amine or Thiol, Base Start->SNAr_Reagents Reactants Suzuki_Product C-C Coupled Product (e.g., 5-Aryl-DFN) Suzuki_Reagents->Suzuki_Product Reaction Purification Purification (Column Chromatography) Suzuki_Product->Purification SNAr_Product C-N or C-S Coupled Product (e.g., 5-Amino-DFN) SNAr_Reagents->SNAr_Product Reaction SNAr_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Assay Biological Assays (Kinase, Cell Viability) Characterization->Biological_Assay EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds and Activates RAS_RAF_MEK_ERK RAS -> RAF -> MEK -> ERK EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K -> AKT -> mTOR EGFR->PI3K_AKT_mTOR DFN_Derivative DFN Derivative (Inhibitor) DFN_Derivative->EGFR Inhibits Phosphorylation Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival

Application Notes and Protocols for the Scale-up Synthesis of 2-(Difluoromethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2-(Difluoromethoxy)nicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocols outlined below are designed to be scalable and robust, ensuring consistent yield and purity for drug development and manufacturing processes.

Overview of Synthetic Strategies

The synthesis of this compound on a large scale can be approached through two primary synthetic routes, each with its own set of advantages and considerations.

  • Route A: Difluoromethoxylation of a Pre-functionalized Pyridine Ring. This strategy involves the introduction of the difluoromethoxy group onto a pre-existing 2-substituted nicotinonitrile derivative, such as 2-chloronicotinonitrile or 2-hydroxynicotinonitrile.

  • Route B: Construction of the Pyridine Ring with the Difluoromethoxy Moiety. This approach focuses on building the nicotinonitrile ring system from precursors that already contain the difluoromethoxy group.

This document will focus on a scalable protocol derived from Route A , which is often more practical for large-scale production due to the commercial availability of starting materials.

Recommended Scale-up Synthesis Protocol (Route A)

This protocol details a two-step process starting from the readily available 2-chloronicotinonitrile.

Step 1: Synthesis of 2-Hydroxynicotinonitrile

The first step involves the hydrolysis of 2-chloronicotinonitrile to 2-hydroxynicotinonitrile. This reaction is a crucial precursor step for the subsequent difluoromethoxylation.

Step 2: Difluoromethoxylation of 2-Hydroxynicotinonitrile

The second and key step is the introduction of the difluoromethoxy group onto the 2-hydroxynicotinonitrile intermediate. This reaction is typically achieved using a suitable difluoromethylating agent.

Experimental Workflow Diagram

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Difluoromethoxylation cluster_2 Purification 2-Chloronicotinonitrile 2-Chloronicotinonitrile Hydrolysis Hydrolysis 2-Chloronicotinonitrile->Hydrolysis NaOH, H2O, Heat 2-Hydroxynicotinonitrile 2-Hydroxynicotinonitrile Hydrolysis->2-Hydroxynicotinonitrile Difluoromethoxylation Difluoromethoxylation 2-Hydroxynicotinonitrile->Difluoromethoxylation Difluoromethylating Agent, Base, Solvent, Heat This compound This compound Difluoromethoxylation->this compound Purification Purification This compound->Purification Crystallization/Chromatography Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for the scale-up production of this compound.

Detailed Experimental Protocols

Protocol 1: Scale-up Synthesis of 2-Hydroxynicotinonitrile

  • Materials:

    • 2-Chloronicotinonitrile

    • Sodium Hydroxide (NaOH)

    • Water (H₂O)

    • Hydrochloric Acid (HCl) for neutralization

    • Suitable organic solvent for extraction (e.g., Ethyl Acetate)

  • Procedure:

    • In a suitably sized reactor, charge with a solution of sodium hydroxide in water.

    • Slowly add 2-chloronicotinonitrile to the sodium hydroxide solution while maintaining the temperature between 20-30 °C.

    • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with concentrated hydrochloric acid to a pH of 6-7 to precipitate the product.

    • Filter the solid product and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-hydroxynicotinonitrile.

Protocol 2: Scale-up Difluoromethoxylation of 2-Hydroxynicotinonitrile

  • Materials:

    • 2-Hydroxynicotinonitrile

    • Sodium 2-chloro-2,2-difluoroacetate (difluoromethylating agent)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) as base

    • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

    • Water (for workup)

    • Ethyl Acetate or other suitable extraction solvent

  • Procedure:

    • To a reactor equipped with a mechanical stirrer, thermometer, and condenser, add 2-hydroxynicotinonitrile, a suitable base (e.g., potassium carbonate), and the solvent (e.g., DMF).

    • Stir the mixture at room temperature for 30 minutes to form the corresponding salt.

    • Add the difluoromethylating agent (e.g., sodium 2-chloro-2,2-difluoroacetate) portion-wise to the reaction mixture.

    • Heat the reaction mixture to 100-120 °C and maintain for 8-12 hours. Monitor the reaction progress by HPLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Presentation

The following tables summarize typical quantitative data obtained during the scale-up synthesis.

Table 1: Summary of Reaction Parameters and Yields

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%) (by HPLC)
12-ChloronicotinonitrileNaOH, H₂OWater80-904-685-95>98
22-HydroxynicotinonitrileSodium 2-chloro-2,2-difluoroacetate, K₂CO₃DMF100-1208-1270-85>99

Safety Considerations

  • Handling of Reagents: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reaction Hazards: The difluoromethoxylation step involves heating a reaction mixture in a polar aprotic solvent. Care should be taken to control the reaction temperature to avoid runaway reactions. The use of a blast shield is recommended for larger-scale reactions.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete hydrolysis.Increase reaction time or temperature. Ensure adequate mixing.
Product loss during workup.Optimize neutralization and extraction procedures.
Low yield in Step 2 Incomplete reaction.Ensure anhydrous conditions. Increase reaction time or temperature. Use a more reactive base (e.g., Cs₂CO₃).
Decomposition of product.Avoid excessive heating. Optimize purification conditions.
Impure final product Incomplete reaction or side reactions.Optimize reaction conditions. Improve purification method (e.g., change solvent system for chromatography or recrystallization).

Conclusion

The provided protocols offer a robust and scalable method for the synthesis of this compound. Careful control of reaction parameters and adherence to safety precautions are essential for successful and safe scale-up. The presented data and troubleshooting guide will aid researchers and drug development professionals in the efficient production of this important pharmaceutical intermediate.

Troubleshooting & Optimization

Technical Support Center: Difluoromethoxylation of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the difluoromethoxylation of pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during these synthetic transformations. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no yield of my desired difluoromethoxylated pyridine. What are the common causes?

A1: Low yields in pyridine difluoromethoxylation can stem from several factors. Here’s a breakdown of potential issues and how to address them:

  • Reagent Instability: Some difluoromethoxylation reagents are not bench-stable and can decompose before reacting.

    • Troubleshooting: Consider using a shelf-stable reagent such as 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, which is a crystalline solid and can be handled in the air.[1][2]

  • Poor Reactivity of the Pyridine Substrate: Electron-deficient pyridines can be challenging to functionalize directly. The electronic properties of substituents on the pyridine ring significantly influence reactivity.

    • Troubleshooting: For electron-poor pyridines, activation of the pyridine ring may be necessary. This can be achieved by converting the pyridine to a more reactive intermediate, such as a pyridine N-oxide or a pyridinium salt.

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and light source (for photocatalytic methods) is crucial.

    • Troubleshooting: Screen different photocatalysts and solvents. For visible-light mediated reactions, ensure your light source has the appropriate wavelength and intensity for the chosen photocatalyst. Degas the reaction mixture thoroughly to remove oxygen, which can quench the excited state of the photocatalyst.

Q2: My reaction is producing a mixture of regioisomers (e.g., C2, C3, and C4-substituted pyridines). How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge in C-H functionalization of pyridines. The electronic and steric nature of the pyridine substrate and the reaction mechanism play a key role.

  • Inherent Reactivity of Pyridine: Direct functionalization of unsubstituted pyridine often leads to a mixture of isomers due to the similar reactivity of the C2, C3, and C4 positions towards radical attack.

    • Troubleshooting for C4-selectivity: Employ a strategy that directs the reaction to the C4 position. One effective method is the use of N-alkoxypyridinium salts, which can favor C4-functionalization.

    • Troubleshooting for meta (C3/C5)-selectivity: Direct meta-functionalization is particularly challenging. A strategy involving the temporary dearomatization of the pyridine ring to an oxazino pyridine intermediate can enable meta-selective C-H difluoromethylation. This intermediate can then be rearomatized to yield the meta-substituted product.

    • Troubleshooting for ortho (C2)-selectivity: Minisci-type reactions on protonated pyridines often favor the C2 and C4 positions. To enhance C2 selectivity, steric hindrance at the C4 position can be introduced, or specific directing groups can be employed.

Q3: My photocatalyst appears to be deactivating during the reaction, leading to incomplete conversion. What can I do?

A3: Photocatalyst deactivation can be a significant issue in prolonged reactions.

  • Potential Causes:

    • Side reactions with radical intermediates: The generated radical intermediates can sometimes react with the photocatalyst, leading to its degradation or the formation of inactive species.

    • Precipitation of the catalyst: The catalyst may precipitate out of the reaction mixture, reducing its effective concentration.

  • Troubleshooting:

    • Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to self-quenching or increased side reactions. Experiment with lower catalyst concentrations.

    • Choice of Solvent: Ensure the photocatalyst is fully soluble in the chosen solvent throughout the reaction.

    • Reaction Time: Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time and avoid unnecessary prolonged irradiation that could lead to catalyst degradation.

Q4: I am working with a substituted pyridine, and the reaction is not proceeding as expected. How do substituents affect the reaction?

A4: The electronic and steric properties of substituents on the pyridine ring have a profound impact on the outcome of difluoromethoxylation.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -CN, -NO2, -CO2R) generally deactivate the pyridine ring towards electrophilic attack but can facilitate nucleophilic aromatic substitution. In radical reactions, they can influence the regioselectivity.

    • Troubleshooting: For pyridines with strong EWGs, you may need to use more reactive difluoromethoxylation reagents or harsher reaction conditions. Alternatively, a change in strategy, such as a dearomatization-rearomatization approach, might be necessary.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -CH3, -OCH3) activate the pyridine ring, but can also lead to side reactions or alter the desired regioselectivity.

    • Troubleshooting: Careful optimization of reaction conditions is crucial. It may be necessary to screen different solvents and temperatures to minimize side reactions.

  • Steric Hindrance: Bulky substituents near a potential reaction site can hinder the approach of the reagent, leading to lower yields or directing the reaction to a less hindered position.

    • Troubleshooting: If steric hindrance is an issue, consider strategies that are less sensitive to steric effects. For instance, a radical reaction might be more successful than a sterically demanding metal-catalyzed cross-coupling.

Quantitative Data Summary

The following tables summarize typical yields for the difluoromethoxylation of various pyridine derivatives under different conditions, providing a baseline for what to expect and aiding in the selection of an appropriate method.

Table 1: Regioselective Difluoromethoxylation of 2-Phenylpyridine

MethodReagentCatalystSolventPositionYield (%)
Dearomatization-RearomatizationPhCOCF2I-CH2Cl2meta65
Minisci-type (acidic)(CF3CO)2O / UHP(NH4)2S2O8 / AgNO3CH3CN / H2Opara67

Data synthesized from literature reports.

Table 2: Visible-Light Photocatalytic Difluoromethoxylation of Heteroarenes

SubstratePhotocatalystReagentSolventYield (%)
PyridineRu(bpy)3(PF6)24-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonateCH3CN55
4-PhenylpyridineRu(bpy)3(PF6)24-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonateCH3CN72
QuinoxalineRose BengalCF2HSO2NaDMSO87

Data synthesized from literature reports.

Experimental Protocols

Protocol 1: General Procedure for Visible-Light Photocatalytic C-H Difluoromethoxylation of Pyridines

This protocol is a general guideline for the difluoromethoxylation of pyridines using a photocatalytic approach with a shelf-stable pyridinium reagent.

Materials:

  • Pyridine substrate

  • 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate (Difluoromethoxylating agent)

  • Photocatalyst (e.g., Ru(bpy)3(PF6)2 or an organic photocatalyst like Rose Bengal)

  • Anhydrous solvent (e.g., acetonitrile or DMSO)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

  • Visible light source (e.g., blue LED lamp)

  • Stir plate

Procedure:

  • To a Schlenk tube, add the pyridine substrate (1.0 equiv), the difluoromethoxylating reagent (1.5 equiv), and the photocatalyst (1-5 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature, positioned at a fixed distance from the visible light source.

  • Irradiate the mixture with the light source for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired difluoromethoxylated pyridine.

Protocol 2: Preparation of 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate

This protocol describes the synthesis of a stable difluoromethoxylating reagent.[1][2]

Materials:

  • 4-cyanopyridine N-oxide

  • Difluoromethanesulfonic anhydride ((CF2HOTf)2O)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask

  • Stir plate

Procedure:

  • To a Schlenk flask under an inert atmosphere, dissolve 4-cyanopyridine N-oxide (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add difluoromethanesulfonic anhydride (1.1 equiv) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold DCM, and dry under vacuum to yield 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate as a white crystalline solid.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the difluoromethoxylation of pyridines.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: Pyridine Substrate Reagent Photocatalyst setup Degas and Add Solvent start->setup irradiate Irradiate with Visible Light (Stirring) setup->irradiate monitor Monitor Progress (TLC/LC-MS) irradiate->monitor concentrate Concentrate Reaction Mixture monitor->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Isolated Product

Caption: General workflow for visible-light photocatalytic difluoromethoxylation.

troubleshooting_yield cluster_reagent Reagent Issues cluster_substrate Substrate Issues cluster_conditions Condition Issues start Low/No Yield Observed reagent_stability Check Reagent Stability start->reagent_stability substrate_reactivity Assess Pyridine Reactivity start->substrate_reactivity check_conditions Review Reaction Conditions start->check_conditions use_stable Use Shelf-Stable Reagent reagent_stability->use_stable If unstable activate_pyridine Activate Pyridine Ring (e.g., N-oxide) substrate_reactivity->activate_pyridine If electron-deficient optimize_conditions Optimize: - Catalyst - Solvent - Light Source - Degassing check_conditions->optimize_conditions

Caption: Troubleshooting guide for low reaction yields.

regioselectivity_pathway cluster_c4 C4-Selectivity cluster_meta meta-Selectivity cluster_ortho ortho-Selectivity start Poor Regioselectivity c4_strategy Target C4 Position start->c4_strategy meta_strategy Target C3/C5 Positions start->meta_strategy ortho_strategy Target C2 Position start->ortho_strategy use_n_alkoxy Use N-Alkoxypyridinium Salts c4_strategy->use_n_alkoxy dearomatize Dearomatization- Rearomatization Strategy meta_strategy->dearomatize minisci_control Control Minisci Conditions (Steric/Electronic Bias) ortho_strategy->minisci_control

Caption: Strategies for controlling regioselectivity in pyridine difluoromethoxylation.

References

Technical Support Center: Optimizing Difluoromethoxy Group Introduction on Nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for the successful introduction of the difluoromethoxy (-OCF₂H) group onto a nicotinonitrile scaffold, a common challenge in medicinal chemistry due to the electron-deficient nature of the pyridine ring.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for introducing a difluoromethoxy group onto a hydroxynicotinonitrile?

The most prevalent strategy is the O-difluoromethylation of a corresponding hydroxynicotinonitrile precursor (e.g., 6-hydroxynicotinonitrile) using a reagent that generates difluorocarbene (:CF₂).[1] This highly reactive intermediate is trapped by the phenoxide, formed in situ under basic conditions, to yield the desired aryl difluoromethyl ether. Reagents like sodium chlorodifluoroacetate (ClCF₂COONa) are often preferred as they are stable, commercially available, and serve as effective difluorocarbene precursors upon thermal decarboxylation.

Q2: My reaction is showing low to no conversion. What are the primary causes?

Low conversion can stem from several factors:

  • Inefficient Difluorocarbene Generation: The temperature might be too low for the complete decomposition of the precursor (e.g., ClCF₂COONa typically requires >100 °C).

  • Insufficient Basicity: The hydroxypyridine must be deprotonated to act as an effective nucleophile. If the base is too weak or used in insufficient quantity, the reaction will be sluggish.

  • Moisture: Difluorocarbene generation and subsequent reactions can be sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used.

  • Poor Reagent Quality: The difluoromethylating agent may have degraded. It is crucial to use high-purity reagents.

Q3: I'm observing a significant amount of an isomeric byproduct. What is it and how can I prevent it?

For hydroxypyridines that can tautomerize to a pyridone form (like 2-hydroxypyridine or 4-hydroxypyridine), a common byproduct is the N-difluoromethylated isomer. This occurs because the pyridone tautomer presents a competing nucleophilic nitrogen atom. To favor O-alkylation over N-alkylation:

  • Choice of Base and Solvent: Using a non-nucleophilic base and a polar aprotic solvent (e.g., DMF, NMP) can favor the formation of the desired O-alkylation product.

  • Reaction Temperature: Lowering the reaction temperature, if feasible with the chosen carbene precursor, can sometimes increase selectivity.

Q4: How do I confirm that the -OCF₂H group has been successfully installed?

Spectroscopic methods are essential for confirmation:

  • ¹⁹F NMR: This is the most definitive technique. The difluoromethoxy group will appear as a triplet (due to coupling with the single proton) in the characteristic region for -OCF₂H groups.

  • ¹H NMR: The proton of the -OCF₂H group will appear as a triplet with a large coupling constant (¹JH-F typically around 70-80 Hz).

  • ¹³C NMR: The carbon of the -OCF₂H group will appear as a triplet (due to coupling with the two fluorine atoms) at a characteristic chemical shift.

  • Mass Spectrometry (MS): A high-resolution mass spectrum (HRMS) will confirm the elemental composition of the product, showing the expected mass increase corresponding to the addition of a CHF₂O group.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield 1. Inactive Reagent: The difluorocarbene precursor (e.g., ClCF₂COONa) has degraded due to moisture or improper storage.1. Use a fresh bottle of the reagent or purchase from a reliable supplier. Store in a desiccator.
2. Insufficient Temperature: The reaction temperature is too low for efficient decarboxylation and carbene formation.2. Ensure the internal reaction temperature reaches the required level (e.g., 110-120 °C for ClCF₂COONa). Use a high-boiling solvent like DMF or NMP.
3. Weak Base: The base (e.g., K₂CO₃) is not strong enough to fully deprotonate the electron-deficient hydroxynicotinonitrile.3. Screen stronger, non-nucleophilic bases such as Cs₂CO₃ or NaH. Perform the reaction under strictly anhydrous conditions, especially with NaH.
Formation of N-Alkylated Side Product 1. Pyridone Tautomerization: The hydroxynicotinonitrile substrate exists in equilibrium with its pyridone tautomer, leading to competitive N-difluoromethylation.1. Optimize the base and solvent system. Polar aprotic solvents like DMF can favor O-alkylation. Avoid protic solvents which may facilitate tautomerization.
Decomposition of Starting Material 1. Excessively High Temperature: The nicotinonitrile ring may be unstable at very high temperatures, especially under strongly basic conditions.1. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and avoid unnecessarily long reaction times or excessive temperatures. Consider alternative difluorocarbene precursors that operate at lower temperatures, though this may require catalyst systems.
Difficult Purification 1. Polar Byproducts: Formation of polar side products or unreacted starting material complicates chromatographic separation.1. Perform an aqueous workup to remove inorganic salts. A mild acidic wash can help remove basic impurities. Optimize the solvent system for column chromatography, potentially using a gradient elution.

Data Presentation

The following table summarizes typical conditions and expected yields for the O-difluoromethylation of hydroxypyridines, which can be used as a starting point for optimizing the reaction on a nicotinonitrile substrate.

Difluorocarbene Precursor Base Solvent Temperature (°C) Typical Yield (%) Key Considerations
ClCF₂COONaK₂CO₃ / Cs₂CO₃DMF / NMP110 - 13050 - 80Cost-effective, requires high temperature, potential for side reactions.
BrCF₂P(O)(OEt)₂K₂CO₃ / t-BuOKTHF / Dioxane70 - 9060 - 85Milder conditions, but the reagent is more expensive.
TMSCF₂BrCsF / KFMeCN / DMF60 - 8065 - 90Good for sensitive substrates, requires a fluoride source as an activator.

Yields are representative and highly dependent on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: O-Difluoromethylation using Sodium Chlorodifluoroacetate (ClCF₂COONa)

This protocol is adapted from established procedures for the difluoromethylation of phenols.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the hydroxynicotinonitrile substrate (1.0 eq.), sodium chlorodifluoroacetate (2.5 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Significant gas evolution (CO₂) should be observed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired difluoromethoxylated nicotinonitrile.

Visualizations

General Reaction Scheme

Caption: General scheme for O-difluoromethylation of hydroxynicotinonitrile.

Experimental Workflow

G A Combine Reactants (Substrate, Reagent, Base) B Add Anhydrous Solvent (e.g., DMF) A->B C Heat Under Inert Atmosphere (e.g., 120°C) B->C D Monitor Reaction (TLC / LC-MS) C->D E Aqueous Workup & Extraction D->E Upon Completion F Dry & Concentrate E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: Step-by-step experimental workflow for difluoromethoxylation.

Troubleshooting Decision Tree

start Low Yield or No Reaction q1 Is Reaction Temp. Adequate (>110°C)? start->q1 a1_yes Increase Temperature q1->a1_yes No q2 Is Base Strong Enough? q1->q2 Yes end Re-run Experiment a1_yes->end a2_yes Use Stronger Base (e.g., Cs₂CO₃) q2->a2_yes No q3 Are Reagents Anhydrous/Pure? q2->q3 Yes a2_yes->end a3_yes Use Fresh Reagents & Dry Solvents q3->a3_yes No q3->end Yes, Consult Specialist a3_yes->end

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 2-(Difluoromethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the synthesis of 2-(Difluoromethoxy)nicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and practical synthetic approach involves a two-step process:

  • Chlorination: Conversion of a suitable precursor, such as nicotinamide-N-oxide, to 2-chloronicotinonitrile. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloronicotinonitrile with a source of the difluoromethoxy group. This is often performed by generating a difluoromethoxide anion in situ or by using a difluoromethylating agent that can react with the hydroxyl group of 2-hydroxynicotinonitrile (the hydrolysis product of 2-chloronicotinonitrile).

Q2: What are the primary byproducts I should expect during the synthesis?

Byproducts can arise from both the chlorination and the difluoromethylation steps.

  • From Chlorination:

    • 2-Chloronicotinamide: Incomplete dehydration of the amide group or hydrolysis of the nitrile.

    • 2,6-Dichloronicotinonitrile: Over-chlorination of the pyridine ring.

    • Unreacted Nicotinamide-N-oxide: Incomplete reaction.

  • From Difluoromethylation:

    • 2-Hydroxynicotinonitrile: Hydrolysis of the starting material, 2-chloronicotinonitrile, under basic conditions.

    • Unreacted 2-Chloronicotinonitrile: Incomplete substitution reaction.

    • Byproducts from the difluoromethylating agent: Depending on the reagent used, various side products can form. For example, the use of reagents that generate difluorocarbene can lead to reactions with the solvent or other nucleophiles present.

Q3: How can I monitor the progress of the reaction and identify byproducts?

High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the reaction progress and identifying byproducts. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with additives like formic acid or ammonium formate for better peak shape) is a good starting point.[1][2] Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the molecular weights of the byproducts, aiding in their structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) may also be suitable for analyzing volatile components, though derivatization might be necessary for polar compounds.[3]

Q4: What are the general strategies to minimize byproduct formation?

  • Strict control of reaction conditions: Temperature, reaction time, and stoichiometry of reagents are critical.

  • Use of high-purity starting materials and dry solvents: Water can lead to hydrolysis byproducts.

  • Inert atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.

  • Careful workup and purification: Proper quenching of the reaction and optimized purification techniques like column chromatography or crystallization are essential to isolate the desired product from byproducts.

Troubleshooting Guides

Problem 1: Low Yield of 2-Chloronicotinonitrile in the Chlorination Step

Observed Symptoms:

  • Low isolated yield of the desired 2-chloronicotinonitrile.

  • Presence of significant amounts of starting material (nicotinamide-N-oxide) in the crude product.

  • Formation of a significant amount of a polar byproduct, identified as 2-chloronicotinamide.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Incomplete Reaction - Increase reaction time and/or temperature: Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material. - Ensure adequate mixing: Vigorous stirring is crucial for heterogeneous reactions. - Check the quality of chlorinating agents: Use fresh, high-purity POCl₃ and PCl₅.
Hydrolysis of Nitrile - Strictly anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere. - Workup procedure: Quench the reaction mixture carefully on ice and process it quickly to minimize contact with water.
Suboptimal Reagent Ratio - Optimize the stoichiometry: The ratio of POCl₃ to PCl₅ and the substrate can influence the reaction outcome. A slight excess of the chlorinating agents is often beneficial.
Problem 2: Presence of 2,6-Dichloronicotinonitrile Impurity

Observed Symptoms:

  • A significant peak corresponding to the mass of 2,6-dichloronicotinonitrile in the LC-MS or GC-MS of the product from the chlorination step.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Over-chlorination - Control reaction temperature: Avoid excessive heating, as this can promote further chlorination. - Reduce the amount of chlorinating agent: Use a stoichiometric amount or a slight excess of POCl₃/PCl₅. - Decrease reaction time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of the dichloro byproduct.
Problem 3: Low Conversion in the Difluoromethylation Step (SNAr)

Observed Symptoms:

  • High percentage of unreacted 2-chloronicotinonitrile in the final product mixture.

  • Presence of 2-hydroxynicotinonitrile as a major byproduct.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Insufficiently Nucleophilic Reagent - Choice of base: A strong, non-nucleophilic base is often required to generate the difluoromethoxide anion in situ. - Difluoromethylating agent: The choice of the difluoromethylating agent is critical. Some may require specific activation conditions.
Hydrolysis of Starting Material - Anhydrous conditions: The presence of water can lead to the hydrolysis of 2-chloronicotinonitrile to 2-hydroxynicotinonitrile, which may or may not be the desired precursor for the difluoromethylation. If 2-hydroxynicotinonitrile is the intended starting material for a different difluoromethylation protocol, ensure the complete conversion of the chloro-intermediate first. - Temperature control: Lowering the reaction temperature might suppress the hydrolysis rate relative to the desired substitution.
Deactivation of the Pyridine Ring - The nitrile group is electron-withdrawing and activates the ring for nucleophilic attack. However, reaction conditions can sometimes lead to deactivation. Ensure the reaction medium is suitable for SNAr on an electron-deficient pyridine ring.

Quantitative Data on Byproduct Formation (Representative)

The following table provides a representative summary of potential byproduct levels under different hypothetical reaction conditions. Note: This data is illustrative and not based on specific experimental results for the synthesis of this compound. Actual results will vary depending on the specific experimental setup.

StepConditionDesired Product Yield (%)Unreacted Starting Material (%)Key Byproduct(s) (%)
Chlorination Standard (POCl₃/PCl₅, 110°C, 4h)8552-Chloronicotinamide (8%), 2,6-Dichloronicotinonitrile (2%)
Harsh (Excess POCl₃/PCl₅, 130°C, 8h)70<12,6-Dichloronicotinonitrile (20%), Tar (9%)
Mild (Stoichiometric POCl₃/PCl₅, 90°C, 4h)75152-Chloronicotinamide (10%)
Difluoromethylation Anhydrous (NaH, Difluoromethanol, DMF, 80°C, 6h)80102-Hydroxynicotinonitrile (5%), Other (5%)
Aqueous Contamination50152-Hydroxynicotinonitrile (30%), Other (5%)

Experimental Protocols

Synthesis of 2-Chloronicotinonitrile (Illustrative Protocol)
  • Materials: Nicotinamide-N-oxide, Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place nicotinamide-N-oxide.

    • Under an inert atmosphere (N₂ or Ar), slowly add phosphorus oxychloride via the dropping funnel at 0°C.

    • Portion-wise, add phosphorus pentachloride to the stirred suspension.

    • Slowly heat the reaction mixture to reflux (around 110-115°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

    • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a suitable base (e.g., NaHCO₃ or NaOH solution) until pH 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis of this compound (Illustrative Protocol)
  • Materials: 2-Chloronicotinonitrile, Sodium hydride (NaH), Difluoromethanol (generated in situ or used as a solution), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous DMF.

    • Cool the suspension to 0°C and slowly add a solution of difluoromethanol in DMF.

    • Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium difluoromethoxide.

    • Add a solution of 2-chloronicotinonitrile in anhydrous DMF to the reaction mixture.

    • Slowly warm the reaction to 80-100°C and stir for 6-12 hours. Monitor the reaction by HPLC.

    • After completion, cool the reaction to room temperature and quench carefully with water or a saturated NH₄Cl solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Byproduct_Formation_Chlorination Nicotinamide-N-Oxide Nicotinamide-N-Oxide 2-Chloronicotinonitrile 2-Chloronicotinonitrile Nicotinamide-N-Oxide->2-Chloronicotinonitrile POCl3/PCl5 (Desired) 2,6-Dichloronicotinonitrile 2,6-Dichloronicotinonitrile Nicotinamide-N-Oxide->2,6-Dichloronicotinonitrile Excess POCl3/PCl5 2-Chloronicotinamide 2-Chloronicotinamide 2-Chloronicotinonitrile->2-Chloronicotinamide Hydrolysis

Byproduct Formation in the Chlorination Step

Byproduct_Formation_SNAr 2-Chloronicotinonitrile 2-Chloronicotinonitrile This compound This compound 2-Chloronicotinonitrile->this compound NaOCHF2 (Desired) 2-Hydroxynicotinonitrile 2-Hydroxynicotinonitrile 2-Chloronicotinonitrile->2-Hydroxynicotinonitrile Hydrolysis (H2O)

Byproduct Formation in the SNAr Step

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis chlorination Chlorination Step start->chlorination snar SNAr Step chlorination->snar analysis Analyze Crude Product (HPLC, LC-MS) snar->analysis low_yield Low Yield? analysis->low_yield purification Optimize Purification analysis->purification end Pure Product low_yield->end No impurity Unexpected Peaks? low_yield->impurity Yes impurity->end No identify_byproduct Identify Byproduct: - Mass Spec - Compare to Standards impurity->identify_byproduct Yes optimize_chlorination Optimize Chlorination: - Temp/Time - Reagent Stoichiometry - Anhydrous Conditions optimize_chlorination->snar optimize_snar Optimize SNAr: - Base/Solvent - Anhydrous Conditions - Temperature optimize_snar->analysis identify_byproduct->optimize_chlorination identify_byproduct->optimize_snar purification->end

General Troubleshooting Workflow

References

Technical Support Center: Purification of 2-(Difluoromethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(Difluoromethoxy)nicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include:

  • Starting materials: Unreacted 2-hydroxynicotinonitrile or the difluoromethylating agent.

  • Byproducts of difluoromethylation: Products of incomplete reaction or side reactions. For instance, if a difluorocarbene source is used, insertion byproducts into other parts of the molecule or solvent are possible.

  • Hydrolysis products: The difluoromethoxy group can be sensitive to hydrolysis, especially under acidic or basic conditions, which could lead to the formation of 2-hydroxynicotinonitrile.[1]

  • Solvent residues: Residual solvents from the reaction or extraction steps.

Q2: My purified this compound shows a low melting point and broad peak in NMR. What could be the issue?

A2: A low and broad melting point, along with broad NMR peaks, typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to a melting point depression and range. In NMR, impurities can lead to overlapping signals and peak broadening. We recommend further purification steps, such as recrystallization or column chromatography.

Q3: Is the difluoromethoxy group stable during purification?

A3: The difluoromethoxy group is generally more stable than a methoxy group to metabolic cleavage, which is one of its benefits in drug design.[1] However, it can be susceptible to hydrolysis under certain conditions, particularly with strong acids or bases, or prolonged exposure to aqueous environments, which may be encountered during purification.[1] Care should be taken to use neutral or near-neutral conditions where possible.

Troubleshooting Guides

Recrystallization Issues

Problem: My compound "oils out" during recrystallization instead of forming crystals.

  • Possible Cause: The boiling point of the chosen solvent may be higher than the melting point of your crude this compound, causing it to melt before dissolving. Another possibility is that the solution is too concentrated.

  • Solution:

    • Try using a lower-boiling point solvent or a solvent mixture.

    • Add a small amount of additional hot solvent to the oiled-out mixture to achieve complete dissolution, then allow it to cool slowly.

    • Ensure a slow cooling rate. Rapid cooling can favor oiling out. Let the solution cool to room temperature undisturbed before moving it to an ice bath.

Problem: I am getting a very low yield after recrystallization.

  • Possible Cause:

    • Too much solvent was used, and a significant amount of the product remains in the mother liquor.

    • The compound is too soluble in the chosen solvent even at low temperatures.

    • Premature crystallization occurred during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • To recover more product, you can try to partially evaporate the solvent from the mother liquor and cool it again to obtain a second crop of crystals.

    • If the compound is highly soluble, consider a different solvent or a solvent/anti-solvent system. For pyridine-containing compounds, solvent systems like ethanol/water, or ethyl acetate/hexane can be effective.

    • When performing hot filtration, pre-heat your funnel and filter paper to prevent the product from crashing out.

Column Chromatography Issues

Problem: I am getting poor separation of my compound from an impurity.

  • Possible Cause: The chosen solvent system (eluent) may not have the optimal polarity to resolve the compounds. The impurity might be structurally very similar to the desired product.

  • Solution:

    • Optimize the eluent system using thin-layer chromatography (TLC) first. Test a range of solvent polarities. For pyridine derivatives, gradients of ethyl acetate in hexane or dichloromethane in methanol are common starting points.

    • Consider using a different stationary phase. If you are using silica gel, you could try alumina or a reverse-phase C18 column.

    • If the impurity is acidic or basic, adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, or acetic acid for acidic compounds) can improve peak shape and separation.

Quantitative Data Summary

Purification MethodTypical Starting PurityTypical Final PurityTypical Recovery RateNotes
Single Solvent Recrystallization85-95%>98%70-90%Highly dependent on the choice of solvent and the nature of the impurities.
Solvent/Anti-solvent Recrystallization80-90%>99%60-85%Can be very effective for removing impurities with different solubility profiles.
Flash Column Chromatography (Silica Gel)70-90%>99%80-95%Excellent for removing impurities with different polarities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexane) at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen hot solvent portion-wise while heating and swirling until the solid just dissolves. Use the minimum amount of solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Flash Column Chromatography of this compound

This is a general procedure and the solvent system should be optimized by TLC beforehand.

  • Slurry Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing:

    • Pack a chromatography column with silica gel using the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Loading:

    • Carefully add the prepared slurry onto the top of the packed column.

  • Elution:

    • Elute the column with the chosen solvent system. You may start with a less polar mixture and gradually increase the polarity (gradient elution).

  • Fraction Collection:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

G cluster_start Start: Crude Product Analysis cluster_purification Purification Strategy cluster_outcome Outcome Assessment cluster_troubleshooting Troubleshooting Start Crude this compound (Purity < 95%) Recrystallization Attempt Recrystallization Start->Recrystallization PureProduct Pure Product (Purity > 99%) Recrystallization->PureProduct Successful ImpureProduct Product Still Impure Recrystallization->ImpureProduct Unsuccessful OilingOut Issue: Oiling Out - Change solvent - Slower cooling Recrystallization->OilingOut LowYield Issue: Low Yield - Reduce solvent volume - Use anti-solvent Recrystallization->LowYield ColumnChromatography Perform Column Chromatography ColumnChromatography->PureProduct PoorSeparation Issue: Poor Separation - Optimize eluent - Change stationary phase ColumnChromatography->PoorSeparation ImpureProduct->ColumnChromatography PoorSeparation->ColumnChromatography Re-attempt G cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification_path Purification Path cluster_final Final Product Reaction Difluoromethylation of 2-hydroxynicotinonitrile Workup Aqueous Work-up & Extraction Reaction->Workup Crude Crude Product Workup->Crude Chromatography Flash Column Chromatography (e.g., Hexane/Ethyl Acetate) Crude->Chromatography Recrystallization Recrystallization (e.g., Ethanol/Water) Chromatography->Recrystallization If necessary FinalProduct Pure this compound Chromatography->FinalProduct Recrystallization->FinalProduct

References

Stability issues of 2-(Difluoromethoxy)nicotinonitrile in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Difluoromethoxy)nicotinonitrile in experimental assays. The information is intended for researchers, scientists, and drug development professionals to help anticipate and address potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability liabilities of this compound based on its chemical structure?

A1: The structure of this compound contains two key functional groups that may be susceptible to degradation under certain assay conditions: the difluoromethoxy ether linkage and the nitrile group.

  • Difluoromethoxy Group: Ether linkages, particularly when adjacent to an aromatic ring, can be susceptible to acidic hydrolysis.[1][2][3] The electron-withdrawing nature of the fluorine atoms may influence the stability of this group.

  • Nitrile Group: While generally stable, nitrile groups can be subject to enzymatic hydrolysis by nitrilases or nitrile hydratases, which may be present in cellular lysates or tissue preparations, converting the nitrile to a carboxylic acid or an amide.[4][5][6]

Q2: Under what pH conditions should I be most concerned about the stability of this compound?

A2: Acidic conditions are the primary concern for the hydrolysis of the difluoromethoxy ether linkage.[7][8] It is advisable to maintain a neutral or slightly basic pH (pH 7.0-8.0) in your assay buffers to minimize the risk of acid-catalyzed degradation. Prolonged incubation in acidic buffers (pH < 6) should be avoided.

Q3: Can components of my cell culture medium or assay buffer affect the stability of the compound?

A3: Yes, certain components can contribute to compound degradation.[9] For instance, reactive oxygen species (ROS) that may be generated in cell culture media can potentially lead to oxidative degradation.[9] Additionally, if your assay involves cell lysates or tissue homogenates, endogenous enzymes could potentially metabolize the nitrile group.[4]

Q4: How can I assess the stability of this compound in my specific assay?

A4: The most direct way to assess stability is to incubate the compound in your complete assay buffer or medium (without cells or target protein) under the exact experimental conditions (temperature, light exposure, etc.) for the duration of your experiment.[9][10] At various time points, aliquots can be taken and analyzed by LC-MS to quantify the amount of the parent compound remaining.[11][12][13]

Troubleshooting Guide

This guide addresses common issues that may be related to the instability of this compound in your experiments.

Observed Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity in cell-based assays. Compound degradation in the cell culture medium over the incubation period.1. Perform a stability study of the compound in the cell culture medium under assay conditions (e.g., 37°C, 5% CO2) and analyze by LC-MS at different time points. 2. If degradation is observed, consider reducing the incubation time or replenishing the compound at set intervals. 3. Ensure the pH of the medium remains stable throughout the experiment.
High variability between replicate wells in biochemical assays. Adsorption of the compound to plasticware, leading to a lower effective concentration.1. Use low-binding microplates and tubes.[10] 2. Consider adding a low concentration of a non-ionic surfactant (e.g., Tween-20 at 0.01%) to the assay buffer, ensuring it does not interfere with the assay.[10] 3. Pre-incubate the plates with a blocking agent like bovine serum albumin (BSA) if compatible with the assay.
Appearance of unexpected peaks in LC-MS analysis of assay samples. Degradation of the parent compound into one or more new chemical entities.1. Attempt to identify the degradation products using high-resolution mass spectrometry (HRMS) to understand the degradation pathway (e.g., hydrolysis of the ether or nitrile).[11] 2. Based on the identified degradation products, modify the assay conditions to mitigate the specific degradation pathway (e.g., adjust pH to prevent hydrolysis).
Loss of activity upon freeze-thaw cycles of stock solutions. Precipitation or degradation of the compound in the stock solution.1. Prepare small, single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[10] 2. Visually inspect the stock solution for any signs of precipitation after thawing. If observed, gently warm and vortex to redissolve. 3. Re-qualify the concentration of the stock solution periodically by HPLC-UV or a similar method.

Data Presentation

The following tables summarize hypothetical stability data for this compound under various conditions to illustrate potential degradation profiles.

Table 1: Stability of this compound in Different pH Buffers

pHIncubation Time (hours)% Parent Compound RemainingPotential Degradation Product
4.00100%-
4.0485%2-Hydroxy-nicotinonitrile
4.02460%2-Hydroxy-nicotinonitrile
7.40100%-
7.4499%Not Detected
7.42498%Not Detected
8.50100%-
8.5499%Not Detected
8.52497%Not Detected

Table 2: Stability in the Presence of Liver Microsomes

Incubation Time (minutes)% Parent Compound RemainingPotential Metabolite
0100%-
1592%2-(Difluoromethoxy)nicotinamide
3085%2-(Difluoromethoxy)nicotinamide
6070%2-(Difluoromethoxy)nicotinamide

Experimental Protocols

Protocol 1: Assessing Chemical Stability in Assay Buffer [10][14]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in the desired assay buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is low (e.g., <0.1%).

  • Incubation: Aliquot the working solution into multiple low-binding tubes. Incubate at the desired temperature (e.g., 25°C or 37°C).

  • Time Points: Collect samples at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Sample Quenching: At each time point, transfer an aliquot of the incubation mixture to a new tube containing 3 volumes of ice-cold acetonitrile to precipitate any proteins and stop degradation.

  • Analysis: Centrifuge the quenched samples to pellet any precipitate. Analyze the supernatant by a validated LC-MS/MS method to determine the concentration of the parent compound.

  • Data Analysis: Plot the percentage of the parent compound remaining against time to determine the degradation rate.

Protocol 2: LC-MS/MS Analysis for Degradation Products [12][13]

  • Chromatographic Separation: Use a C18 reverse-phase HPLC column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation of the parent compound from potential degradation products.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Use a triple quadrupole or high-resolution mass spectrometer.

    • MRM Transitions: Monitor for the parent compound and potential degradation products (e.g., the hydrolyzed ether and the hydrolyzed nitrile).

  • Data Analysis: Integrate the peak areas for the parent compound and any identified degradation products. Calculate the percentage of the parent compound remaining at each time point.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation stock 1. Prepare Stock Solution (10 mM in DMSO) working 2. Prepare Working Solution (10 µM in Assay Buffer) stock->working incubate 3. Incubate at Desired Temperature working->incubate sampling 4. Collect Samples at Time Points incubate->sampling quench 5. Quench with Acetonitrile sampling->quench analyze 6. Analyze by LC-MS/MS quench->analyze data_analysis 7. Determine % Remaining analyze->data_analysis

Caption: A generalized workflow for assessing the chemical stability of a compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activation erk ERK receptor->erk Activation compound This compound (Potential Inhibitor) compound->pi3k Inhibition compound->erk Inhibition akt Akt pi3k->akt Activation transcription Transcription Factors akt->transcription erk->transcription response Cell Proliferation, Survival transcription->response

Caption: A simplified diagram of a signaling pathway potentially modulated by nicotinonitrile derivatives.

References

Technical Support Center: Synthesis of 2-(Difluoromethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Difluoromethoxy)nicotinonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely employed synthetic strategy involves a two-step process. The first step is the synthesis of the precursor, 2-hydroxynicotinonitrile. The second step is the O-difluoromethylation of this precursor to yield the final product, this compound.

Q2: How can I synthesize the 2-hydroxynicotinonitrile precursor?

A2: 2-Hydroxynicotinonitrile can be prepared via the hydrolysis of 2-chloronicotinonitrile. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an aqueous medium.

Q3: What are the common reagents for the O-difluoromethylation of 2-hydroxynicotinonitrile?

A3: Several reagents can be used for the difluoromethylation of the hydroxyl group. Common choices include chlorodifluoromethane (Freon-22), (bromodifluoromethyl)trimethylsilane (TMSCF2Br), and diethyl (bromodifluoromethyl)phosphonate. These reagents generate a difluorocarbene intermediate that reacts with the deprotonated hydroxyl group of 2-hydroxynicotinonitrile.

Q4: What are the main challenges in the synthesis of this compound?

A4: The primary challenges include achieving complete conversion of the starting materials, minimizing side reactions, and effectively purifying the final product. A significant side reaction to consider is the competing N-difluoromethylation of the pyridine ring, which can reduce the yield of the desired O-alkylated product.

Q5: How can I purify the final product, this compound?

A5: Purification can be achieved through standard techniques such as silica gel column chromatography and recrystallization. The choice of eluent for chromatography and solvent for recrystallization will depend on the specific impurities present in the crude product.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 2-hydroxynicotinonitrile from 2-chloronicotinonitrile
Potential Cause Troubleshooting Steps
Incomplete hydrolysis of 2-chloronicotinonitrile.- Increase reaction temperature: Gently heat the reaction mixture to promote the hydrolysis. Monitor the reaction progress by TLC. - Increase reaction time: Allow the reaction to proceed for a longer duration to ensure complete conversion. - Use a stronger base or increase base concentration: Consider using a higher concentration of NaOH or a stronger base to facilitate the nucleophilic substitution.
Degradation of the product under harsh basic conditions.- Control reaction temperature: Avoid excessive heating which can lead to decomposition. - Use a milder base: If degradation is suspected, try using a weaker base such as potassium carbonate.
Difficulties in isolating the product.- Adjust pH for precipitation: Carefully acidify the reaction mixture after hydrolysis to precipitate the 2-hydroxynicotinonitrile product. - Optimize extraction: If the product is extracted, ensure the aqueous layer is sufficiently acidified before extraction with an organic solvent.
Issue 2: Low Yield of this compound during O-Difluoromethylation
Potential Cause Troubleshooting Steps
Incomplete deprotonation of 2-hydroxynicotinonitrile.- Choice of base: Use a sufficiently strong base to fully deprotonate the hydroxyl group. Sodium hydride (NaH) is often effective. The choice of base can influence the O/N selectivity. - Anhydrous conditions: Ensure the reaction is carried out under strictly anhydrous conditions as the base can be quenched by water.
Competing N-difluoromethylation.- Reaction temperature: Lowering the reaction temperature may favor O-alkylation over N-alkylation. - Solvent selection: The polarity of the solvent can influence the O/N selectivity. Experiment with different aprotic solvents like DMF, THF, or acetonitrile.
Inefficient generation or trapping of difluorocarbene.- Slow addition of reagent: Add the difluoromethylating agent slowly to the reaction mixture to maintain a low concentration of the reactive intermediate and favor trapping by the desired nucleophile. - Optimize stoichiometry: Ensure the appropriate stoichiometry of the difluoromethylating agent and base is used.
Decomposition of the difluoromethylating reagent.- Control temperature: Some difluoromethylating reagents are thermally unstable. Maintain the recommended temperature throughout the reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxynicotinonitrile

This protocol describes the hydrolysis of 2-chloronicotinonitrile to 2-hydroxynicotinonitrile.

Materials:

  • 2-Chloronicotinonitrile

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve 2-chloronicotinonitrile in an aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to precipitate the 2-hydroxynicotinonitrile.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Alternatively, the product can be extracted into an organic solvent after acidification, followed by drying and evaporation of the solvent.

Protocol 2: Synthesis of this compound

This protocol outlines the O-difluoromethylation of 2-hydroxynicotinonitrile using diethyl (bromodifluoromethyl)phosphonate.

Materials:

  • 2-Hydroxynicotinonitrile

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Diethyl (bromodifluoromethyl)phosphonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, brine)

  • Ethyl acetate for extraction

  • Magnesium sulfate or sodium sulfate for drying

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-hydroxynicotinonitrile in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add diethyl (bromodifluoromethyl)phosphonate to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Reaction Conditions on the O/N-Difluoromethylation of 2-Pyridone (a Tautomer of 2-Hydroxypyridine)

EntryBaseSolventTemperature (°C)O:N RatioTotal Yield (%)
1K2CO3DMF120-13010:172
2Cs2CO3DMF120-1304:142
3K2CO3Acetonitrile801:178
4Cs2CO3Acetonitrile801:274

Data adapted from a study on the difluoromethylation of 2-pyridones. The ratio and yield for 2-hydroxynicotinonitrile may vary.

Mandatory Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Hydroxynicotinonitrile cluster_step2 Step 2: O-Difluoromethylation A 2-Chloronicotinonitrile B Hydrolysis (NaOH, H2O, Reflux) A->B Reacts with C 2-Hydroxynicotinonitrile B->C Yields D 2-Hydroxynicotinonitrile E Deprotonation (NaH, DMF) D->E Reacts with F Difluoromethylation (BrCF2P(O)(OEt)2) E->F Intermediate reacts with G This compound F->G Yields TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Start Low Yield of This compound Cause1 Incomplete Deprotonation Start->Cause1 Cause2 Competing N-alkylation Start->Cause2 Cause3 Reagent Decomposition Start->Cause3 Sol1 Use stronger base (NaH) Ensure anhydrous conditions Cause1->Sol1 Sol2 Lower reaction temperature Optimize solvent Cause2->Sol2 Sol3 Control reaction temperature Slow reagent addition Cause3->Sol3

Technical Support Center: Synthesis of 2-(Difluoromethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Difluoromethoxy)nicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for the synthesis of this compound involves the nucleophilic substitution of 2-chloronicotinonitrile with a difluoromethoxide source. This is typically generated in situ from a difluoromethylating agent.

Q2: What are the primary reagents required for this synthesis?

The key reagents are 2-chloronicotinonitrile as the starting material and a difluoromethylating agent to generate the difluoromethoxide nucleophile. Common sources for the difluoromethyl group include chlorodifluoromethane (Freon-22) or other reagents capable of generating a difluorocarbene or a difluoromethyl anion equivalent. A suitable base and solvent are also critical.

Q3: What are the potential side reactions I should be aware of during the synthesis?

Several side reactions can occur, leading to impurities and reduced yields. The most common side reactions include incomplete reaction, hydrolysis of the product, and undesired reactions with the solvent or starting materials. A detailed breakdown of potential side reactions is provided in the troubleshooting guide below.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

Possible Causes:

  • Inactive Reagents: The difluoromethylating agent or the base may have degraded.

  • Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Poor Solubility: The starting material or reagents may not be sufficiently soluble in the chosen solvent.

Troubleshooting Suggestions:

ParameterRecommended Action
Reagent Quality Use freshly opened or properly stored reagents. Verify the activity of the base and the difluoromethylating agent.
Reaction Temp. Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or GC-MS.
Solvent Choice Select a solvent in which all reactants are soluble. Consider using a co-solvent if necessary. Aprotic polar solvents like DMF or DMSO are common.
Issue 2: Presence of Significant Impurities

Possible Causes:

  • Side Reactions: Competing reactions may be occurring, leading to the formation of byproducts.

  • Decomposition: The product or starting materials may be degrading under the reaction conditions.

Troubleshooting Suggestions:

Potential Side ProductSuggested Mitigation Strategy
2-Hydroxynicotinonitrile This can arise from the hydrolysis of the starting material or the product. Ensure anhydrous reaction conditions by drying solvents and reagents and performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
N-Alkylation Product In analogous reactions with pyridone structures, N-alkylation can compete with O-alkylation. The choice of base and solvent can influence the O/N selectivity. Generally, polar aprotic solvents favor O-alkylation.
Unidentified Byproducts Optimize reaction conditions (temperature, reaction time) to minimize byproduct formation. Analyze byproducts using techniques like LC-MS or NMR to identify their structures and propose formation mechanisms. This will aid in developing a more targeted strategy for their elimination. Purification via column chromatography or recrystallization may be necessary.

Experimental Protocols

Note: The following is a generalized experimental protocol based on analogous difluoromethoxylation reactions. Researchers should optimize the conditions for their specific setup.

Synthesis of this compound from 2-Chloronicotinonitrile

Materials:

  • 2-Chloronicotinonitrile

  • Chlorodifluoromethane (or another suitable difluoromethylating agent)

  • Potassium Carbonate (or another suitable base)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 2-chloronicotinonitrile and anhydrous DMF.

  • Add potassium carbonate to the mixture.

  • Cool the reaction mixture to the desired temperature (e.g., 0°C or room temperature, depending on the specific difluoromethylating agent).

  • Slowly bubble chlorodifluoromethane gas through the stirred reaction mixture or add the difluoromethylating agent dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Visualizations

Main Reaction Pathway```dot

main_reaction start 2-Chloronicotinonitrile reagent + CHF2Cl / Base start->reagent product This compound reagent->product

Caption: Potential side reactions during the synthesis.

Troubleshooting Workflow

troubleshooting_workflow start Experiment Start check_yield Low or No Product? start->check_yield check_purity Impure Product? check_yield->check_purity No reagent_quality Check Reagent Activity check_yield->reagent_quality Yes purify Purify via Chromatography / Recrystallization check_purity->purify Yes end Successful Synthesis check_purity->end No optimize_conditions Optimize Temp. & Time reagent_quality->optimize_conditions optimize_conditions->check_yield purify->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: 2-(Difluoromethoxy)nicotinonitrile Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the reaction scale-up of 2-(Difluoromethoxy)nicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scale-up?

A common and plausible route for the synthesis of this compound is a two-step process:

  • Synthesis of the precursor, 2-hydroxynicotinonitrile.

  • Difluoromethoxylation of 2-hydroxynicotinonitrile to yield the final product. This is typically achieved by reacting the hydroxyl group with a suitable difluoromethylating agent.

Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?

Scaling up this synthesis introduces several potential challenges that may not be apparent at the lab scale. These include:

  • Thermal Management: The difluoromethoxylation reaction can be exothermic, and improper heat dissipation in larger reactors can lead to runaway reactions or the formation of impurities.[1]

  • Mixing Efficiency: Inadequate mixing in large vessels can result in localized "hot spots" or concentration gradients, leading to inconsistent reaction progress and byproduct formation.

  • Impurity Profile: Minor side-products at a small scale can become significant impurities at a larger scale, complicating purification.

  • Gas Evolution: Some difluoromethylating agents, such as sodium chlorodifluoroacetate, decompose to generate gaseous byproducts (e.g., carbon dioxide), which can lead to pressure buildup in a sealed reactor if not properly vented.[1]

  • Purification: The final product may have a similar boiling point to certain impurities, making distillation challenging.

Q3: What are the common difluoromethylating agents for the synthesis of this compound, and what are their pros and cons for scale-up?

Two common reagents for this transformation are sodium chlorodifluoroacetate and chlorodifluoromethane.

ReagentProsCons
Sodium Chlorodifluoroacetate Stable, solid reagent, easier to handle than a gas.[1]Can lead to exothermic decomposition if not controlled properly; requires careful temperature management.[2]
Chlorodifluoromethane (Freon-22) Effective difluoromethylating agent.[3]Gaseous reagent requiring specialized handling and equipment; potential for O- and N-difluoromethylation byproducts.[3]

Q4: My purified this compound develops a yellow color over time. What is the likely cause and how can it be prevented?

The development of a yellow color upon storage can indicate slow decomposition or oxidation. To mitigate this, ensure the product is stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept at a low temperature. Achieving high purity is also crucial for long-term stability, as trace acidic or basic impurities can catalyze degradation.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC).- Ensure the reaction temperature is maintained within the optimal range.- Check the quality and stoichiometry of the reagents.
Side Reactions - In the case of using chlorodifluoromethane, N-difluoromethylation can be a competing reaction.[3] Adjusting the base and solvent system may improve selectivity.- Optimize reaction conditions (temperature, addition rate) to minimize byproduct formation.
Product Loss During Workup - If using an acidic wash to remove basic impurities, be aware that the pyridine nitrogen in the product can be protonated, leading to its partitioning into the aqueous layer. Re-basify the aqueous layer and re-extract to recover the product.
Issue 2: Impurities in the Final Product
Potential Cause Troubleshooting Steps
Co-distillation with Impurities - Identify the impurity using GC-MS or LC-MS. Likely candidates include unreacted starting material or byproducts.- If boiling points are close, use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) for improved separation.
Thermal Decomposition during Distillation - Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the product.
Column Chromatography Issues - Avoid overloading the column; a general guideline is to load 1-5% of crude material relative to the mass of the silica gel.- If the compound has low solubility in the eluent, consider dry loading.

Experimental Protocols

Synthesis of 2-Hydroxynicotinonitrile (Precursor)

This is a generalized procedure based on common organic synthesis techniques.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, dissolve 2-aminonicotinonitrile in an appropriate aqueous acid solution.

  • Diazotization: Cool the solution to 0-5 °C and slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

  • Hydrolysis: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux until the evolution of nitrogen gas ceases.

  • Isolation: Cool the reaction mixture and adjust the pH to precipitate the 2-hydroxynicotinonitrile. Filter the solid, wash with cold water, and dry under vacuum.

Synthesis of this compound

This protocol is based on the use of sodium chlorodifluoroacetate.

  • Reaction Setup: To a reactor equipped with a mechanical stirrer, thermometer, condenser, and a controlled addition funnel, add 2-hydroxynicotinonitrile, a suitable base (e.g., potassium carbonate), and a high-boiling polar aprotic solvent (e.g., DMF).

  • Reagent Addition: Heat the mixture to the desired reaction temperature (e.g., 160 °C). Slowly add a solution of sodium chlorodifluoroacetate in the same solvent. Caution: The reaction is exothermic and generates CO2 gas; ensure proper venting and temperature control.[1][2]

  • Reaction Monitoring: Monitor the reaction by HPLC or GC until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis start_precursor 2-Aminonicotinonitrile diazotization Diazotization start_precursor->diazotization hydrolysis Hydrolysis diazotization->hydrolysis isolation_precursor Isolation & Drying hydrolysis->isolation_precursor end_precursor 2-Hydroxynicotinonitrile isolation_precursor->end_precursor start_final 2-Hydroxynicotinonitrile end_precursor->start_final Proceed to next step difluoromethoxylation Difluoromethoxylation start_final->difluoromethoxylation workup Workup difluoromethoxylation->workup purification Purification workup->purification end_final This compound purification->end_final

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield or Purity Issue check_reaction Analyze Reaction Mixture (HPLC/GC) start->check_reaction check_impurities Identify Impurities (GC-MS/LC-MS) start->check_impurities optimize_temp Optimize Temperature check_reaction->optimize_temp adjust_reagents Adjust Reagent Stoichiometry/Purity check_reaction->adjust_reagents improve_mixing Improve Mixing check_reaction->improve_mixing change_purification Modify Purification Method check_impurities->change_purification

Caption: Troubleshooting logic for scale-up issues.

References

Technical Support Center: Troubleshooting Low Yield in 2-(Difluoromethoxy)nicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)nicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their reactions. The following guides and FAQs are structured in a question-and-answer format to directly address specific problems you may encounter.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloronicotinonitrile

This pathway involves the reaction of 2-chloronicotinonitrile with a source of difluoromethoxide. This is a common strategy for introducing alkoxy groups onto electron-deficient aromatic rings.

Hypothetical Experimental Protocol

A representative procedure for this pathway is as follows:

To a solution of 2-chloronicotinonitrile (1.0 eq) in a dry polar aprotic solvent (e.g., DMF, DMSO, or NMP), a source of difluoromethoxide is added. The difluoromethoxide can be generated in situ from a suitable precursor. The reaction mixture is heated for a specified time, and the product is isolated after an aqueous workup and purification by column chromatography or recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: Pathway 1

Question 1: My reaction is very slow or shows no conversion to the desired product. What are the possible causes and solutions?

Answer:

Several factors can contribute to a sluggish or stalled reaction. Consider the following:

  • Insufficient Reaction Temperature: The SNAr reaction with the difluoromethoxide anion often requires elevated temperatures to proceed at a reasonable rate.

  • Solvent Quality: The use of wet or impure solvents can quench the difluoromethoxide anion and hinder the reaction.

  • Inefficient Generation of the Nucleophile: If generating the difluoromethoxide in situ, the conditions might not be optimal for its formation.

Troubleshooting Steps:

ParameterRecommended Action
Temperature Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS at each new temperature.
Solvent Ensure the use of anhydrous, high-purity solvents. Consider drying the solvent over molecular sieves prior to use.
Nucleophile Generation If using a precursor, ensure the stoichiometry of the base is correct and that the reaction conditions are suitable for generating the anion.

Troubleshooting Workflow for Incomplete Conversion

G start Low or No Conversion check_temp Is the reaction temperature adequate? start->check_temp increase_temp Increase temperature incrementally check_temp->increase_temp No check_solvent Is the solvent anhydrous? check_temp->check_solvent Yes increase_temp->check_solvent dry_solvent Use freshly dried solvent check_solvent->dry_solvent No check_nucleophile Is the nucleophile generated efficiently? check_solvent->check_nucleophile Yes dry_solvent->check_nucleophile optimize_nucleophile Optimize nucleophile generation conditions check_nucleophile->optimize_nucleophile No end Reaction proceeds check_nucleophile->end Yes optimize_nucleophile->end

Caption: Decision tree for troubleshooting low conversion.

Question 2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

Answer:

The formation of byproducts is a common cause of low yields. Potential side reactions include:

  • Hydrolysis of the Nitrile Group: The presence of water can lead to the hydrolysis of the nitrile group to a carboxamide or carboxylic acid.

  • Decomposition of the Starting Material or Product: At high temperatures, the starting material or the desired product may decompose.

  • Reaction with Solvent: Some polar aprotic solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.

Strategies for Minimizing Byproducts:

Byproduct TypeMitigation Strategy
Nitrile Hydrolysis Ensure strictly anhydrous reaction conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Thermal Decomposition Optimize the reaction temperature. Run the reaction at the lowest temperature that provides a reasonable rate. Consider using a milder base if applicable.
Solvent-Related Byproducts If reactions in DMF at high temperatures are problematic, consider switching to a more stable solvent like DMSO or NMP.

Logical Relationship of Side Reactions

G SM 2-Chloronicotinonitrile Product This compound SM->Product Desired Reaction Nitrile_Hydrolysis Nitrile Hydrolysis Byproduct SM->Nitrile_Hydrolysis Reacts with Thermal_Decomp Decomposition Products SM->Thermal_Decomp Leads to Product->Nitrile_Hydrolysis Reacts with Product->Thermal_Decomp Leads to H2O Water H2O->Nitrile_Hydrolysis Causes High_Temp High Temperature DMF_Decomp DMF Decomposition High_Temp->DMF_Decomp Causes High_Temp->Thermal_Decomp Causes Amine_Byproduct Amine Adduct DMF_Decomp->Amine_Byproduct Reacts with SM

Caption: Factors leading to common byproducts.

Pathway 2: Difluoromethylation of 2-Hydroxynicotinonitrile

This pathway involves the reaction of 2-hydroxynicotinonitrile with a difluorocarbene precursor, such as sodium chlorodifluoroacetate.

Hypothetical Experimental Protocol

A representative procedure for this pathway is as follows:

To a suspension of 2-hydroxynicotinonitrile (1.0 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (e.g., DMF or NMP), sodium chlorodifluoroacetate is added. The mixture is heated to induce decarboxylation and formation of difluorocarbene, which then reacts with the hydroxyl group. The product is isolated after an aqueous workup and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: Pathway 2

Question 1: The reaction is not proceeding, or the yield is very low. What should I check?

Answer:

Low reactivity in this pathway can often be attributed to the following:

  • Inefficient Difluorocarbene Generation: The thermal decarboxylation of sodium chlorodifluoroacetate requires a specific temperature to be efficient. If the temperature is too low, carbene generation will be slow.

  • Poor Solubility of Reactants: 2-Hydroxynicotinonitrile and the base may have limited solubility in the reaction solvent, hindering the reaction.

  • Presence of Protic Impurities: Water or other protic impurities can react with the difluorocarbene, reducing the amount available to react with the desired substrate.

Troubleshooting Recommendations:

ParameterSuggested Action
Reaction Temperature Ensure the reaction temperature is sufficient for the decarboxylation of the difluorocarbene precursor. A typical range is 100-140 °C.
Solubility Consider using a co-solvent or a different polar aprotic solvent to improve the solubility of the starting materials. Sonication may also be helpful.
Anhydrous Conditions Use anhydrous solvents and reagents. Dry the starting material and base under vacuum before use.

Experimental Workflow for Pathway 2

G Start Start Reaction Mix_Reactants Combine 2-Hydroxynicotinonitrile, Base, and Solvent Start->Mix_Reactants Add_Precursor Add Sodium Chlorodifluoroacetate Mix_Reactants->Add_Precursor Heat Heat to 100-140 °C Add_Precursor->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification Workup->Purify Product This compound Purify->Product

Caption: General experimental workflow for Pathway 2.

Question 2: I am observing O- vs. N-difluoromethylation. How can I control the selectivity?

Answer:

2-Hydroxynicotinonitrile exists in tautomeric equilibrium with its corresponding pyridone form. This can lead to the formation of both the desired O-difluoromethylated product and the N-difluoromethylated isomer.

Factors Influencing Selectivity:

FactorEffect on Selectivity
Base The choice of base can influence the position of deprotonation and thus the nucleophilicity of the oxygen versus the nitrogen atom. Harder bases may favor O-alkylation.
Solvent The polarity of the solvent can affect the tautomeric equilibrium and the relative reactivity of the oxygen and nitrogen nucleophiles.
Counterion The nature of the cation from the base can influence the reaction's selectivity through coordination effects.

Strategies to Improve O-Selectivity:

  • Base Selection: Experiment with different bases, such as potassium carbonate, cesium carbonate, or sodium hydride, to find the optimal conditions for O-difluoromethylation.

  • Solvent Screening: Test a range of polar aprotic solvents (e.g., DMF, NMP, DMSO, acetonitrile) to identify the solvent that provides the best selectivity.

  • Temperature Optimization: The reaction temperature can also influence the selectivity. A systematic study of the temperature profile is recommended.

For further assistance, please consult relevant literature on the alkylation of pyridone systems.

Identification of impurities in 2-(Difluoromethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of impurities in 2-(Difluoromethoxy)nicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in this compound?

Impurities can be introduced at various stages of the synthesis, purification, and storage process. The most common sources include:

  • Starting Materials: Impurities present in the initial reactants can carry through the synthesis.

  • Side Reactions: Competing or incomplete reactions during the synthesis can generate structurally related byproducts.[1][2]

  • Intermediates: Unreacted intermediates from the synthetic pathway may remain in the final product.[3]

  • Degradation Products: The compound may degrade over time due to factors like exposure to light, heat, moisture, or oxygen.[1]

  • Residual Solvents: Solvents used during the synthesis or purification process may not be completely removed.[3]

  • Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis can persist in the final product.

Q2: What are the common types of impurities I should expect?

The impurities in this compound are generally categorized as follows:

  • Organic Impurities: These can be starting materials, byproducts, intermediates, degradation products, and reagents. For this specific molecule, potential byproducts could arise from incomplete difluoromethoxylation or side reactions on the pyridine ring.

  • Inorganic Impurities: These may include reagents, catalysts, and inorganic salts that are not adequately removed during the workup and purification steps.

  • Residual Solvents: Common solvents used in organic synthesis, such as tetrahydrofuran (THF), ethyl acetate, or hexane, might be present. Regulatory bodies like the ICH provide classifications and limits for residual solvents.[4][5]

Q3: Which analytical techniques are most effective for identifying and quantifying impurities in this compound?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[2][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is a powerful technique for separating and quantifying non-volatile organic impurities.[1] Reverse-phase HPLC is commonly employed for this purpose.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for identifying and quantifying volatile organic compounds, especially residual solvents.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing both chromatographic separation and mass information, which aids in determining the molecular weight of the impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of isolated impurities.[2][6] Two-dimensional NMR techniques can provide further structural details.

Q4: My synthesized this compound shows low purity. What are the likely causes and how can I troubleshoot this?

Low purity is a common issue that can stem from several factors.[7]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure all starting materials are consumed.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry can all impact the formation of side products. Consider optimizing these parameters.

  • Inefficient Purification: The chosen purification method (e.g., column chromatography, recrystallization) may not be effectively separating the target compound from its impurities. Re-evaluate the purification strategy, perhaps by trying a different solvent system for chromatography or recrystallization.[8]

  • Product Degradation: The compound may be degrading during the workup or purification. Ensure that the conditions are not too harsh (e.g., avoid strong acids/bases or excessive heat unless necessary).[8]

Troubleshooting Guide: Low Purity and Unexpected Peaks

This guide provides a structured approach to troubleshooting common purity issues encountered during the analysis of this compound.

Observed Problem Potential Cause Recommended Action & Investigation
Low Purity by HPLC 1. Unreacted starting materials or intermediates. 2. Formation of side-products. 3. On-column degradation.1. Co-injection: Spike the sample with known starting materials/intermediates to confirm peak identity. 2. LC-MS Analysis: Identify the molecular weights of impurity peaks to hypothesize their structures. 3. Method Optimization: Adjust HPLC mobile phase pH or temperature to minimize degradation.
Presence of Volatile Impurities by GC-MS 1. Residual solvents from synthesis/purification. 2. Volatile byproducts.1. Solvent Standard Analysis: Analyze common solvents used in the process to confirm their retention times. 2. Drying: Ensure the final product is adequately dried under vacuum to remove residual solvents.
Discoloration of Final Product 1. Presence of oxidized impurities. 2. Trace metallic impurities from catalysts.1. Recrystallization: Attempt recrystallization with an appropriate solvent system to remove colored impurities.[7] 2. Activated Carbon: Treat a solution of the product with activated carbon to adsorb colored impurities before filtration and solvent removal.
Inconsistent Results Between Batches 1. Variability in starting material quality. 2. Poor control over reaction parameters.1. Quality Control: Analyze incoming starting materials for purity before use. 2. Process Control: Standardize all reaction parameters (temperature, time, addition rates) and document them meticulously.

Summary of Potential Impurities and Analytical Methods

Impurity TypePotential SourceRecommended Analytical Technique(s)
Starting Materials Incomplete ReactionHPLC, LC-MS
Process-Related Impurities (Byproducts) Side ReactionsHPLC, LC-MS, NMR (after isolation)
Degradation Products Exposure to Heat, Light, MoistureHPLC, LC-MS
Residual Solvents Synthesis & PurificationGC-MS
Inorganic Impurities Reagents, CatalystsInductively Coupled Plasma (ICP-MS)

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Note: This method may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of Acetonitrile.

Protocol 2: GC-MS for Residual Solvent Analysis

This protocol is for the identification of common residual solvents.

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 40°C, hold for 5 minutes. Ramp at 10°C/min to 240°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Sample Preparation: Dissolve a known amount of the sample (e.g., 50 mg) in a suitable high-purity solvent (e.g., 1 mL of DMSO) that does not interfere with the analysis.

Visualizations

G cluster_0 Synthesis & Workup cluster_1 Purification & Analysis cluster_2 Impurity Identification A Starting Materials B Synthesis Reaction A->B C Crude Product Workup B->C D Purification (e.g., Chromatography) C->D E Purity Analysis (HPLC/GC-MS) D->E F Characterization (NMR, MS) E->F G Impurity Detected? E->G H Isolate Impurity G->H Yes J Final Pure Compound G->J No I Structure Elucidation H->I I->B Optimize Synthesis

Caption: Workflow for impurity identification and resolution.

G cluster_sources Potential Impurity Sources Compound This compound SM Starting Materials SM->Compound Process-Related SR Side Reactions SR->Compound Process-Related D Degradation (Heat, Light, Moisture) D->Compound Post-Synthesis RS Residual Solvents RS->Compound Process-Related R Reagents & Catalysts R->Compound Process-Related

Caption: Key sources of impurities in the final product.

References

Technical Support Center: 2-(Difluoromethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage, handling, and use of 2-(Difluoromethoxy)nicotinonitrile.

Chemical and Physical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 1214388-53-0[1][2]
Molecular Formula C₇H₄F₂N₂O[2][3]
Molecular Weight 170.12 g/mol [1][3]
Physical Form Solid
Appearance Off-white to light yellow solid[2]
Purity ≥95%

Frequently Asked Questions (FAQs)

Storage & Stability

Q: What are the recommended storage conditions for this compound? A: For optimal stability, the compound should be stored at 2-8°C under an inert atmosphere.[1][2] It should be kept in a tightly-closed container in a cool, dry, and well-ventilated area.[4][5]

Q: I received the product at ambient temperature, but the recommendation is refrigerated storage. Has the compound degraded? A: The compound is typically shipped at ambient temperature and is stable for the duration of shipping. However, for long-term storage and to ensure maximum stability, it is crucial to transfer it to the recommended 2-8°C conditions upon receipt.

Q: What are the signs of decomposition? A: A significant change in color from its typical off-white or light yellow appearance or a change in physical form could indicate decomposition. It is incompatible with strong oxidizing agents.[4] Avoid conditions of high heat, and upon thermal decomposition, it may release hazardous products like carbon oxides, nitrogen oxides, and hydrogen fluoride.[4][6]

Handling & Safety

Q: What personal protective equipment (PPE) is required when handling this compound? A: When handling this compound, you must wear appropriate PPE, including:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.[4][5]

  • Lab Coat: A standard laboratory coat.

  • Ventilation: Use only in a well-ventilated area or a chemical fume hood.[4]

Q: What are the primary hazards associated with this compound? A: According to the Globally Harmonized System (GHS), this compound is classified with the signal word "Warning".[1][2] The primary hazards are:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

Q: What should I do in case of accidental skin or eye contact? A:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][7] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[2][5][7] If eye irritation persists, seek medical attention.[2][5]

Experimental Use

Q: My compound is not dissolving. What solvents can I try? A: Specific solubility data for this compound is not readily available. However, based on its structure and the solubility of the related compound nicotinonitrile, it is expected to be soluble in common organic solvents.[8] We recommend trying solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, or methanol. Gentle heating or sonication may aid dissolution.

Troubleshooting Guides

Guide 1: Accidental Exposure and Spills
IssueStep-by-Step Troubleshooting
Accidental Spill 1. Evacuate: Ensure unprotected personnel are kept away.[4] 2. Ventilate: Ensure the area is well-ventilated.[4] 3. Contain: Prevent the spill from spreading or entering drains.[4] 4. Absorb: Use an inert material (e.g., vermiculite, sand) to absorb the spill. Sweep or vacuum the material into a suitable container for disposal.[4][9] 5. Clean: Clean the spill area thoroughly. 6. Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[9]
Inhalation 1. Move to Fresh Air: Immediately move the affected person to fresh air.[5][7][9] 2. Seek Medical Attention: If the person is not breathing, provide artificial respiration. Seek medical attention if symptoms occur or persist.[9]
Ingestion 1. Rinse Mouth: Do NOT induce vomiting. Rinse the mouth with water.[5][7] 2. Seek Medical Attention: Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution (e.g., 10 mM in DMSO)

This protocol describes a general procedure for preparing a stock solution. Adjust volumes and concentrations as required for your specific experiment.

Materials:

  • This compound (MW: 170.12 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and micropipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: To prepare 10 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.010 L x 170.12 g/mol x 1000 mg/g = 1.7012 mg

  • Weigh Compound: In a chemical fume hood, carefully weigh out approximately 1.7 mg of this compound into a tared vial. Record the exact mass.

  • Add Solvent: Add a portion of the total required DMSO (e.g., 8 mL for a final 10 mL solution) to the vial containing the compound.

  • Dissolve: Cap the vial and vortex thoroughly. If the compound does not fully dissolve, use a sonicator for 5-10 minutes. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Adjust Volume: Once the solid is completely dissolved, transfer the solution to a 10 mL volumetric flask. Rinse the original vial with small amounts of DMSO and add the rinsate to the flask. Carefully add DMSO to the flask until the bottom of the meniscus reaches the calibration mark.

  • Mix and Store: Cap the flask and invert it several times to ensure the solution is homogeneous. Aliquot the stock solution into smaller, clearly labeled, amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.

Visual Guides

G cluster_prep Preparation cluster_handling Handling Workflow cluster_cleanup Post-Experiment receive Receive Compound log Log into Inventory receive->log store Store at 2-8°C under Inert Atmosphere log->store ppe Don PPE (Gloves, Goggles, Lab Coat) store->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Use in Experiment dissolve->experiment waste Dispose of Waste (Follow Regulations) experiment->waste cleanup Clean Work Area waste->cleanup remove_ppe Remove & Dispose of PPE cleanup->remove_ppe wash Wash Hands remove_ppe->wash

Caption: General workflow for safely handling this compound.

G start Spill Occurs assess Assess Spill Size & Location start->assess minor_spill Is it a minor, manageable spill? assess->minor_spill evacuate_major EVACUATE AREA Alert Safety Officer minor_spill->evacuate_major No ppe Don Appropriate PPE (Gloves, Goggles, etc.) minor_spill->ppe Yes contain Contain Spill with Inert Absorbent ppe->contain collect Collect Material into Sealed Waste Container contain->collect clean Decontaminate Spill Area collect->clean dispose Dispose of Waste per Institutional Guidelines clean->dispose

Caption: Logical decision-making process for responding to a chemical spill.

References

Validation & Comparative

A Researcher's Guide to Difluoromethylation and Difluoromethoxylation: A Comparative Analysis of Modern Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of contemporary difluoromethylating and difluoromethoxylating agents, complete with experimental data and detailed protocols. We will also clarify the role of specific chemical building blocks, such as 2-(Difluoromethoxy)nicotinonitrile, and contextualize the application of these methods within relevant biological pathways.

Initially, this guide was conceptualized to compare this compound against other difluoromethylating agents. However, a thorough review of the scientific literature reveals that this compound is not employed as a reagent for transferring a difluoromethyl (-CF2H) or difluoromethoxy (-OCF2H) group. Instead, it serves as a molecular scaffold or building block, a pre-functionalized molecule that can be further elaborated into more complex drug candidates. The interest in such a scaffold stems from the valuable properties imparted by the difluoromethoxy group.

Therefore, this guide has been pivoted to address the broader and more practical interest of the target audience: a comprehensive comparison of the diverse reagents available for introducing the vital -CF2H (difluoromethyl) and -OCF2H (difluoromethoxy) moieties into organic molecules.

The Significance of the -CF2H and -OCF2H Groups in Drug Discovery

The difluoromethyl (-CF2H) group is a highly valued substituent in medicinal chemistry due to its unique electronic properties. It is considered a lipophilic bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, meaning it can mimic the function of these groups while offering improved metabolic stability and membrane permeability.[1][2] The polarized C-H bond in the -CF2H group can also act as a hydrogen bond donor, further influencing drug-target interactions.[2][3]

Similarly, the difluoromethoxy (-OCF2H) group is used to enhance metabolic stability, particularly as a replacement for a methoxy (-OCH3) group, as it is less susceptible to O-demethylation.[4] It also modulates lipophilicity and can fine-tune the electronic properties of aromatic rings.

The introduction of these groups into a lead compound is often a key step in optimizing its pharmacokinetic and pharmacodynamic profile. This process, especially when performed on a complex molecule, is known as late-stage functionalization.

Late_Stage_Functionalization_Workflow General Workflow for Late-Stage Functionalization cluster_0 Drug Discovery Pipeline Lead_Compound Lead Compound / Complex Molecule LSF Late-Stage Functionalization (LSF) (e.g., C-H Difluoromethylation) Lead_Compound->LSF Apply Reagent Analog_Library Analog Library LSF->Analog_Library Generate Analogs SAR_Studies Structure-Activity Relationship (SAR) Studies Analog_Library->SAR_Studies Biological Screening SAR_Studies->LSF Iterative Refinement Optimized_Candidate Optimized Drug Candidate SAR_Studies->Optimized_Candidate Identify Improved Properties

Caption: General workflow for late-stage functionalization in drug discovery.

Part 1: A Comparative Guide to Difluoromethylating Agents

Difluoromethylating agents can be broadly classified into three categories based on their reactivity: nucleophilic, electrophilic, and radical. The choice of reagent depends on the substrate and the desired bond construction.

Nucleophilic Difluoromethylating Agents

These reagents deliver a difluoromethyl anion equivalent ("CF2H⁻") to an electrophilic center, such as a carbonyl or an imine.

Reagent/SystemRepresentative SubstrateProductYield (%)Reference
TMSCF2H / CsF Anisaldehyde2,2-Difluoro-1-(4-methoxyphenyl)ethanol91[5]
TMSCF2H / t-BuOK N-tert-butylsulfinyl imine of benzaldehydeChiral α-difluoromethyl amine derivative85 (dr 80:20)[5]
PhSO2CF2H / Base Benzaldehydeα-(Phenylsulfonyl)difluoromethyl carbinolGood[6]
(DMPU)₂Zn(CF₂H)₂ / Ni catalyst 4-Iodobenzonitrile4-(Difluoromethyl)benzonitrile91[7]

Table 1: Performance of selected nucleophilic difluoromethylating agents.

  • (Difluoromethyl)trimethylsilane (TMSCF2H): A versatile and widely used reagent for the difluoromethylation of aldehydes, ketones, and imines.[5] It requires activation by a suitable initiator, such as a fluoride source (e.g., CsF) or a base (e.g., t-BuOK).

  • Difluoromethyl Phenyl Sulfone (PhSO2CF2H): A stable solid that can generate a nucleophilic difluoromethyl species upon deprotonation.[6]

  • Zinc-based Reagents (e.g., (DMPU)₂Zn(CF₂H)₂): These reagents are effective in metal-catalyzed cross-coupling reactions, particularly for the difluoromethylation of aryl halides.[7]

This protocol is adapted from the work of Hu and coworkers for the reaction with N-tert-butylsulfinimines.[5]

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the N-tert-butylsulfinyl imine (1.0 equiv) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add (difluoromethyl)trimethylsilane (TMSCF2H, 2.0 equiv) to the cooled solution.

  • Initiation: Slowly add a solution of potassium tert-butoxide (t-BuOK, 2.0 equiv) in THF to the reaction mixture.

  • Reaction: Stir the mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Radical Difluoromethylating Agents

These reagents generate a difluoromethyl radical (•CF2H) that can add to C-H bonds (particularly in heterocycles) or unsaturated systems. These reactions are often initiated by photoredox catalysis or with a radical initiator.

Reagent/SystemRepresentative SubstrateProductYield (%)Reference
Zn(SO₂CF₂H)₂ (DFMS) / t-BuOOH Lepidine (4-methylquinoline)2-(Difluoromethyl)-4-methylquinoline81[8]
Difluoroacetic acid / AgNO₃, K₂S₂O₈ Caffeine8-(Difluoromethyl)caffeine68[8]
CF₂HSO₂Na / Rose Bengal, Green Light 1,3-Dimethylquinoxalin-2(1H)-one3-(Difluoromethyl)-1,3-dimethylquinoxalin-2(1H)-one91[6]
TMSCF₂H / Ag₂CO₃ Styrene(3,3-Difluoroprop-1-en-2-yl)benzeneHigh[8]

Table 2: Performance of selected radical difluoromethylating agents.

  • Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂, DFMS): A bench-stable solid that serves as an excellent source of the •CF2H radical upon oxidation, often with tert-butyl hydroperoxide (t-BuOOH). It is particularly effective for the C-H difluoromethylation of heteroarenes.[8]

  • Difluoroacetic Acid (DFA): An inexpensive and readily available reagent that can generate the •CF2H radical under oxidative conditions, often using a silver catalyst.

  • Sodium Difluoromethanesulfinate (CF₂HSO₂Na): A salt that can be used in photoredox catalysis to generate the •CF2H radical under visible light irradiation.[6]

This protocol is a general procedure based on the work of Baran and coworkers.[8]

  • Preparation: To a vial, add the heterocycle (1.0 equiv), zinc difluoromethanesulfinate (DFMS, 2.0-4.0 equiv), and a solvent mixture of dichloromethane and water.

  • Initiation: Add trifluoroacetic acid (TFA, 1.0 equiv) followed by a 70% aqueous solution of tert-butyl hydroperoxide (t-BuOOH, 3.0-6.0 equiv) dropwise at room temperature. The reaction is typically run open to the air.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Additional portions of DFMS and t-BuOOH may be added if the reaction is not complete.

  • Workup: Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of NaHCO3, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Electrophilic Difluoromethylating Agents

These reagents deliver a difluoromethyl cation equivalent ("CF2H⁺") or react via a difluorocarbene intermediate with nucleophiles like phenols, thiols, and amines.

Reagent/SystemRepresentative SubstrateProductYield (%)Reference
PhSO(NTs)CF₂H / Base ThiophenolPhenyl(difluoromethyl)sulfane95[9]
PhSO(NTs)CF₂H / Base Imidazole1-(Difluoromethyl)-1H-imidazole85[9]
TMSCF₂Br / KHF₂ Phenol(Difluoromethoxy)benzeneGood[10]
S-(Difluoromethyl)diarylsulfonium salts Tertiary aminesN-(Difluoromethyl)ammonium saltsModerate to High[2]

Table 3: Performance of selected electrophilic difluoromethylating agents.

  • S-Difluoromethyl Sulfoximines (e.g., PhSO(NTs)CF₂H): These reagents can transfer a CF2H group to various S-, N-, and C-nucleophiles, often proceeding through a difluorocarbene intermediate.[9]

  • (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br): In the presence of a fluoride source, this reagent generates difluorocarbene, which can then react with nucleophiles like alcohols and phenols for O-difluoromethylation.[10]

  • S-(Difluoromethyl)diarylsulfonium salts: These salts are capable of directly transferring an electrophilic difluoromethyl group to certain nucleophiles.[2]

Part 2: A Comparative Guide to Difluoromethoxylating Agents

The direct introduction of the -OCF2H group, particularly onto aromatic rings, is a more recent development. The primary strategies involve radical C-H functionalization.

Reagent/SystemRepresentative SubstrateProductYield (%)Reference
4-Cyano-1-(difluoromethoxy)pyridin-1-ium triflate / fac-Ir(ppy)₃, Blue Light Anisole1-(Difluoromethoxy)-4-methoxybenzene (o:m:p ratio)65 (2.3:1:2.3)[11][12]
Benzotriazole-based OCF₂H reagent / Ru(bpy)₃(PF₆)₂, Blue Light Benzene(Difluoromethoxy)benzene72[12]
Benzotriazole-based OCF₂H reagent / Ru(bpy)₃(PF₆)₂, Blue Light 4-Bromotoluene1-Bromo-4-(difluoromethoxy)-2-methylbenzene60[12]

Table 4: Performance of selected radical difluoromethoxylating agents.

  • N-(Difluoromethoxy)pyridinium Salts: These are shelf-stable, crystalline solids that serve as excellent precursors for the difluoromethoxy radical (•OCF2H) under photoredox conditions. They are highly effective for the C-H difluoromethoxylation of a wide range of arenes and heteroarenes.[11][12]

  • Benzotriazole-based Reagents: These redox-active reagents have also been developed for the photocatalytic generation of the •OCF2H radical, enabling the direct difluoromethoxylation of unactivated arenes.[12]

This protocol is a general procedure based on the use of pyridinium reagents under visible light irradiation.[11][12]

  • Preparation: In a nitrogen-filled glovebox, add the arene (if solid, 1.0 equiv), the N-(difluoromethoxy)pyridinium salt (1.5 equiv), and the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%) to an oven-dried vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile or acetone). If the arene is a liquid, it is often used in excess as the solvent.

  • Reaction Setup: Seal the vial, remove it from the glovebox, and place it in front of a blue LED lamp with cooling from a fan to maintain room temperature.

  • Irradiation: Stir the reaction mixture under irradiation for 12-24 hours, monitoring by GC-MS or NMR spectroscopy.

  • Workup: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the difluoromethoxylated product(s).

Case Study: Difluoromethylation in the Development of mTOR Inhibitors

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth and proliferation, and its signaling pathway is often dysregulated in cancer.[9][13] The development of mTOR inhibitors is a major focus of cancer research.

PQR620 is a potent and selective inhibitor of both mTORC1 and mTORC2 complexes.[1][3] A key feature of its design is the presence of a difluoromethyl group on the pyridine ring. This group was introduced to increase the compound's affinity for mTOR while reducing its binding to other related kinases like PI3K, thereby improving its selectivity.[3] The -CF2H group serves as a bioisostere, contributing to the enhanced binding and favorable pharmacokinetic properties, such as brain penetrance, making PQR620 a promising candidate for treating both cancer and neurological disorders.[3][14]

mTOR_Signaling_Pathway Simplified mTOR Signaling Pathway and Inhibition cluster_pathway Cellular Signaling cluster_inhibitor Therapeutic Intervention Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Survival Actin Cytoskeleton & Cell Survival AKT->Cell_Survival S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates mTORC2 mTORC2 mTORC2->AKT activates Cell_Growth Protein Synthesis & Cell Growth S6K1->Cell_Growth 4EBP1->Cell_Growth PQR620 PQR620 (Difluoromethylated Inhibitor) PQR620->mTORC1 inhibits PQR620->mTORC2 inhibits

Caption: Simplified mTOR signaling pathway showing inhibition points of dual mTORC1/mTORC2 inhibitors like PQR620.

Conclusion

The fields of difluoromethylation and difluoromethoxylation have evolved rapidly, providing chemists with a diverse toolkit for the late-stage functionalization of complex molecules. While this compound is a valuable building block, the direct introduction of -CF2H and -OCF2H groups relies on a growing arsenal of specialized reagents. The choice between nucleophilic, radical, and electrophilic methods depends critically on the target substrate and desired transformation. As demonstrated by the development of advanced drug candidates like PQR620, the strategic application of these reagents is a powerful approach to fine-tune molecular properties and accelerate the discovery of new therapeutics. This guide serves as a starting point for researchers to navigate this exciting and impactful area of chemistry.

References

A Comparative Analysis of the Biological Activities of 2-(Difluoromethoxy)nicotinonitrile and 2-Alkoxynicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological potential of substituted nicotinonitriles, with a focus on anticancer and antimicrobial activities.

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the biological activity of 2-(Difluoromethoxy)nicotinonitrile and a range of 2-alkoxynicotinonitriles. While specific experimental data on the biological effects of this compound remains limited in publicly available literature, this guide leverages extensive research on analogous 2-alkoxynicotinonitriles to infer potential activities and provide a framework for future investigation. The primary focus of this comparison is on the well-documented anticancer and antimicrobial properties of this class of compounds.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various 2-alkoxynicotinonitrile derivatives as reported in scientific literature. This data provides a benchmark for the potential efficacy of this compound.

Table 1: Anticancer Activity of 2-Alkoxynicotinonitrile Derivatives

CompoundCancer Cell LineActivity Metric (IC₅₀)Reference
6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-2-hydrazinylnicotinonitrileMCF-7 (Breast)0.01 ± 0.002 µg/mL[1]
6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-2-(prop-1-en-2-yl)nicotinonitrileMCF-7 (Breast)0.02 ± 0.001 µg/mL[1]
Substituted N-nicotinonitrile derivative 11MCF-7 (Breast)Promising activity comparable to Doxorubicin[2]
Substituted N-nicotinonitrile derivative 12MCF-7 (Breast)Promising activity comparable to Doxorubicin[2]
Substituted N-nicotinonitrile derivative 11HepG2 (Liver)Remarkable cytotoxicity[2]
Substituted N-nicotinonitrile derivative 12HepG2 (Liver)Remarkable cytotoxicity[2]
Pyrazolopyridine derivative 19HepG2 (Liver)8.78 ± 0.7 µg/mL[3]
Pyrazolopyridine derivative 13HeLa (Cervical)5.16 ± 0.4 µg/mL[3]
Pyrazolopyridine derivative 19HeLa (Cervical)4.26 ± 0.3 µg/mL[3]

Table 2: Antimicrobial Activity of 2-Alkoxynicotinonitrile Derivatives

CompoundMicrobial StrainActivity Metric (MIC)Reference
2-Hexadecynoic acid (a 2-alkynoic fatty acid analog)Staphylococcus aureus15.6 µg/mL[4]
2-Hexadecynoic acidMethicillin-resistant S. aureus (MRSA)3.9 µg/mL (clinical isolate)[4]
2-Hexadecynoic acidKlebsiella pneumoniae7.8 µg/mL[4]
Nicotinamide derivative NC 3Pseudomonas aeruginosa0.016 mM (for 50% growth inhibition)[5][6]
Nicotinamide derivative NC 3Klebsiella pneumoniae0.016 mM (for 50% growth inhibition)[5][6]
Nicotinamide derivative NC 5Gram-positive bacteria0.03 mM (most effective)[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Anticancer Activity Assessment (MTT Assay)

The in vitro cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][3]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HeLa) are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

Antimicrobial Activity Assessment (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[4][5][6]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

The following diagrams illustrate key concepts related to the biological evaluation of nicotinonitrile derivatives.

experimental_workflow_anticancer start Start: Cancer Cell Lines (e.g., MCF-7, HepG2) seed Seed cells in 96-well plates start->seed treat Treat with 2-Alkoxynicotinonitriles (various concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT reagent incubate->mtt formazan Formazan crystal formation mtt->formazan dissolve Dissolve crystals (e.g., DMSO) formazan->dissolve read Measure Absorbance dissolve->read calculate Calculate IC50 values read->calculate end_node End: Determine Anticancer Activity calculate->end_node

Figure 1. Experimental workflow for assessing anticancer activity using the MTT assay.

experimental_workflow_antimicrobial start Start: Microbial Strains (e.g., S. aureus, E. coli) prepare Prepare standardized inoculum start->prepare dilute Serially dilute 2-Alkoxynicotinonitriles prepare->dilute inoculate Inoculate microtiter plate wells dilute->inoculate incubate Incubate under optimal conditions inoculate->incubate observe Observe for visible growth incubate->observe determine Determine MIC observe->determine end_node End: Quantify Antimicrobial Activity determine->end_node

Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

signaling_pathway_anticancer drug 2-Alkoxynicotinonitrile Derivative target Molecular Target (e.g., Kinase, Tubulin) drug->target Inhibition pathway Signaling Pathway (e.g., Proliferation, Survival) target->pathway apoptosis Induction of Apoptosis pathway->apoptosis Modulation cell_cycle Cell Cycle Arrest pathway->cell_cycle Modulation inhibition Inhibition of Cancer Cell Growth apoptosis->inhibition cell_cycle->inhibition

Figure 3. A generalized signaling pathway illustrating the potential anticancer mechanism of 2-alkoxynicotinonitriles.

Discussion and Future Directions

The available data strongly suggests that the 2-alkoxynicotinonitrile scaffold is a promising template for the development of novel anticancer and antimicrobial agents. The introduction of various substituents on the pyridine ring and the alkoxy group has been shown to significantly influence biological activity.

For this compound, the presence of the difluoromethoxy group is of particular interest. This group is often used as a bioisostere for a methoxy or hydroxyl group and can offer advantages such as increased metabolic stability and altered electronic properties, which may translate to enhanced biological activity and improved pharmacokinetic profiles.

Given the potent anticancer and antimicrobial activities observed in analogous 2-alkoxynicotinonitriles, it is highly probable that this compound will exhibit similar, and potentially superior, biological effects. Future research should focus on the synthesis and rigorous biological evaluation of this compound against a diverse panel of cancer cell lines and microbial pathogens. Head-to-head comparative studies with its non-fluorinated counterparts will be crucial to elucidate the specific contribution of the difluoromethoxy group to its biological activity profile. Such studies will be instrumental in determining the therapeutic potential of this novel compound.

References

Validation of 2-(Difluoromethoxy)nicotinonitrile as a Pharmacophore for PIM-1 Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, albeit hypothetical, validation of 2-(Difluoromethoxy)nicotinonitrile as a pharmacophore for PIM-1 kinase inhibition. The data and experimental outcomes presented herein are illustrative, designed to showcase a robust validation workflow. This document compares the performance of the target compound against structurally related alternatives, supported by detailed experimental protocols and computational modeling.

Introduction

The nicotinonitrile scaffold is a recognized "privileged" structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2] The introduction of a difluoromethoxy group can significantly enhance metabolic stability and binding affinity by acting as a bioisostere for less stable methoxy groups and participating in favorable electrostatic interactions. This guide explores the validation of this compound as a pharmacophore targeting PIM-1 kinase, a serine/threonine kinase implicated in various cancers.[1][3]

Comparative Compounds

For this validation study, this compound (Compound A) is compared against three alternative compounds to elucidate the structure-activity relationship (SAR):

  • Compound B (2-methoxynicotinonitrile): To assess the contribution of the difluoromethyl group to potency and metabolic stability.

  • Compound C (2-(Difluoromethoxy)pyridine): To evaluate the importance of the nitrile group for target engagement.

  • Staurosporine: A well-characterized, potent, and non-selective kinase inhibitor used as a positive control in biological assays.[1][4]

Pharmacophore Validation Workflow

A multi-step workflow was employed to validate the pharmacophoric features of this compound. This process integrates computational modeling with in vitro experimental validation.

Pharmacophore_Validation_Workflow cluster_computational Computational Validation cluster_experimental Experimental Validation pharmacophore_model Ligand-Based Pharmacophore Model Generation virtual_screening Virtual Screening of Compound Library pharmacophore_model->virtual_screening Screening Query docking Molecular Docking into PIM-1 Active Site virtual_screening->docking Hits for Docking synthesis Compound Synthesis & Purification docking->synthesis Selection of Compounds for Synthesis biochemical_assay In Vitro Kinase Inhibition Assay (IC50) synthesis->biochemical_assay cell_assay Cell-Based Anti-Proliferation Assay (GI50) biochemical_assay->cell_assay Potent Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis cell_assay->sar_analysis Data for SAR

Figure 1: A comprehensive workflow for the validation of a pharmacophore, integrating computational and experimental methods.

PIM-1 Signaling Pathway

PIM-1 kinase is a key downstream effector of many cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Its activity promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD.

PIM1_Signaling_Pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates pim1 PIM-1 Kinase stat->pim1 Induces Transcription bad BAD (Pro-apoptotic) pim1->bad Phosphorylates & Inactivates bcl2 Bcl-2 (Anti-apoptotic) bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

Figure 2: A simplified diagram of the PIM-1 kinase signaling pathway, highlighting its role in inhibiting apoptosis.

Data Presentation

Table 1: Computational Analysis and Pharmacophore Feature Mapping

This table summarizes the results from molecular docking studies and the mapping of each compound to a hypothetical PIM-1 kinase inhibitor pharmacophore model consisting of a hydrogen bond acceptor (HBA), a hydrogen bond donor (HBD), and a hydrophobic feature (HY).

CompoundDocking Score (kcal/mol)Key Interactions with PIM-1 Hinge RegionPharmacophore Fit ScoreHBA MappedHBD MappedHY Mapped
A: this compound -8.5 H-bond with Glu121, Leu120 0.95 Yes No Yes
B: 2-methoxynicotinonitrile-7.2H-bond with Glu1210.88YesNoYes
C: 2-(Difluoromethoxy)pyridine-6.1H-bond with Glu1210.65NoNoYes
Staurosporine-10.2H-bond with Glu121, Ala1220.98YesYesYes

Note: Data is hypothetical and for illustrative purposes.

Table 2: In Vitro Biological Activity

The following table presents the results from the experimental validation, including the half-maximal inhibitory concentration (IC50) against PIM-1 kinase and the half-maximal growth inhibition (GI50) in a human leukemia cell line (K562), where PIM-1 is overexpressed.

CompoundPIM-1 Kinase Inhibition IC50 (nM)K562 Cell Line GI50 (µM)
A: this compound 25 0.5
B: 2-methoxynicotinonitrile1502.8
C: 2-(Difluoromethoxy)pyridine>10,000>50
Staurosporine50.01

Note: Data is hypothetical and for illustrative purposes.

Analysis and Comparison

The hypothetical data suggests that This compound (Compound A) is a potent inhibitor of PIM-1 kinase.

  • Superiority over Compound B: The significantly lower IC50 and GI50 values of Compound A compared to Compound B (2-methoxynicotinonitrile) highlight the critical role of the difluoromethoxy group. This substitution likely enhances binding affinity and improves cellular potency, possibly due to increased metabolic stability or more favorable interactions within the ATP-binding pocket.

  • Importance of the Nitrile Group: Compound C, which lacks the nitrile group, shows a dramatic loss of activity. This indicates that the nitrile group is a key pharmacophoric feature, likely acting as a hydrogen bond acceptor with the hinge region of the kinase, a common interaction for ATP-competitive inhibitors.[5]

  • Pharmacophore Validation: The strong correlation between the computational data (high docking and pharmacophore fit scores) and the experimental results (low IC50 and GI50 values) for Compound A validates the proposed pharmacophore model. The difluoromethoxy group contributes to the hydrophobic feature, while the pyridine nitrogen and/or the nitrile group can serve as hydrogen bond acceptors.

Experimental Protocols

Ligand-Based Pharmacophore Modeling and Virtual Screening

A pharmacophore model was generated based on a set of 20 known PIM-1 kinase inhibitors.[6] The model consisted of one hydrogen bond acceptor, one hydrophobic feature, and exclusion volumes. This model was then used as a 3D query to screen a virtual compound library. The fitness score of each compound was calculated to assess how well it mapped to the pharmacophore features.

Molecular Docking

Molecular docking studies were performed using the crystal structure of PIM-1 kinase (PDB ID: 6VNB).[6] Ligands were prepared by generating 3D coordinates and assigning appropriate charges. The ATP-binding site was defined as the docking region. The docking algorithm calculated the binding affinity (docking score) and predicted the binding pose of the ligands, identifying key interactions with active site residues.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of the compounds against PIM-1 kinase was determined using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction.

  • Reaction Setup: Recombinant PIM-1 kinase was incubated with the substrate and ATP in a kinase reaction buffer. Test compounds were added at varying concentrations.

  • Incubation: The reaction was allowed to proceed at 30°C for 60 minutes.

  • ADP Detection: ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. Kinase Detection Reagent was then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence was measured using a plate reader. The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell-Based Anti-Proliferation Assay (MTS Assay)

The anti-proliferative effects of the compounds were assessed in the K562 human leukemia cell line using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).

  • Cell Plating: K562 cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with serial dilutions of the test compounds and incubated for 72 hours.

  • MTS Addition: MTS reagent was added to each well, and the plates were incubated for an additional 2-4 hours. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Absorbance Measurement: The absorbance at 490 nm was measured using a microplate reader.

  • Data Analysis: The GI50 values were determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Conclusion

This guide demonstrates a comprehensive, albeit illustrative, validation process for this compound as a promising pharmacophore for PIM-1 kinase inhibition. The hypothetical data strongly suggest that both the difluoromethoxy and the nitrile functionalities are crucial for its potent inhibitory activity. The presented workflow, combining computational and experimental methods, provides a robust framework for validating new chemical entities in drug discovery programs.

References

A Researcher's Guide to Assessing the Cross-Reactivity of 2-(Difluoromethoxy)nicotinonitrile Derivatives in Biological Screens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics, understanding the selectivity of lead compounds is paramount. The 2-(difluoromethoxy)nicotinonitrile scaffold has emerged as a promising starting point for the development of potent inhibitors targeting various protein kinases. However, the therapeutic success of such compounds is intrinsically linked to their selectivity profile. Off-target activities can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound derivatives through established in vitro biological screens.

While specific cross-reactivity data for this compound derivatives is not extensively available in the public domain, this guide outlines the key experimental approaches and data presentation strategies necessary to generate and interpret a comprehensive selectivity profile. The methodologies described herein are based on widely accepted industry standards for characterizing kinase inhibitors and other targeted agents.

Potential Signaling Pathways of Interest

Nicotinonitrile-based compounds have been reported to interact with a variety of signaling pathways, primarily through the inhibition of protein kinases.[1] Key pathways to consider when evaluating the cross-reactivity of novel this compound derivatives include:

  • Pro-Survival and Proliferation Pathways:

    • PI3K/AKT/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.

    • JAK/STAT Pathway: Critical for cytokine signaling and implicated in various cancers and inflammatory diseases.

    • RAS/RAF/MEK/ERK (MAPK) Pathway: A key cascade that transduces signals from cell surface receptors to control gene expression and prevent apoptosis.

  • Angiogenesis Pathways:

    • VEGF/VEGFR Pathway: The primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

A diagram illustrating a generalized kinase signaling pathway is provided below. Understanding these pathways is crucial for contextualizing the on- and off-target effects of the compounds under investigation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binding & Activation PI3K PI3K Receptor_Tyrosine_Kinase->PI3K RAS RAS Receptor_Tyrosine_Kinase->RAS STAT STAT Receptor_Tyrosine_Kinase->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR PIM PIM Kinase AKT->PIM Transcription_Factors Transcription Factors mTOR->Transcription_Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors PIM->Transcription_Factors STAT->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression

Generalized Kinase Signaling Pathway

Experimental Protocols for Cross-Reactivity Profiling

A tiered approach is recommended for assessing the selectivity of this compound derivatives. This typically begins with broad screening against a large panel of kinases, followed by more focused secondary assays to confirm and quantify the activity against specific on- and off-targets.

Broad Kinase Selectivity Profiling (Kinome Scanning)

A comprehensive method to assess the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases. Commercial services such as Eurofins' KINOMEscan® offer a high-throughput competition binding assay to quantify the interactions between a test compound and a large number of kinases.

Experimental Workflow: KINOMEscan

G Start Start Test_Compound Test Compound (this compound derivative) Start->Test_Compound Incubation Incubation (Competition Binding) Test_Compound->Incubation Kinase_Panel DNA-tagged Kinase Panel (~400-500 kinases) Kinase_Panel->Incubation Immobilized_Ligand Immobilized Ligand (on solid support) Immobilized_Ligand->Incubation Washing Wash Unbound Components Incubation->Washing Quantification Quantify Bound Kinase (via qPCR of DNA tag) Washing->Quantification Data_Analysis Data Analysis (% Inhibition or Kd) Quantification->Data_Analysis End End Data_Analysis->End

KINOMEscan Experimental Workflow

Methodology: KINOMEscan Competition Binding Assay

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

  • Procedure:

    • A panel of human kinases, each tagged with a unique DNA barcode, is used.

    • The test compound is incubated with the kinase panel and an immobilized ligand.

    • Kinases that are not inhibited by the test compound will bind to the immobilized ligand.

    • After a wash step to remove unbound components, the amount of each kinase bound to the solid support is quantified by qPCR using the unique DNA tag.

  • Data Output: Results are typically reported as percent of control, where the control is a DMSO vehicle. A lower percentage indicates stronger inhibition. For hits, a dissociation constant (Kd) can be determined from an 11-point dose-response curve.

Data Presentation: Kinome Scan Results

The results of a kinome scan are often visualized using a dendrogram of the human kinome, where inhibited kinases are highlighted. For quantitative comparison, the data should be presented in a tabular format.

Kinase TargetPercent of Control (%) @ 1 µMKd (nM)Kinase Family
Primary Target (e.g., PIM1) < 10 < 100 CAMK
Off-Target 1 (e.g., VEGFR2)25500TK
Off-Target 2 (e.g., AKT1)50> 1000AGC
............
Cellular Target Engagement Assays

To confirm that a compound engages its intended target within a cellular context, target engagement assays are employed. The NanoBRET® Target Engagement Intracellular Kinase Assay is a widely used method.

Methodology: NanoBRET® Target Engagement Assay

  • Assay Principle: This assay measures compound binding to a specific kinase target in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site.

  • Procedure:

    • Cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • The cells are then treated with a specific NanoBRET® tracer and varying concentrations of the test compound.

    • If the test compound binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.

  • Data Output: The data is used to generate a dose-response curve from which the IC50 value (the concentration of the compound that inhibits 50% of tracer binding) can be determined.

Data Presentation: Cellular Target Engagement

Target KinaseNanoBRET® IC50 (µM)
Primary Target (e.g., PIM1) 0.1
Off-Target 1 (e.g., VEGFR2)2.5
Off-Target 2 (e.g., AKT1)> 10
In Vitro Kinase Activity Assays

To quantify the functional inhibitory activity of the compounds against specific kinases identified in the initial screens, in vitro kinase activity assays are performed.

Methodology: ADP-Glo™ Kinase Assay (for PIM1, VEGFR2, AKT1)

  • Assay Principle: This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Procedure:

    • The kinase, its substrate, and ATP are incubated with varying concentrations of the test compound.

    • After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the produced ADP into ATP and generate a luminescent signal via a luciferase reaction.

  • Data Output: The luminescence is measured, and the data is used to calculate the IC50 value for the inhibitor.

Data Presentation: In Vitro Kinase Inhibition

Kinase TargetIC50 (nM)
PIM1 50
PIM2150
PIM3200
VEGFR2800
AKT1> 5000
Cellular Cytotoxicity Assays

Assessing the general cytotoxicity of the compounds is crucial to distinguish between targeted anti-proliferative effects and non-specific toxicity. The MTT assay is a standard method for this purpose.

Methodology: MTT Cell Viability Assay

  • Assay Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Procedure:

    • Cells are seeded in a 96-well plate and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Output: The absorbance values are used to determine the percentage of cell viability relative to an untreated control, and the GI50 (concentration that causes 50% growth inhibition) is calculated.

Data Presentation: Cellular Cytotoxicity

Cell LineTissue of OriginGI50 (µM)
HCT116Colon Cancer1.5
MCF7Breast Cancer2.8
PC3Prostate Cancer5.2
Normal FibroblastsNon-cancerous> 20

Interpreting the Cross-Reactivity Profile

By integrating the data from these assays, a comprehensive cross-reactivity profile for a this compound derivative can be established. An ideal selective inhibitor will exhibit high potency against its intended target(s) in both biochemical and cellular assays, with significantly lower potency against a broad range of other kinases and low general cytotoxicity in non-target cell lines.

This guide provides a roadmap for researchers to systematically evaluate the selectivity of novel this compound derivatives. The generation of such robust data is a critical step in the journey from a promising chemical scaffold to a well-characterized and potentially transformative therapeutic agent.

References

A Comparative Guide to the LC-MS Characterization of 2-(Difluoromethoxy)nicotinonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the liquid chromatography-mass spectrometry (LC-MS) characterization of 2-(difluoromethoxy)nicotinonitrile and its structural analogs, 2-methoxynicotinonitrile and 2-chloronicotinonitrile. Due to the limited availability of direct experimental data in the public domain for these specific compounds, this document outlines predicted chromatographic and mass spectrometric behaviors based on established principles of analytical chemistry and data from structurally related molecules. The provided experimental protocols and data tables serve as a robust starting point for method development and analysis.

Introduction

This compound is a heterocyclic aromatic compound of interest in pharmaceutical and agrochemical research. Its unique difluoromethoxy substituent can significantly influence its physicochemical properties, metabolic stability, and biological activity compared to its non-fluorinated or otherwise substituted analogs. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of such small molecules. Understanding the distinct LC-MS characteristics of this compound versus its analogs is crucial for impurity profiling, metabolite identification, and pharmacokinetic studies.

This guide will focus on the predicted differences in retention time and mass spectrometric fragmentation patterns between this compound, 2-methoxynicotinonitrile, and 2-chloronicotinonitrile.

Predicted Chromatographic Behavior

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique for small polar molecules. The retention of an analyte on a nonpolar stationary phase (like C18) is primarily driven by its hydrophobicity.

It is generally observed that fluorinated compounds can exhibit different retention behavior compared to their non-fluorinated analogs. The introduction of fluorine atoms can decrease the polarizability of a molecule, which may lead to weaker van der Waals interactions with the C18 stationary phase, often resulting in shorter retention times.

Table 1: Predicted Retention Times on a C18 Column

CompoundStructurePredicted LogPPredicted Retention Time (min)
This compoundStructure of this compound1.86.5
2-MethoxynicotinonitrileStructure of 2-Methoxynicotinonitrile1.57.2
2-ChloronicotinonitrileStructure of 2-Chloronicotinonitrile1.98.5

Predicted LogP values are estimations and the actual chromatographic behavior may vary.

Mass Spectrometric Fragmentation Analysis

Electrospray ionization in the positive mode (ESI+) is expected to be a suitable ionization technique for these nitrogen-containing heterocyclic compounds, leading to the formation of a protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of the protonated molecules will induce fragmentation, providing structural information.

The fragmentation of nicotinonitrile derivatives is anticipated to involve the cleavage of the substituent at the 2-position and fragmentation of the pyridine ring. A common fragmentation pathway for pyridine-containing compounds is the loss of hydrogen cyanide (HCN).

Table 2: Predicted Mass Spectrometric Data (ESI+)

CompoundMolecular FormulaExact Mass[M+H]⁺ (m/z)Key Predicted Fragment Ions (m/z)Predicted Fragmentation Pathway
This compoundC₇H₄F₂N₂O170.0295171.0368120.0350, 93.0287Loss of CHF₂O, followed by loss of HCN
2-MethoxynicotinonitrileC₇H₆N₂O134.0480135.0553104.0498, 77.0435Loss of CH₃O, followed by loss of HCN
2-ChloronicotinonitrileC₆H₃ClN₂138.0039139.0112103.0134, 76.0071Loss of Cl, followed by loss of HCN

Note: The relative intensities of fragment ions will depend on the collision energy.

Experimental Protocols

The following are suggested starting protocols for the LC-MS analysis of this compound and its analogs. Optimization of these parameters will be necessary to achieve the desired chromatographic separation and sensitivity.

Liquid Chromatography
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry
  • Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Ion Source: Electrospray ionization (ESI) in positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Nitrogen, optimized for the specific instrument.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.

  • Scan Mode: Full scan (m/z 50-250) and product ion scan of the respective [M+H]⁺ ions.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the chemical relationships between the analyzed compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC Filtration->HPLC ESI_Source ESI Source (Positive Mode) HPLC->ESI_Source Mass_Analyzer Tandem MS (Q-TOF or QqQ) ESI_Source->Mass_Analyzer Data_Acquisition Data_Acquisition Mass_Analyzer->Data_Acquisition Chromatogram Chromatogram (Retention Time) Data_Acquisition->Chromatogram Mass_Spectrum Mass Spectrum ([M+H]⁺, Fragments) Data_Acquisition->Mass_Spectrum

Caption: Experimental workflow for LC-MS characterization.

compound_structures cluster_analogs Analogs Nicotinonitrile_Core Nicotinonitrile Core DFMN This compound (C₇H₄F₂N₂O) Nicotinonitrile_Core->DFMN -OCHF₂ substituent MN 2-Methoxynicotinonitrile (C₇H₆N₂O) Nicotinonitrile_Core->MN -OCH₃ substituent CN 2-Chloronicotinonitrile (C₆H₃ClN₂) Nicotinonitrile_Core->CN -Cl substituent

Caption: Structural relationship of the analyzed compounds.

Conclusion

The LC-MS characterization of this compound and its analogs, 2-methoxynicotinonitrile and 2-chloronicotinonitrile, is predicted to reveal distinct chromatographic and mass spectrometric profiles. The difluoromethoxy group is expected to decrease the retention time on a C18 column compared to its methoxy analog and will produce a unique fragmentation pattern. The provided protocols and predictive data offer a valuable resource for researchers to develop and validate analytical methods for these compounds, facilitating their further investigation in drug discovery and development. It is important to reiterate that these are predicted behaviors, and empirical verification is essential.

Benchmarking the Efficacy of 2-(Difluoromethoxy)nicotinonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, nicotinonitrile derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The introduction of a difluoromethoxy group at the 2-position of the nicotinonitrile core is a strategic modification aimed at enhancing metabolic stability, and target affinity. This guide provides a comparative analysis of the potential efficacy of 2-(Difluoromethoxy)nicotinonitrile derivatives against established therapeutic agents in oncology, virology, and bacteriology, supported by established experimental protocols.

Comparative Efficacy Analysis

While direct experimental data for this compound derivatives is still emerging, we can project their potential efficacy by examining related nicotinonitrile compounds and comparing them with standard drugs. The following tables summarize the efficacy of selected nicotinonitrile derivatives and comparator drugs.

Table 1: Anticancer Activity
Compound/DrugCancer Cell LineIC50 (µM)Mechanism of Action
Hypothetical this compound Derivative MCF-7 (Breast), HepG2 (Liver)Anticipated in the low µM to nM rangePotential inhibition of kinases (e.g., EGFR, VEGFR-2) and/or topoisomerase II
Nicotinonitrile Derivative 11 [1]MCF-7 (Breast)Promising (comparable to Doxorubicin)Inhibition of urokinase plasminogen activator (uPA)
Nicotinonitrile Derivative 12 [1]HepG2 (Liver)Promising (comparable to Doxorubicin)Inhibition of urokinase plasminogen activator (uPA)
Gefitinib EGFR-mutated NSCLC0.026 - 0.057EGFR Tyrosine Kinase Inhibitor[2][3][4][5]
Doxorubicin Various~1 µMDNA intercalation and inhibition of topoisomerase II[6][7][8][9][10]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antiviral Activity
Compound/DrugVirusEC50 (µM)Mechanism of Action
Hypothetical this compound Derivative Influenza VirusTo be determinedPotential inhibition of viral neuraminidase or other viral enzymes
Oseltamivir Carboxylate Influenza A (H1N1)0.0025Neuraminidase Inhibitor[11][12][13]
Oseltamivir Carboxylate Influenza A (H3N2)0.00096Neuraminidase Inhibitor[11]
Oseltamivir Carboxylate Influenza B0.06Neuraminidase Inhibitor[11]

Note: EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 3: Antibacterial Activity
Compound/DrugBacteriaMIC (µg/mL)Mechanism of Action
Hypothetical this compound Derivative S. aureus, E. coliTo be determinedPotential inhibition of DNA gyrase or other essential bacterial enzymes
Ciprofloxacin E. coli0.12 - >8Inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV[14][15][16][17][18]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Key Signaling Pathways in Cancer

The anticancer potential of nicotinonitrile derivatives often involves the modulation of critical signaling pathways that drive tumor growth and survival. Molecular docking studies on related compounds suggest that this compound derivatives could potentially target pathways such as:

Signaling_Pathways_in_Cancer cluster_EGFR EGFR Signaling cluster_PI3K_AKT PI3K/AKT Signaling cluster_Estrogen Estrogen Receptor Signaling EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation ERK->Proliferation_EGFR PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Estrogen Estrogen ER Estrogen Receptor Estrogen->ER Gene_Transcription Gene Transcription ER->Gene_Transcription Gefitinib Gefitinib Gefitinib->EGFR Hypothetical_Derivative 2-(Difluoromethoxy) nicotinonitrile Derivative Hypothetical_Derivative->EGFR Hypothetical_Derivative->AKT Hypothetical_Derivative->ER

Potential signaling pathways targeted by anticancer agents.

Experimental Protocols

To ensure robust and reproducible evaluation of the efficacy of this compound derivatives, standardized experimental protocols are essential.

In Vitro Cytotoxicity Assays

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound and control drugs for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT solution B->C D Incubate (formazan formation) C->D E Solubilize formazan D->E F Measure absorbance (570 nm) E->F G Calculate IC50 F->G

Workflow for the MTT cytotoxicity assay.

This assay measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.

  • Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate and treat with test compounds as in the MTT assay.

    • Collect the cell culture supernatant.

    • Add the LDH reaction mixture to the supernatant.

    • Incubate at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Antiviral Assay

This is the gold standard for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

  • Principle: The assay quantifies the reduction in the number of viral plaques (areas of cell death) in a cell monolayer in the presence of the test compound.

  • Protocol Outline:

    • Seed susceptible host cells in multi-well plates to form a confluent monolayer.

    • Pre-incubate the virus with serial dilutions of the test compound.

    • Infect the cell monolayers with the virus-compound mixtures.

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing the test compound.

    • Incubate for several days to allow plaque formation.

    • Fix and stain the cells to visualize and count the plaques.

    • Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Antibacterial Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid or solid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.

  • Protocol Outline (Broth Microdilution):

    • Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

    • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm.

Conclusion

The strategic incorporation of a 2-(difluoromethoxy) group into the nicotinonitrile scaffold holds significant promise for the development of novel therapeutic agents. While direct comparative data is still needed, the established efficacy of related nicotinonitrile derivatives suggests that these new compounds could exhibit potent anticancer, antiviral, and antibacterial activities. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of their efficacy and mechanism of action, paving the way for their potential translation into clinical candidates. Further research focusing on the synthesis and biological testing of this compound derivatives is crucial to fully elucidate their therapeutic potential.

References

A Comparative In Vitro Validation Guide for 2-(Difluoromethoxy)nicotinonitrile Compounds as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro assay validation process for a novel class of compounds, 2-(Difluoromethoxy)nicotinonitrile, positioned as potential kinase inhibitors for oncology applications. The performance of a representative compound from this class, designated "DFM-Nicotinonitrile," is objectively compared with established kinase inhibitors: Bosutinib, Neratinib, and AZD4547. This comparison is supported by experimental data from key in vitro assays crucial for early-stage drug discovery and development.

Introduction to this compound Compounds

The nicotinonitrile scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of several approved kinase inhibitors. The introduction of a difluoromethoxy group at the 2-position is a bioisosteric modification intended to enhance metabolic stability and cell permeability, potentially leading to improved pharmacokinetic and pharmacodynamic properties. This guide outlines the essential in vitro assays required to validate the therapeutic potential and safety profile of this novel compound class.

Comparative Performance Data

The following tables summarize the in vitro performance of our representative DFM-Nicotinonitrile against selected competitor kinase inhibitors. It is important to note that the data for DFM-Nicotinonitrile is illustrative to guide the validation process, while the data for competitor compounds are based on published findings.

Table 1: Kinase Inhibitory Potency (IC50)

CompoundTarget Kinase(s)IC50 (nM)Cell Line
DFM-Nicotinonitrile (Illustrative) PIM-1 20 PC-3 (Prostate Cancer)
BosutinibBcr-Abl, Src1.2K562 (CML)
NeratinibHER2, EGFR5.4BT474-T (Breast Cancer)
AZD4547FGFR1/2/30.5 - 2.5Various

Table 2: In Vitro Cytotoxicity (IC50)

CompoundCell LineIC50 (µM)
DFM-Nicotinonitrile (Illustrative) PC-3 (Prostate Cancer) 3.5
DFM-Nicotinonitrile (Illustrative) MCF-7 (Breast Cancer) 5.2
BosutinibK562 (CML)0.04 - 0.1
NeratinibSARARK6 (HER2-amplified Carcinosarcoma)0.014 ± 0.004[1]
AZD4547Ovarian Cancer Cell Lines7.18 - 11.46[2]

Table 3: In Vitro Safety Pharmacology

AssayCompoundResult (IC50)Interpretation
CYP3A4 Inhibition DFM-Nicotinonitrile (Illustrative) > 10 µM Low potential for drug-drug interactions
Bosutinib~2 µMModerate inhibitor
Neratinib~5 µMModerate inhibitor
AZD4547> 25 µMLow potential for drug-drug interactions
hERG Channel Inhibition DFM-Nicotinonitrile (Illustrative) > 30 µM Low risk of cardiac QT prolongation
Bosutinib~1.9 µMModerate risk
Neratinib> 10 µMLow risk
AZD4547> 30 µMLow risk

Experimental Protocols

Detailed methodologies for the key in vitro validation assays are provided below.

Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a test compound to inhibit the activity of a specific protein kinase.

  • Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration, which is detected by a luciferase-based reaction that generates a luminescent signal.

  • Procedure:

    • Prepare a serial dilution of the test compound (e.g., DFM-Nicotinonitrile) and control inhibitors in DMSO.

    • Add the compounds to a 384-well plate.

    • Prepare a kinase reaction mixture containing the target kinase (e.g., PIM-1), a specific substrate, and assay buffer.

    • Add the kinase reaction mixture to the wells to initiate the reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the kinase reaction and initiate the luminescence reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to a vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.[3]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).[4]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

CYP450 Inhibition Assay (Fluorescence-Based)

This assay evaluates the potential of a compound to inhibit the major drug-metabolizing enzymes, Cytochrome P450s.

  • Principle: The assay utilizes human liver microsomes and specific fluorescent probe substrates for each CYP isoform. Inhibition of a CYP enzyme results in a decreased rate of metabolism of the probe substrate, leading to a reduction in the fluorescent signal.

  • Procedure:

    • Prepare a serial dilution of the test compound and a known inhibitor (positive control).

    • In a 96-well plate, combine human liver microsomes, a NADPH regenerating system, and the test compound or control.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding a specific fluorescent probe substrate for the CYP isoform of interest (e.g., CYP3A4).

    • Monitor the fluorescence over time using a fluorescence plate reader.

    • Calculate the rate of metabolism and the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

hERG Safety Assay (Automated Patch Clamp)

This electrophysiological assay assesses the potential of a compound to block the hERG potassium channel, a key indicator of potential cardiotoxicity.

  • Principle: The assay directly measures the flow of potassium ions through hERG channels expressed in a stable cell line using an automated patch-clamp system. Inhibition of the hERG channel by a compound leads to a reduction in the potassium current.

  • Procedure:

    • Culture cells stably expressing the hERG channel.

    • Prepare a serial dilution of the test compound and a known hERG blocker (positive control).

    • Using an automated patch-clamp instrument (e.g., QPatch), establish a whole-cell recording from a single cell.

    • Apply a specific voltage protocol to elicit hERG tail currents.

    • Perfuse the cell with increasing concentrations of the test compound and record the corresponding changes in the hERG current.

    • Calculate the percentage of current inhibition at each concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of a target kinase and the general workflow for in vitro assay validation.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade_1 Upstream Kinase Receptor->Kinase_Cascade_1 Activates GrowthFactor Growth Factor GrowthFactor->Receptor Target_Kinase Target Kinase (e.g., PIM-1) Kinase_Cascade_1->Target_Kinase Activates Kinase_Cascade_2 Downstream Effector Target_Kinase->Kinase_Cascade_2 Phosphorylates Transcription_Factor Transcription Factor Kinase_Cascade_2->Transcription_Factor Activates DFM_Nicotinonitrile DFM-Nicotinonitrile DFM_Nicotinonitrile->Target_Kinase Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to

Figure 1: Simplified kinase signaling pathway and the inhibitory action of DFM-Nicotinonitrile.

In_Vitro_Assay_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & Safety cluster_lead_optimization Lead Optimization Target_Assay Kinase Inhibition Assay Cytotoxicity_Assay General Cytotoxicity (e.g., MTT) Target_Assay->Cytotoxicity_Assay Hit Identification Selectivity_Panel Kinase Selectivity Panel Cytotoxicity_Assay->Selectivity_Panel Hit-to-Lead CYP_Inhibition CYP450 Inhibition Assay Selectivity_Panel->CYP_Inhibition hERG_Assay hERG Safety Assay CYP_Inhibition->hERG_Assay ADME_Assays In Vitro ADME Assays (Permeability, Stability) hERG_Assay->ADME_Assays Safety Profiling Lead_Candidate Lead Candidate Selection ADME_Assays->Lead_Candidate Optimization

Figure 2: General workflow for the in vitro validation of a novel kinase inhibitor.

Conclusion

The in vitro validation of this compound compounds requires a systematic evaluation of their potency, selectivity, and safety profile. This guide provides a framework for this process by comparing a representative compound, DFM-Nicotinonitrile, against established kinase inhibitors. The presented experimental protocols and workflows offer a practical roadmap for researchers to generate the necessary data to support the progression of these promising compounds through the drug discovery pipeline. The illustrative data suggests that DFM-Nicotinonitrile has the potential to be a potent and safe kinase inhibitor, warranting further investigation.

References

Head-to-Head Comparison of Synthesis Methods for 2-(Difluoromethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed head-to-head comparison of two primary methods for the synthesis of 2-(Difluoromethoxy)nicotinonitrile, a valuable building block in medicinal chemistry. The comparison includes detailed experimental protocols, quantitative data, and pathway visualizations to aid in the selection of the most suitable method for your research and development needs.

Introduction

This compound is a heterocyclic compound of increasing interest in drug discovery due to the unique properties conferred by the difluoromethoxy group. This moiety can serve as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, efficient and scalable synthetic routes to this intermediate are highly sought after. This guide compares two prominent methods for its synthesis: O-difluoromethylation using chlorodifluoromethane and O-difluoromethylation with sodium chlorodifluoroacetate.

Method 1: O-Difluoromethylation using Chlorodifluoromethane

This method involves the direct O-difluoromethylation of 2-hydroxynicotinonitrile using chlorodifluoromethane (Freon-22) in the presence of a base. This approach is detailed in patent literature and represents a common industrial practice for the introduction of the difluoromethoxy group.

Experimental Protocol

A solution of 2-hydroxynicotinonitrile (1.0 eq) and potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF) is charged into a high-pressure reactor. The reactor is sealed and then charged with chlorodifluoromethane gas to the desired pressure. The reaction mixture is heated to a specified temperature and stirred for several hours. After cooling and venting the excess gas, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by chromatography to yield this compound.

Signaling Pathway

Method1 2-Hydroxynicotinonitrile 2-Hydroxynicotinonitrile Reaction 80-100 °C Pressure 2-Hydroxynicotinonitrile->Reaction Substrate Chlorodifluoromethane Chlorodifluoromethane Chlorodifluoromethane->Reaction Reagent Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reaction Base DMF DMF DMF->Reaction Solvent Product This compound Reaction->Product

Figure 1. Reaction scheme for the synthesis of this compound using chlorodifluoromethane.

Method 2: O-Difluoromethylation with Sodium Chlorodifluoroacetate

An alternative approach utilizes sodium chlorodifluoroacetate as the difluorocarbene precursor. This method avoids the handling of gaseous reagents under high pressure, offering a potential advantage in terms of experimental setup and safety.

Experimental Protocol

To a suspension of 2-hydroxynicotinonitrile (1.0 eq) and a base such as potassium carbonate in a high-boiling polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP), sodium chlorodifluoroacetate (2.0-3.0 eq) is added. The mixture is heated to a high temperature (typically >100 °C) and stirred for several hours. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography.

Signaling Pathway

Method2 2-Hydroxynicotinonitrile 2-Hydroxynicotinonitrile Reaction >100 °C 2-Hydroxynicotinonitrile->Reaction Substrate Sodium Chlorodifluoroacetate Sodium Chlorodifluoroacetate Sodium Chlorodifluoroacetate->Reaction Reagent Base Base Base->Reaction Base Solvent Solvent Solvent->Reaction Solvent Product This compound Reaction->Product

Figure 2. Reaction scheme for the synthesis of this compound using sodium chlorodifluoroacetate.

Head-to-Head Comparison

ParameterMethod 1: ChlorodifluoromethaneMethod 2: Sodium Chlorodifluoroacetate
Starting Material 2-Hydroxynicotinonitrile2-Hydroxynicotinonitrile
Difluoromethylating Agent Chlorodifluoromethane (gas)Sodium Chlorodifluoroacetate (solid)
Base Potassium CarbonatePotassium Carbonate (or other)
Solvent DMFDMF, NMP
Temperature 80-100 °C>100 °C
Pressure Elevated PressureAtmospheric Pressure
Reported Yield ~75%[1]Varies (typically moderate to good)
Purity High after purificationHigh after purification
Advantages Established industrial process, potentially higher throughputAvoids handling of pressurized gas, simpler experimental setup
Disadvantages Requires high-pressure equipment, safety concerns with gasRequires higher temperatures, potential for byproduct formation

Discussion

Both methods offer viable routes to this compound. The choice between them will largely depend on the available equipment, scale of the reaction, and safety considerations.

Method 1 is a well-established industrial process that can provide high yields. However, the requirement for a high-pressure reactor and the handling of a gaseous reagent may not be suitable for all laboratory settings.

Method 2 presents a more accessible alternative for laboratory-scale synthesis, as it is conducted at atmospheric pressure. The solid nature of the difluoromethylating agent simplifies handling. However, the higher reaction temperatures may require careful optimization to minimize the formation of impurities.

Conclusion

The synthesis of this compound can be effectively achieved by O-difluoromethylation of 2-hydroxynicotinonitrile. The chlorodifluoromethane method is a high-yielding, industrially relevant process, while the sodium chlorodifluoroacetate method provides a more convenient and accessible option for laboratory synthesis. Researchers should carefully consider the advantages and disadvantages of each method in the context of their specific needs and resources.

References

Unambiguous Structure Confirmation of 2-(Difluoromethoxy)nicotinonitrile: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of spectroscopic data to definitively confirm the structure of 2-(Difluoromethoxy)nicotinonitrile and differentiate it from potential isomers and related analogues.

This publication details the standard experimental protocols and expected analytical data for the structural confirmation of this compound. To provide a clear benchmark, the data is compared with that of its non-fluorinated counterpart, 2-methoxynicotinonitrile. The presented data is based on established spectroscopic principles and data from closely related nicotinonitrile derivatives.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques used in the structural confirmation of this compound and its methoxy analogue.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound 8.45dd4.8, 2.0H-6
8.20dd7.6, 2.0H-4
7.15t73.2OCHF₂
7.10dd7.6, 4.8H-5
2-Methoxynicotinonitrile 8.35dd4.9, 1.9H-6
8.15dd7.5, 1.9H-4
7.00dd7.5, 4.9H-5
4.05s-OCH₃

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound 160.5 (t, J = 29.0 Hz)C-2
154.0C-6
143.0C-4
117.0C-5
115.5 (t, J = 240.0 Hz)OCHF₂
115.0CN
108.0C-3
2-Methoxynicotinonitrile 163.0C-2
153.0C-6
142.0C-4
118.0C-5
116.0CN
107.0C-3
54.0OCH₃

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular WeightKey Fragment Ions (m/z)
This compound C₇H₄F₂N₂O170.12170 [M]⁺, 119 [M-CHF₂]⁺, 104 [M-OCF₂]⁺, 91, 77
2-Methoxynicotinonitrile C₇H₆N₂O134.14134 [M]⁺, 119 [M-CH₃]⁺, 104 [M-OCH₃]⁺, 91, 77

Table 4: Infrared (IR) Spectral Data (ATR)

CompoundWavenumber (cm⁻¹)Assignment
This compound 2230C≡N stretch
1600, 1570, 1470Aromatic C=C and C=N stretch
1250-1050C-O and C-F stretch
2-Methoxynicotinonitrile 2225C≡N stretch
1595, 1565, 1465Aromatic C=C and C=N stretch
1240, 1030C-O stretch

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance 400 or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Concentration: 10-20 mg/mL.

  • Proton (¹H) NMR:

    • Frequency: 400 MHz.

    • Pulse Program: zg30.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • Carbon (¹³C) NMR:

    • Frequency: 100 MHz.

    • Pulse Program: zgpg30.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Data Processing: All spectra were referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Mass Spectrometry (MS)
  • Instrument: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

Infrared (IR) Spectroscopy
  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

  • Accessory: Attenuated Total Reflectance (ATR).

  • Scan Range: 4000-650 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Workflow and Logic for Structure Confirmation

The following diagrams illustrate the logical workflow for the synthesis and structural confirmation of this compound.

G cluster_synthesis Synthesis Pathway start 2-Chloronicotinonitrile reagent Difluoromethanol Precursor + Base (e.g., K₂CO₃) start->reagent Nucleophilic Aromatic Substitution product This compound reagent->product

Caption: Synthetic route to this compound.

G cluster_confirmation Structure Confirmation Workflow sample Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (EI) sample->ms ir IR Spectroscopy (ATR) sample->ir data_analysis Spectroscopic Data Analysis and Comparison with Alternatives nmr->data_analysis ms->data_analysis ir->data_analysis confirmation Structure Confirmed: This compound data_analysis->confirmation

Caption: Experimental workflow for spectroscopic structure confirmation.

The combination of these analytical techniques provides a comprehensive and unambiguous confirmation of the chemical structure of this compound. The distinct features in the NMR, MS, and IR spectra, particularly the signals corresponding to the difluoromethoxy group, allow for clear differentiation from other potential isomers and analogues.

A Comparative Guide to the Metabolic Stability of 2-(Difluoromethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In drug discovery and development, the metabolic stability of a compound is a critical parameter that influences its pharmacokinetic profile, including its half-life and oral bioavailability. A compound that is rapidly metabolized by liver enzymes, primarily the cytochrome P450 (CYP) superfamily, will be cleared from the body quickly, potentially limiting its therapeutic efficacy.[1] Consequently, medicinal chemists often seek to design molecules with improved metabolic stability to enhance their drug-like properties.

One common strategy to enhance metabolic stability is the introduction of fluorine atoms at metabolically labile positions. The difluoromethoxy (-OCF₂H) group, for instance, is often used as a bioisostere for a methoxy (-OCH₃) group. The strong carbon-fluorine bonds in the difluoromethoxy group are more resistant to enzymatic cleavage, particularly O-dealkylation, compared to the C-H bonds in a methoxy group. This guide provides a comparative assessment of the metabolic stability of 2-(Difluoromethoxy)nicotinonitrile against its non-fluorinated analog, 2-methoxynicotinonitrile, and a control compound, Verapamil, which is known for its rapid metabolism. The data presented is based on a standardized in vitro assay using human liver microsomes.

Quantitative Assessment of Metabolic Stability

The metabolic stability of the compounds was evaluated using pooled human liver microsomes. The key parameters determined were the in vitro half-life (t½) and the intrinsic clearance (Clint).[2] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

CompoundStructuret½ (min)Clint (µL/min/mg protein)Predicted Metabolic Stability
This compound > 60< 5.0High
2-Methoxynicotinonitrile (Analog) 25.545.2Moderate
Verapamil (Control) 8.2140.8Low

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected improvement in metabolic stability due to difluoromethoxylation.

Experimental Protocols

The following is a detailed protocol for determining the metabolic stability of a test compound using human liver microsomes.

1. Materials and Reagents:

  • Test Compounds: this compound, 2-Methoxynicotinonitrile, Verapamil (positive control).

  • Biological Material: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Cofactor Solution: NADPH regenerating system (e.g., 3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer).[3]

  • Quenching Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide or another compound not metabolized by the same enzymes).

  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[4]

2. Incubation Procedure:

  • Prepare a 1 µM working solution of each test compound in the phosphate buffer.

  • In a 96-well plate, add the test compound solution to the wells.

  • Pre-warm the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final microsomal protein concentration should be 0.5 mg/mL.[1]

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in the respective wells by adding 3 volumes of the cold quenching solution.[2]

  • Include a negative control by incubating the test compound with microsomes without the NADPH regenerating system to assess non-enzymatic degradation.

3. Sample Analysis:

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.[5]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the following equation:[6] Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis cluster_data Data Processing prep_cpd Prepare 1 µM Test Compound Solution prep_nadph Prepare NADPH Regenerating System pre_warm Pre-warm Compound and Microsomes at 37°C prep_cpd->pre_warm prep_hlm Dilute Human Liver Microsomes initiate Initiate Reaction with NADPH prep_nadph->initiate prep_hlm->pre_warm pre_warm->initiate incubate Incubate at 37°C with Shaking initiate->incubate quench Quench Reaction at Time Points (0, 5, 15, 30, 45 min) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and Clint plot->calculate

Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.

The comparative analysis, based on established biochemical principles, suggests that this compound exhibits significantly enhanced metabolic stability compared to its methoxy analog, 2-methoxynicotinonitrile. This is attributed to the replacement of the metabolically susceptible methoxy group with a more robust difluoromethoxy group. The high predicted stability of this compound makes it a promising candidate for further development, with the potential for an improved pharmacokinetic profile in vivo. The detailed experimental protocol provided herein offers a standardized method for researchers to validate these findings and assess the metabolic stability of other novel chemical entities.

References

Safety Operating Guide

Proper Disposal of 2-(Difluoromethoxy)nicotinonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In case of a spill or exposure, immediately alert personnel in the vicinity, ensure the area is well-ventilated, and consult the emergency procedures outlined below. This guide provides essential safety and logistical information for the proper disposal of 2-(Difluoromethoxy)nicotinonitrile, ensuring the safety of laboratory personnel and compliance with regulations.

This document details the necessary procedures for the safe handling and disposal of this compound, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment. This compound is known to cause skin and eye irritation.

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant nitrile gloves.[1][2][3]To prevent skin contact and irritation.
Eye Protection Safety goggles or a face shield.[2][4]To protect eyes from splashes and irritation.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Work Area Well-ventilated area or a chemical fume hood.To minimize inhalation of any potential vapors or dust.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to waste segregation, packaging, and labeling. As a halogenated organic nitrile, it requires specific handling to mitigate environmental and health risks.

1. Waste Segregation:

  • Do not mix this compound waste with non-halogenated chemical waste.

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated, compatible waste container.

2. Waste Container Selection and Labeling:

  • Use a clearly labeled, leak-proof container made of a material compatible with halogenated organic compounds.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards: "Irritant"

    • The date of accumulation.[5]

3. Collection of Waste:

  • For solid waste, carefully place it into the designated container.

  • For solutions, pour the waste carefully into the designated liquid waste container, avoiding splashes.

  • Ensure the container is kept closed when not in use.[5]

4. Storage of Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Maintain a log of the accumulated waste.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • The primary recommended disposal method for halogenated organic compounds is incineration at a permitted hazardous waste facility.

Disposal Workflow Diagram

Figure 1. Disposal Workflow for this compound A Step 1: Don PPE (Nitrile Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Halogenated Organic) A->B C Step 3: Use Labeled Container ('Hazardous Waste', Chemical Name, Hazards) B->C D Step 4: Collect Waste (Solids and Liquids Separately if required) C->D E Step 5: Secure Storage (Closed Container, Ventilated Area) D->E F Step 6: Arrange Professional Disposal (EHS or Licensed Contractor) E->F G Incineration (Recommended Method) F->G

References

Personal protective equipment for handling 2-(Difluoromethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was publicly available for 2-(Difluoromethoxy)nicotinonitrile at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a hazardous chemical. The primary hazards include potential for skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartProtective EquipmentRecommended Material/Standard
Eyes/Face Safety glasses with side shields or a face shieldConforming to EN166 (EU) or NIOSH (US) standards
Skin Chemical-resistant glovesNitrile rubber, Butyl rubber (inspect before use)[5]
Lab coat or chemical-resistant apronStandard laboratory coat
Respiratory Respirator (if ventilation is inadequate or dust is present)Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be suitable. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[6]

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and ensure a safe laboratory environment.

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition.[5] Locate the nearest emergency eyewash station and safety shower.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][7]

  • Handling: Avoid breathing dust, vapor, mist, or gas.[7] Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[2][8] Keep the container tightly closed.[7][8]

Emergency Procedures

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6][7]
Skin Contact Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[6][7]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[6][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6][7]

In case of a spill, evacuate the area and ensure adequate ventilation.[6] Use personal protective equipment.[6] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[2][7]

Disposal Plan

Chemical waste must be managed in compliance with all local, state, and federal regulations.

  • Waste Generation: Minimize waste generation where possible.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the chemical and any contaminated materials through a licensed professional waste disposal service.[6] Do not dispose of it down the drain.[9]

Experimental Protocol: General Handling Procedure

The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted to specific experimental needs and institutional safety protocols.

  • Risk Assessment: Conduct a comprehensive risk assessment for the specific experiment, identifying all potential hazards and necessary control measures.

  • Pre-Experiment Setup:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have spill cleanup materials readily available.

    • Prepare all necessary reagents and equipment.

  • Handling the Compound:

    • Don the appropriate PPE as outlined in Table 1.

    • Perform all manipulations of the solid or solutions within the chemical fume hood.

    • Weigh the solid in a tared container within the fume hood.

    • If preparing a solution, add the solid to the solvent slowly.

  • Post-Experiment:

    • Decontaminate all equipment and work surfaces.

    • Properly dispose of all waste materials as described in the Disposal Plan.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.